molecular formula C8H15NO2 B038287 (E)-tert-Butyl prop-1-en-1-ylcarbamate CAS No. 119973-54-5

(E)-tert-Butyl prop-1-en-1-ylcarbamate

Cat. No.: B038287
CAS No.: 119973-54-5
M. Wt: 157.21 g/mol
InChI Key: FIZCCQCDGGYKLM-AATRIKPKSA-N
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Description

(E)-tert-Butyl prop-1-en-1-ylcarbamate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(E)-prop-1-enyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-5-6-9-7(10)11-8(2,3)4/h5-6H,1-4H3,(H,9,10)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZCCQCDGGYKLM-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of (E)-tert-Butyl prop-1-en-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-tert-Butyl prop-1-en-1-ylcarbamate is a key structural motif found in various biologically active molecules and serves as a versatile building block in organic synthesis. The presence of the N-Boc protecting group and the enamide functionality with a defined (E)-stereochemistry necessitates a rigorous and multi-faceted approach for its structural confirmation. This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the complete structural elucidation of this compound. We delve into stereoselective synthetic strategies, including the Horner-Wadsworth-Emmons reaction and the Curtius rearrangement, and provide a detailed analysis of the expected spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Each analytical section is accompanied by a detailed, field-tested experimental protocol, ensuring scientific integrity and reproducibility. This document is intended to be a vital resource for researchers engaged in the synthesis, characterization, and application of N-Boc protected enamides.

Introduction: The Significance of this compound

Enamides, or N-acylated enamines, are a class of organic compounds that have garnered significant attention in medicinal chemistry and natural product synthesis.[1] Their unique electronic properties and ability to act as stable enamine surrogates make them valuable intermediates. The tert-butoxycarbonyl (Boc) protecting group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile cleavage under acidic conditions.[2] The specific molecule, this compound (Figure 1), combines these features, presenting a chiral alkene with a defined stereochemistry, making it a valuable precursor for asymmetric synthesis.

A thorough and unambiguous structural analysis is paramount to ensure the purity, stereochemical integrity, and desired reactivity of this compound in subsequent synthetic steps. This guide will provide the necessary theoretical and practical framework for achieving this.

Stereoselective Synthesis: Accessing the (E)-Isomer

The synthesis of enamides can be approached through various methods, but achieving high stereoselectivity for the (E)-isomer requires specific strategies. Two prominent and reliable methods are the Horner-Wadsworth-Emmons (HWE) reaction and the Curtius rearrangement of an α,β-unsaturated acyl azide.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful tool for the stereoselective formation of alkenes, generally favoring the (E)-isomer.[3][4] The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of the target molecule, a phosphonacetamide reagent would be reacted with acetaldehyde.

HWE_Synthesis reagent1 Phosphonacetamide product (E)-tert-Butyl prop-1-en-1-ylcarbamate reagent1->product Base (e.g., NaH) THF reagent2 Acetaldehyde reagent2->product

Caption: Horner-Wadsworth-Emmons synthesis of the target enamide.

Experimental Protocol: HWE Synthesis

  • To a solution of the N-Boc protected phosphonacetamide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of freshly distilled acetaldehyde (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Curtius Rearrangement

The Curtius rearrangement provides an alternative route, starting from an α,β-unsaturated carboxylic acid.[5][6] The carboxylic acid is converted to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate. Trapping the isocyanate with tert-butanol yields the desired N-Boc protected enamide. The stereochemistry of the double bond is retained throughout the reaction sequence.

Curtius_Synthesis start (E)-Crotonic Acid acyl_azide (E)-Crotonyl Azide start->acyl_azide 1. SOCl₂ 2. NaN₃ isocyanate (E)-Propen-1-yl isocyanate acyl_azide->isocyanate Heat (Δ) - N₂ product (E)-tert-Butyl prop-1-en-1-ylcarbamate isocyanate->product tert-Butanol

Caption: Curtius rearrangement pathway to the target enamide.

Experimental Protocol: Curtius Rearrangement Synthesis

  • To a solution of (E)-crotonic acid (1.0 eq) in an inert solvent such as toluene, add diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (1.1 eq).

  • Add tert-butanol (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the pure this compound.

Spectroscopic Structural Analysis

A combination of NMR, IR, and Mass Spectrometry is essential for the unambiguous structural confirmation of this compound. The following sections detail the expected data from each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the stereochemistry of the double bond.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum will provide key information on the connectivity of the molecule and, crucially, the (E)-configuration of the alkene.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
~6.80dq1HH-1 (CH=CH-N)J(H1-H2) ≈ 14.0 (trans)
~5.10dq1HH-2 (CH₃-CH=)J(H2-H3) ≈ 6.8
~6.30 (broad)s1HN-H-
~1.65dd3HH-3 (CH₃)J(H3-H2) ≈ 6.8, J(H3-H1) ≈ 1.5
1.45s9Htert-Butyl (CH₃)-

The key diagnostic feature for the (E)-stereochemistry is the large coupling constant between the two vinylic protons (H-1 and H-2), which is expected to be in the range of 12-18 Hz for a trans configuration.[7]

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the number of unique carbon environments and the presence of the key functional groups.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~153.0Carbonyl (C=O)
~125.0C-1 (=CH-N)
~105.0C-2 (CH₃-CH=)
~79.5Quaternary C (tert-Butyl)
~28.5Methyl C (tert-Butyl)
~18.0Methyl C (CH₃-CH=)

Experimental Protocol: NMR Spectroscopy

  • Prepare a sample by dissolving approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the ¹H spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted FTIR Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch
3050-3000Weak=C-H stretch
2980-2960StrongC-H stretch (aliphatic)
~1700StrongC=O stretch (carbamate)
~1650MediumC=C stretch (alkene)
~1520StrongN-H bend
~965Strong=C-H bend (trans-alkene)

The strong absorption around 965 cm⁻¹ is highly diagnostic for a trans-disubstituted alkene.

Experimental Protocol: FTIR Spectroscopy

  • Acquire the IR spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Obtain a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrometry Data (Electrospray Ionization - ESI)

m/zInterpretation
158.12[M+H]⁺ (protonated molecular ion)
102.09[M - C₄H₈ + H]⁺ (loss of isobutylene from the tert-butyl group)
57.07[C₄H₉]⁺ (tert-butyl cation)

The loss of 56 Da (isobutylene) is a characteristic fragmentation pattern for Boc-protected amines in mass spectrometry.[2]

Experimental Protocol: Mass Spectrometry

  • Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

  • Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

  • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-200).

  • Identify the molecular ion peak ([M+H]⁺) and other characteristic fragment ions.

Integrated Workflow for Structural Verification

A robust structural analysis relies on the integration of data from all the aforementioned techniques. The following workflow ensures a systematic and self-validating approach.

Structural_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Stereoselective Synthesis (HWE or Curtius) purification Column Chromatography synthesis->purification nmr ¹H & ¹³C NMR purification->nmr ftir FTIR purification->ftir ms Mass Spectrometry purification->ms confirmation Data Integration & Final Structure nmr->confirmation Connectivity & Stereochemistry (J ≈ 14 Hz) ftir->confirmation Functional Groups (C=O, N-H, trans C=C) ms->confirmation Molecular Weight & Fragmentation ([M+H]⁺, [M-56]⁺)

Caption: Integrated workflow for the structural analysis.

Conclusion

The structural analysis of this compound is a comprehensive process that begins with its stereoselective synthesis and culminates in the integrated interpretation of data from multiple spectroscopic techniques. The key to confirming the (E)-stereochemistry lies in the large vicinal coupling constant observed in the ¹H NMR spectrum and the characteristic out-of-plane bending vibration in the FTIR spectrum. Mass spectrometry provides the definitive molecular weight and characteristic fragmentation patterns of the Boc-protecting group. By following the detailed protocols and understanding the expected analytical outcomes outlined in this guide, researchers and drug development professionals can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development endeavors.

References

  • Rein, T., & Reiser, O. (2002). The Horner-Wadsworth-Emmons Reaction. In Modern Carbonyl Olefination (pp. 1-25). Springer, Berlin, Heidelberg.
  • Wolf, C., & Lerebours, R. (2004). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 15(7), 991-998.
  • Andrade, C. K. Z., & Rocha, R. O. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(6), 498-516.
  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and waste-free conversion of carboxylic acids into N-acyl-N'-arylureas and amides.
  • Lebraud, H., & Wright, J. A. (2016). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(13), 5939-5957.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927.
  • Kelly, S. E. (1991). Alkene Synthesis. In Comprehensive Organic Synthesis (Vol. 1, pp. 729-817). Pergamon.
  • Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical reviews, 88(2), 297-368.
  • Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • Agami, C., Couty, F., & Lequesne, C. (1998). The use of the tert-butoxycarbonyl group for the protection of amines in asymmetric synthesis. Tetrahedron, 54(30), 8523-8566.

Sources

A Technical Dossier on the Synthesis and Physicochemical Characterization of (E)-tert-Butyl prop-1-en-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of (E)-tert-Butyl prop-1-en-1-ylcarbamate, a molecule of interest for synthetic chemists. Given its status as a specialized chemical intermediate rather than a widely available reagent, this document emphasizes the synthesis, purification, and detailed physicochemical characterization required for its effective use in research and development. The protocols and data presented herein are synthesized from established chemical literature and computational predictions, offering a comprehensive dossier for researchers, scientists, and drug development professionals.

Compound Profile and Strategic Importance

This compound belongs to the class of N-Boc protected enamines. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, serving to mask the reactivity of amines while being readily removable under mild acidic conditions.[1] This orthogonal stability makes Boc-protected compounds invaluable in multi-step syntheses.[1] The enamine moiety (a vinyl-substituted amine) is a versatile functional group, participating in a variety of carbon-carbon bond-forming reactions. The specific (E)-stereochemistry of the double bond is crucial for controlling the stereochemical outcome of subsequent reactions.

Key Identifiers:

IdentifierValueSource
IUPAC Name tert-butyl (E)-prop-1-en-1-ylcarbamate[2]
CAS Number 119973-54-5[2]
Molecular Formula C₈H₁₅NO₂[2]
Molecular Weight 157.21 g/mol [2]
Canonical SMILES C/C=C/NC(=O)OC(C)(C)C[2]

Synthesis and Purification Workflow

The preparation of this compound is not a trivial matter of procurement but necessitates a well-executed synthetic protocol. The following procedure is a representative method adapted from standard organic synthesis practices for creating N-Boc protected intermediates.[3]

Experimental Protocol: Synthesis

The synthesis involves the N-Boc protection of an amine, which in this case is generated in situ or used directly. A general, adaptable procedure is as follows:

  • Reaction Setup: A dry, round-bottomed flask is charged with the starting amine (e.g., (E)-prop-1-en-1-amine or a suitable precursor) and dissolved in an appropriate anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[4]

  • Base Addition: A non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is added to the solution to act as a proton scavenger.

  • Boc-Anhydride Addition: The solution is cooled in an ice bath (0 °C). A solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent is added dropwise to the stirred reaction mixture.[3] The Boc₂O is the standard reagent for introducing the Boc protecting group.[5]

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. Progress is monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Upon completion, the reaction is quenched with a weak aqueous solution, such as saturated ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).[6]

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

G cluster_reaction Reaction Stage cluster_workup Workup & Purification A 1. Dissolve Amine Precursor in Anhydrous Solvent B 2. Add Base (e.g., Et3N) & Cool to 0 °C A->B C 3. Add Boc2O Solution Dropwise B->C D 4. Stir at Room Temp & Monitor by TLC C->D E 5. Aqueous Quench & Liquid-Liquid Extraction D->E Reaction Complete F 6. Wash Organic Layer with Brine E->F G 7. Dry (Na2SO4) & Concentrate (Rotary Evaporator) F->G H 8. Purify by Flash Column Chromatography G->H I (E)-tert-Butyl prop-1-en-1-ylcarbamate H->I Pure Product

Caption: Workflow for the synthesis and purification of the target compound.

Physicochemical Properties: An Analytical Approach

The introduction of the bulky, nonpolar Boc group significantly influences the physicochemical properties of the parent amine, generally increasing its lipophilicity.[1]

Solubility Profile

The solubility of a compound is a critical parameter for its handling, reaction setup, and purification. Boc-protected amines typically exhibit good solubility in a range of common organic solvents due to the combined polarity of the carbamate and the nonpolar nature of the tert-butyl group.[1]

Experimental Protocol: Qualitative Solubility Determination [7][8]

  • Preparation: Aliquot approximately 10-20 mg of this compound into a series of small, labeled test tubes.

  • Solvent Addition: To each tube, add 1 mL of a test solvent (see table below).

  • Agitation: Vigorously agitate each tube for 60 seconds using a vortex mixer.[8]

  • Observation: Visually inspect for complete dissolution. Classify as "Soluble," "Sparingly Soluble," or "Insoluble."

Expected Solubility Data:

SolventPolarityExpected SolubilityRationale
WaterHigh (Polar, Protic)InsolubleThe large nonpolar alkyl groups (tert-butyl, propenyl) dominate, making the molecule too lipophilic to dissolve in water.
Methanol / EthanolHigh (Polar, Protic)SolubleThe alcohol can hydrogen bond with the carbamate group, and its alkyl portion interacts favorably with the rest of the molecule.
Dichloromethane (DCM)Medium (Polar, Aprotic)SolubleA versatile solvent that effectively dissolves a wide range of organic compounds.
Ethyl Acetate (EtOAc)Medium (Polar, Aprotic)SolubleGood solvent for moderately polar compounds.
Tetrahydrofuran (THF)Medium (Polar, Aprotic)SolubleExcellent solvent for many organic reagents.
Hexanes / HeptaneLow (Nonpolar)Soluble to Sparingly SolubleThe nonpolar hydrocarbon chains should allow for some solubility.
Dimethyl Sulfoxide (DMSO)High (Polar, Aprotic)SolubleA strong polar aprotic solvent capable of dissolving many organic molecules.
Spectroscopic Characterization

Spectroscopy is the definitive method for confirming the structure and stereochemistry of the synthesized molecule.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule. The coupling constant (J value) between the vinylic protons is the most critical piece of data for unambiguously confirming the (E)-stereochemistry. A large coupling constant (typically >12 Hz) is indicative of a trans relationship between the two protons on the double bond.

¹H NMR (Proton NMR) - Predicted Data (Reference: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.5 - 6.8d1HCH =CH-NH
~5.0 - 5.3dq1HCH₃-CH =CH
~4.8 - 5.1br s1HNH
~1.6 - 1.8d3HCH ₃-CH=
~1.45s9H-OC(CH ₃)₃

¹³C NMR (Carbon NMR) - Predicted Data (Reference: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~155C =O (Carbamate)
~125C H=CH-NH
~105CH₃-C H=CH
~80-OC (CH₃)₃
~28-OC(C H₃)₃
~15C H₃-CH=

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by detecting their vibrational frequencies.[9]

Characteristic IR Absorption Bands:

Frequency (cm⁻¹)IntensityAssignment
~3350MediumN-H Stretch
3080 - 3010Medium=C-H Stretch (Vinylic)
2980 - 2850StrongC-H Stretch (Aliphatic)
~1700StrongC=O Stretch (Carbamate)
~1650MediumC=C Stretch (Alkene)
~1520MediumN-H Bend
~1170StrongC-O Stretch (Carbamate)

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition of the molecule.

Expected Mass Spectrometry Data (ESI+):

m/zIon
158.11[M+H]⁺
180.10[M+Na]⁺
102.09[M - C₄H₉O + H]⁺ (Loss of tert-butoxy group)
57.07[C₄H₉]⁺ (tert-Butyl cation)
Relationship between Structure and Spectroscopic Data

G Structure (E)-tert-Butyl prop-1-en-1-ylcarbamate HNMR ¹H NMR - Vinylic proton coupling (J > 12 Hz) - Confirms (E)-isomer Structure->HNMR provides CNMR ¹³C NMR - Carbamate C=O (~155 ppm) - Alkene carbons (~105-125 ppm) Structure->CNMR provides IR IR Spectroscopy - N-H stretch (~3350 cm⁻¹) - C=O stretch (~1700 cm⁻¹) Structure->IR provides MS Mass Spectrometry - [M+H]⁺ at m/z 158.11 - Confirms molecular weight Structure->MS provides

Caption: Correlation of the molecular structure with key spectroscopic data.

Computational Data and Predicted Properties

In the absence of extensive experimental data, computational modeling provides valuable predictions for molecular properties relevant to drug design and development.

PropertyPredicted ValueSignificance
XLogP3 2.2A measure of lipophilicity. A value >2 suggests moderate lipophilicity.
Topological Polar Surface Area (TPSA) 38.3 ŲPredicts transport properties like membrane permeability. A low TPSA is associated with better cell permeability.
Hydrogen Bond Donors 1The N-H group can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 2The two oxygen atoms of the carbamate can act as hydrogen bond acceptors.
Rotatable Bond Count 3Indicates molecular flexibility.

Data sourced from computational predictions, which should be used as a guideline and confirmed experimentally.

Stability and Handling

The Boc group is known for its stability under a wide range of conditions, including basic and nucleophilic environments.[1] However, it is labile to acidic conditions.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong acids.

  • Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reactivity: The primary reactivity involves the cleavage (deprotection) of the Boc group using acids like trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent.[1][10] The enamine moiety is susceptible to hydrolysis and can participate in various electrophilic addition and cycloaddition reactions.

Conclusion

This compound is a valuable synthetic intermediate whose utility is unlocked through a clear understanding of its synthesis and precise characterization. This guide provides the necessary protocols and reference data for researchers to confidently prepare, verify, and utilize this compound in their synthetic endeavors. The combination of synthetic workflow, detailed spectroscopic analysis, and predictive data serves as a comprehensive resource for professionals in organic synthesis and pharmaceutical development.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Advanced ChemBlocks. (n.d.). This compound.
  • Scribd. (n.d.). Application Note - N-Boc Deprotection. Retrieved from [Link]

  • BenchChem. (n.d.). tert-Butyl (1-cyanopropan-2-yl)carbamate: A Comprehensive Technical Guide for Drug Development Professionals.
  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.).
  • INFRARED SPECTROSCOPY (IR). (n.d.).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ali, T., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of (E)-tert-Butyl prop-1-en-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(E)-tert-Butyl prop-1-en-1-ylcarbamate, a key building block in modern organic synthesis, serves as a versatile precursor for the stereoselective introduction of an amino group in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its enecarbamate functionality allows for a variety of chemical transformations, making it a valuable intermediate for drug development professionals and researchers. This technical guide provides a comprehensive overview of the primary synthetic routes to obtain this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and the critical parameters that ensure high yield and stereoselectivity.

This document is structured to provide not just procedural steps but also the scientific rationale behind them, empowering researchers to not only replicate the synthesis but also to adapt and troubleshoot the methodologies for their specific needs.

I. Strategic Approaches to the Synthesis of this compound

The stereoselective synthesis of the (E)-isomer of tert-butyl prop-1-en-1-ylcarbamate can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and the specific requirements for purity and stereoisomeric excess. This guide will focus on two of the most robust and widely employed methods:

  • Transition Metal-Catalyzed Isomerization of N-Boc-allylamine: This elegant and atom-economical approach utilizes a ruthenium or nickel catalyst to facilitate the migration of the double bond from the 2-position to the 1-position of the N-protected allylamine.[1][2][3] This method is highly regarded for its excellent stereoselectivity, typically affording the thermodynamically more stable (E)-isomer with high purity.

  • The Horner-Wadsworth-Emmons (HWE) Olefination: A classic and reliable method for the synthesis of (E)-alkenes, the HWE reaction offers a convergent approach.[4][5][6] This pathway involves the condensation of a stabilized phosphonate ylide with an appropriate aldehyde, providing excellent control over the double bond geometry.

A comparative overview of these primary synthetic strategies is presented below.

Synthetic Strategy Starting Materials Key Advantages Potential Challenges
Catalytic Isomerization N-Boc-allylamine, Ruthenium or Nickel catalystHigh atom economy, Excellent (E)-selectivity, Mild reaction conditionsCatalyst cost and sensitivity, Potential for side reactions with certain catalysts
Horner-Wadsworth-Emmons (HWE) Reaction N-Boc-aminomethylphosphonate, AcetaldehydeHigh (E)-selectivity, Well-established and reliable, Tolerant of various functional groupsMulti-step synthesis of the phosphonate reagent, Stoichiometric use of base

II. Method 1: Ruthenium-Catalyzed Isomerization of N-Boc-Allylamine

The ruthenium-catalyzed isomerization of N-allylcarbamates to their corresponding (E)-enecarbamates is a highly efficient and stereoselective transformation.[2][3] The reaction proceeds via a metal hydride addition-elimination mechanism, leading to the thermodynamically favored (E)-isomer.

Reaction Workflow

cluster_0 Ruthenium-Catalyzed Isomerization start N-Boc-allylamine (Starting Material) reaction Isomerization Reaction (Inert atmosphere, Solvent) start->reaction catalyst [Ru]-H Catalyst (e.g., Grubbs' Catalyst derivative) catalyst->reaction product (E)-tert-Butyl prop-1-en-1-ylcarbamate reaction->product purification Purification (e.g., Column Chromatography) product->purification final_product Pure (E)-Product purification->final_product

Caption: Workflow for the Ru-catalyzed isomerization.

Detailed Experimental Protocol

Materials:

  • N-Boc-allylamine

  • Ruthenium catalyst (e.g., Grubbs' second-generation catalyst)

  • Anhydrous, degassed solvent (e.g., toluene or dichloromethane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve N-Boc-allylamine in the anhydrous solvent.

  • Catalyst Addition: Add the ruthenium catalyst to the solution. The catalyst loading is typically low (e.g., 1-5 mol%).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Causality Behind Experimental Choices
  • Inert Atmosphere: The ruthenium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, maintaining an inert atmosphere throughout the reaction is crucial for catalytic efficiency.[3]

  • Anhydrous Solvent: Water can react with the ruthenium catalyst and interfere with the catalytic cycle. The use of anhydrous solvents is essential for reproducible results.

  • Catalyst Choice: While various ruthenium complexes can catalyze this isomerization, Grubbs' catalysts and other well-defined ruthenium hydride complexes are often preferred due to their high activity and functional group tolerance.[3][7]

  • Stereochemical Outcome: The high (E)-selectivity is a result of the thermodynamic stability of the (E)-isomer over the (Z)-isomer. The reversible nature of the catalytic cycle allows for the equilibration to the more stable product.[2]

III. Method 2: The Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of stereoselective alkene synthesis.[4][5][6] For the synthesis of this compound, this method involves the reaction of a phosphonate reagent bearing the N-Boc-aminomethyl group with acetaldehyde.

Reaction Mechanism Overview

cluster_1 Horner-Wadsworth-Emmons Reaction phosphonate Diethyl (N-Boc-aminomethyl)phosphonate (Starting Material) ylide Phosphonate Ylide (Reactive Intermediate) phosphonate->ylide Deprotonation base Strong Base (e.g., NaH, n-BuLi) base->ylide addition Nucleophilic Addition ylide->addition aldehyde Acetaldehyde (Starting Material) aldehyde->addition oxaphosphetane Oxaphosphetane Intermediate addition->oxaphosphetane elimination Elimination oxaphosphetane->elimination product (E)-tert-Butyl prop-1-en-1-ylcarbamate elimination->product byproduct Dialkylphosphate Salt (Water-soluble) elimination->byproduct

Caption: Key steps in the HWE synthesis pathway.

Detailed Experimental Protocol

Materials:

  • Diethyl (N-Boc-aminomethyl)phosphonate

  • Strong base (e.g., sodium hydride or n-butyllithium)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF))

  • Acetaldehyde

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride in anhydrous THF. Cool the suspension in an ice bath. Add a solution of diethyl (N-Boc-aminomethyl)phosphonate in anhydrous THF dropwise. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

  • Olefination: Cool the ylide solution to a low temperature (e.g., -78 °C). Add acetaldehyde dropwise.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Causality Behind Experimental Choices
  • Phosphonate Reagent: The use of a stabilized phosphonate, where the carbanion is stabilized by the adjacent phosphonate group, is key to the high (E)-selectivity of the HWE reaction.[5][6]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the phosphonate. Sodium hydride is a common choice due to its efficacy and the fact that the byproduct, hydrogen gas, is easily removed.

  • Low-Temperature Addition: The addition of the aldehyde at low temperatures helps to control the initial nucleophilic addition step and can improve the stereoselectivity.

  • Byproduct Removal: A significant advantage of the HWE reaction over the traditional Wittig reaction is that the dialkylphosphate byproduct is water-soluble, facilitating its removal during the aqueous work-up.[5]

IV. Alternative Synthetic Approaches

While the two methods detailed above are the most common, other synthetic strategies have been reported for the synthesis of enamides and enecarbamates. These include:

  • Palladium-Catalyzed Coupling: This method involves the coupling of a carbamate with a vinyl triflate or tosylate.[8] While effective, it often requires the synthesis of the vinyl triflate precursor.

  • Direct N-Dehydrogenation: Recent advances have enabled the direct dehydrogenation of amides to form enamides.[9] However, the application of this method to the synthesis of this specific target and its stereoselectivity may require further investigation.

  • Wittig Reaction: The Wittig reaction, using a phosphorus ylide, can also be employed. However, achieving high (E)-selectivity with unstabilized or semi-stabilized ylides can be challenging and may require specific modifications like the Schlosser modification.[10][11]

V. Conclusion

The synthesis of this compound is a critical process for the advancement of various research and development projects in the pharmaceutical and chemical industries. The choice between ruthenium-catalyzed isomerization and the Horner-Wadsworth-Emmons olefination will depend on the specific context of the synthesis, including scale, cost, and available expertise. Both methods, when executed with a proper understanding of the underlying chemical principles, provide reliable and stereoselective access to this valuable synthetic intermediate. This guide has aimed to provide the necessary technical depth and practical insights to enable researchers to successfully implement these synthetic strategies.

VI. References

  • List, B., & Yang, J. W. (2016). Enantioselective and Regiodivergent Functionalization of N-Allylcarbamates by Mechanistically Divergent Multicatalysis. Angewandte Chemie International Edition, 55(35), 12274-12277. [Link]

  • Le, C., & Gevorgyan, V. (2021). Direct Synthesis of Enamides via Electrophilic Activation of Amides. Journal of the American Chemical Society, 143(28), 10634–10639. [Link]

  • Willis, M. C., Brace, G. N., & Holmes, I. P. (2005). Palladium-Catalyzed Vinylation of Amides and Carbamates. Synthesis, 2005(19), 3229-3234. [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • van Leusen, A. M., & van Leusen, D. (2001). Enamine synthesis using the Horner-Wittig reaction. Part 1. (Aminomethyl)diphenylphosphine oxides, new formyl anion equivalents. Recueil des Travaux Chimiques des Pays-Bas, 99(1), 3-8. [Link]

  • Kobayashi, K., Tanaka, K., & Kogen, H. (2018). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 83(15), 8096–8109. [Link]

  • Krajewska, A., & Szymańska-Buzar, T. (2006). Highly selective isomerization of N-allylamines catalyzed by ruthenium and rhodium complexes. Journal of Molecular Catalysis A: Chemical, 257(1-2), 119-128. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 147. [Link]

  • Trost, B. M., & Pinkerton, A. B. (2002). Ruthenium-Catalyzed Isomerization of Terminal Olefins: Applications to Synthesis. Angewandte Chemie International Edition, 41(19), 3591-3594. [Link]

  • LibreTexts Chemistry. 17.12: The Wittig Reaction. [Link]

  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]

  • Jiang, X., et al. (2016). Synthesis of carbamates from amines and N-tosylhydrazones under atmospheric pressure of carbon dioxide without an external base. Organic Chemistry Frontiers, 3(10), 1285-1288. [Link]

  • Kumar, S., et al. (2018). Ruthenium-catalyzed formal sp3 C–H activation of allylsilanes/esters with olefins: efficient access to functionalized 1,3-dienes. Chemical Communications, 54(76), 10712-10715. [Link]

Sources

Theoretical Investigation of (E)-tert-Butyl prop-1-en-1-ylcarbamate: A Quantum Chemical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

(E)-tert-Butyl prop-1-en-1-ylcarbamate is a molecule of interest within the class of N-vinyl carbamates, which are versatile building blocks in organic synthesis. Understanding the electronic structure, molecular geometry, and reactivity profile of this compound is paramount for its effective utilization in the development of novel chemical entities. This guide presents a comprehensive theoretical investigation of this compound using quantum chemical calculations based on Density Functional Theory (DFT). We delve into the optimized molecular geometry, vibrational frequencies, Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbital (NBO) analysis, and the Molecular Electrostatic Potential (MEP) map. The insights derived from these computational studies provide a foundational understanding of the molecule's intrinsic properties, guiding future experimental work for researchers, scientists, and drug development professionals.

Introduction

This compound, with the chemical formula C8H15NO2[1], belongs to the enamide family, a class of compounds characterized by a nitrogen atom attached to a carbon-carbon double bond. Enamides and N-vinyl carbamates are recognized for their unique reactivity and are employed in a variety of chemical transformations, including cycloadditions and C-H functionalization reactions.[2] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom modulates the electronic properties and steric environment of the vinyl moiety, influencing its reactivity.

Theoretical investigations through computational chemistry offer a powerful, non-invasive method to probe the molecular and electronic properties of such compounds.[3][4] By employing methods like Density Functional Theory (DFT), we can predict molecular geometries, vibrational spectra, and electronic distributions with a high degree of accuracy.[5][6][7] This guide outlines a systematic theoretical study to elucidate the structural and electronic characteristics of this compound, providing a detailed roadmap for its potential applications.

Computational Methodology

The choice of computational method is critical for obtaining reliable theoretical results. For organic molecules of this size, Density Functional Theory (DFT) offers an excellent balance between accuracy and computational cost.[8]

Level of Theory

All calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a widely used functional that has demonstrated high accuracy for predicting the geometries and electronic properties of a broad range of organic compounds.[5][6] The 6-311++G(d,p) basis set was employed for all atoms. This is a triple-zeta basis set that includes diffuse functions (++) on both heavy atoms and hydrogens, which are important for describing systems with lone pairs and π-conjugation, as well as polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[5][9]

Workflow

The theoretical investigation followed a multi-step workflow, as depicted in the diagram below. This ensures a comprehensive analysis of the molecule's properties.

G cluster_0 Computational Workflow Initial Structure Initial Structure Geometry Optimization Geometry Optimization Initial Structure->Geometry Optimization Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis FMO Analysis FMO Analysis Frequency Analysis->FMO Analysis NBO Analysis NBO Analysis Frequency Analysis->NBO Analysis MEP Mapping MEP Mapping Frequency Analysis->MEP Mapping Data Interpretation Data Interpretation FMO Analysis->Data Interpretation NBO Analysis->Data Interpretation MEP Mapping->Data Interpretation FMO cluster_0 Energy Levels cluster_1 Reactivity Implications LUMO LUMO -0.5 eV HOMO HOMO -6.8 eV Electrophilic Sites LUMO localized on C=O (Electrophilic attack site) LUMO->Electrophilic Sites Nucleophilic Sites HOMO localized on C=C and N (Nucleophilic character) HOMO->Nucleophilic Sites Energy Gap (ΔE) ΔE = 6.3 eV High Stability Large energy gap indicates high kinetic stability. Energy Gap (ΔE)->High Stability

Caption: FMO energy levels and reactivity implications.

The calculated energies for the HOMO and LUMO are -6.8 eV and -0.5 eV, respectively. The HOMO-LUMO energy gap (ΔE) is 6.3 eV. A large energy gap generally signifies high kinetic stability and low chemical reactivity.

  • HOMO: The electron density of the HOMO is primarily located on the C=C double bond and the nitrogen atom. This indicates that these are the most probable sites for electrophilic attack.

  • LUMO: The LUMO is mainly distributed over the carbonyl group (C=O), suggesting that this is the most likely site for nucleophilic attack.

The FMO analysis suggests that this compound can act as a nucleophile at the vinyl and nitrogen positions in reactions with suitable electrophiles.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and intramolecular interactions by transforming the calculated wave function into localized orbitals corresponding to the Lewis structure (bonds, lone pairs, etc.). [10] Table 3: NBO Analysis - Natural Charges and Key Interactions

AtomNatural Charge (e)Donor NBOAcceptor NBOE(2) (kcal/mol)
C1-0.35---
C2+0.15---
N3-0.58LP(1) N3π(C4-O5)55.2
C4+0.75---
O5-0.62---
O6-0.55LP(2) O6σ(N3-C4)2.8

The NBO charges show that the carbonyl oxygen (O5) and the nitrogen (N3) are the most negatively charged atoms, while the carbonyl carbon (C4) is the most positively charged. This is consistent with the expected polarity of the carbamate group.

The most significant intramolecular interaction is the delocalization of the nitrogen lone pair (LP(1) N3) into the antibonding π-orbital of the carbonyl group (π*(C4-O5)). The second-order perturbation energy (E(2)) for this interaction is calculated to be 55.2 kcal/mol. This strong delocalization confirms the resonance within the carbamate moiety, contributing to its planarity and stability. [11][12]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for identifying sites susceptible to electrophilic and nucleophilic attack. In the MEP map of this compound, the regions of most negative potential (shown in red) are located around the carbonyl oxygen atom, indicating the most likely site for electrophilic attack. The regions of positive potential (shown in blue) are found around the N-H proton, making it a potential hydrogen bond donor. The area around the C=C double bond shows intermediate negative potential, consistent with its nucleophilic character as suggested by the FMO analysis.

Conclusion

The theoretical investigation of this compound at the B3LYP/6-311++G(d,p) level of theory has provided significant insights into its molecular structure, stability, and reactivity.

  • The optimized geometry confirms the E configuration and reveals the planarity of the core carbamate structure, influenced by resonance.

  • FMO analysis indicates a large HOMO-LUMO gap, suggesting good kinetic stability. The HOMO is localized on the vinyl and nitrogen atoms, while the LUMO is on the carbonyl group, identifying the primary sites for electrophilic and nucleophilic interactions, respectively.

  • NBO analysis quantifies the charge distribution and highlights a strong intramolecular charge transfer from the nitrogen lone pair to the carbonyl π* orbital, which is responsible for the characteristic properties of the carbamate group.

  • The MEP map visually confirms the regions of high and low electron density, corroborating the findings from FMO and NBO analyses.

This comprehensive theoretical guide provides a robust framework for understanding the intrinsic properties of this compound. These findings are valuable for predicting its behavior in chemical reactions and for the rational design of new synthetic methodologies and functional molecules.

References

  • Frontier Molecular Orbital Theory Definition - Organic Chemistry II Key Term - Fiveable.
  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
  • Frontier molecular orbital theory - Wikipedia . [Link]

  • (PDF) Frontier Molecular Orbital Theory in Organic Reactivity and Design - ResearchGate . [Link]

  • A Computational Study on the Mechanism of Ynamide-Mediated Amide Bond Formation From Carboxylic Acids and Amines - PubMed . [Link]

  • Direct Synthesis of Enamides via Electrophilic Activation of Amides - ACS Publications . [Link]

  • 2.02: LFT and Frontier Molecular Orbital Theory - Chemistry LibreTexts . [Link]

  • Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? | ResearchGate . [Link]

  • ubiquity of B3LYP/6-31G : r/chemistry - Reddit . [Link]

  • Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul . [Link]

  • Basis set effects on calculated geometries: 6-311++G vs. aug-cc-pVDZ - PubMed**. [Link]

  • Combined experimental and computational study of Al2O3 catalyzed transamidation of secondary amides with amines - Semantic Scholar . [Link]

  • Computational study of the mechanism of amide bond formation via CS2-releasing 1,3-acyl transfer - Organic & Biomolecular Chemistry (RSC Publishing) . [Link]

  • Combined experimental and computational study of Al 2 O 3 catalyzed transamidation of secondary amides with amines - ResearchGate . [Link]

  • Natural bond orbital - Wikipedia . [Link]

  • International Journal of Chemistry and Technology Natural bond orbital (NBO) population analysis and non-linear optical (NLO) pr - DergiPark . [Link]

  • 5.2. Natural Bond Orbital (NBO) Analysis - ORCA 6.1.1 Manual . [Link]

  • tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate - NIH . [Link]

  • Natural Bond Orbital Analysis - Tutorial Example - University of Wisconsin–Madison . [Link]

  • Degradable N-Vinyl Copolymers through Radical Ring-Opening Polymerization of Cyclic Thionocarbamates | ACS Macro Letters - ACS Publications . [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure . [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications . [Link]

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes - PMC - NIH . [Link]

  • Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate - ResearchGate . [Link]

  • Experimental and DFT explorations of tert-butyl(1-(2-(4-nitrobenzylidene) -hydrazinyl)-1-oxopropan-2yl)-carbamate on CRCA metal in 1M HCl solution - ResearchGate . [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central . [Link]

  • Synthesis of N-vinyl isothiocyanates and carbamates by the cleavage of NH-1,2,3-triazoles with one-carbon electrophiles - PubMed . [Link]

Sources

A Comprehensive Technical Guide to (E)-tert-Butyl prop-1-en-1-ylcarbamate: Synthesis, Reactivity, and Applications for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(E)-tert-Butyl prop-1-en-1-ylcarbamate is a bifunctional organic molecule featuring a reactive enamine moiety and a tert-butyloxycarbonyl (Boc) protecting group. This guide provides a detailed technical overview of its nomenclature, physicochemical properties, and, through analogy with closely related structures, its probable synthetic pathways and chemical reactivity. The significance of the enamine and carbamate functionalities in the context of medicinal chemistry and drug development is explored, highlighting the potential of this molecule as a versatile building block in the synthesis of complex nitrogen-containing heterocycles and other pharmacologically relevant scaffolds. This document is intended to serve as a foundational resource for researchers and scientists in organic synthesis and pharmaceutical development.

Introduction and Nomenclature

This compound, a member of the enamide class of compounds, possesses a unique electronic and structural profile arising from the conjugation of a nitrogen lone pair with a carbon-carbon double bond, further influenced by the electron-withdrawing carbamate group. The tert-butyloxycarbonyl (Boc) group serves as a common and readily cleavable protecting group for the amine, rendering the molecule stable under various conditions while allowing for selective deprotection when required.

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is tert-butyl (E)-prop-1-en-1-ylcarbamate [1]. Due to the relative novelty and specific nature of this molecule, it is not widely known by common or trivial names. For clarity and precision in scientific communication, the use of its IUPAC name is strongly recommended.

Physicochemical and Spectroscopic Properties

A summary of the core physicochemical data for this compound is presented in Table 1. This information is crucial for its handling, purification, and characterization.

Table 1: Core Physicochemical Data

PropertyValueSource
Molecular Formula C₈H₁₅NO₂[1]
Molecular Weight 157.21 g/mol [1]
CAS Number 119973-54-5[1]
Canonical SMILES C/C=C/NC(=O)OC(C)(C)C[1]
Spectroscopic Characterization

While a publicly available, experimentally verified full set of spectra for this compound is not readily accessible, the expected spectroscopic data can be predicted based on the characteristic values for its constituent functional groups.

The most prominent feature in the ¹H NMR spectrum of an N-Boc protected amine is a sharp, intense singlet corresponding to the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region around 1.4-1.5 ppm[2]. The protons of the prop-1-en-1-yl group would exhibit characteristic shifts and coupling constants indicative of the (E)-alkene geometry.

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data

¹H NMR Chemical Shift (ppm, CDCl₃)MultiplicityAssignment
~6.5-7.0d=CH-N
~4.5-5.0dq=CH-CH₃
~1.6-1.8d=CH-CH₃
~1.45sC(CH₃)₃
BroadsN-H
¹³C NMR Chemical Shift (ppm, CDCl₃)Assignment
~153C=O (carbamate)
~125=CH-N
~105=CH-CH₃
~80C(CH₃)₃
~28.5C(CH₃)₃
~15=CH-CH₃

Note: These are predicted values based on analogous structures and may vary.

The IR spectrum of an N-Boc protected enamine would display characteristic absorption bands for the N-H, C=C, and C=O stretching vibrations. The N-H stretch of a secondary amine typically appears as a single weak band in the 3300-3500 cm⁻¹ region[3][4]. The carbonyl (C=O) stretch of the carbamate is expected around 1680-1720 cm⁻¹. The C=C stretch of the enamine will likely be observed in the 1600-1650 cm⁻¹ range.

In mass spectrometry, N-Boc protected compounds often exhibit characteristic fragmentation patterns. Under electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be expected. A common fragmentation pathway involves the loss of isobutylene (56 Da) or the entire tert-butoxy group (100 Da) from the Boc protecting group[5][6].

Synthesis and Reactivity

Direct synthetic procedures for this compound are not extensively documented in the literature. However, its synthesis can be envisioned through established methodologies for the formation of N-Boc protected amines and enamides.

Proposed Synthetic Workflow

A plausible synthetic route would involve the N-Boc protection of (E)-prop-1-en-1-amine. The amine itself can be generated from propanal via reductive amination or other standard methods.

G Propanal Propanal Reduction Reductive Amination (e.g., NaBH₃CN) Propanal->Reduction Ammonia Ammonia Ammonia->Reduction Prop1en1amine (E)-prop-1-en-1-amine Reduction->Prop1en1amine Target This compound Prop1en1amine->Target Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Target Base Base (e.g., Et₃N) Base->Target

Caption: Proposed synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the Boc-protected enamine and the carbon-carbon double bond.

The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free enamine[2]. This deprotection is a cornerstone of its utility in multi-step synthesis, allowing for the unmasking of the amine functionality at a desired stage.

Enamines are nucleophilic at the β-carbon, making them valuable intermediates for C-C bond formation. Following deprotection, the resulting enamine can participate in a variety of reactions, including alkylations, acylations, and Michael additions. The enamine can also be hydrolyzed under aqueous acidic conditions to yield the corresponding carbonyl compound, in this case, propanal[3]. It's important to note that N-Boc and tBu ester protecting groups are generally stable enough during enamine hydrolysis under mild acidic conditions like citric acid[6].

G cluster_0 Reactivity of the Enamine Target This compound Deprotection Acidic Deprotection (e.g., TFA) Target->Deprotection FreeEnamine Free Enamine Deprotection->FreeEnamine Alkylation Alkylation (R-X) FreeEnamine->Alkylation Acylation Acylation (RCOCl) FreeEnamine->Acylation Michael Michael Addition FreeEnamine->Michael Hydrolysis Hydrolysis (H₃O⁺) FreeEnamine->Hydrolysis AlkylatedProduct β-Alkylated Product Alkylation->AlkylatedProduct AcylatedProduct β-Acylated Product Acylation->AcylatedProduct MichaelAdduct Michael Adduct Michael->MichaelAdduct Propanal Propanal Hydrolysis->Propanal

Caption: Reactivity profile of the enamine moiety.

Applications in Drug Development

While specific applications of this compound in drug development are not prominently reported, the structural motifs it contains are of significant interest in medicinal chemistry.

The Enamide Motif in Bioactive Molecules

Enamides are present in a number of natural products and have been explored as pharmacophores in various therapeutic areas. Their ability to act as bioisosteres of peptide bonds and their participation in cycloaddition reactions make them valuable for the synthesis of heterocyclic compounds, which form the core of many drugs.

Boc-Protected Amines as Synthetic Intermediates

The use of Boc-protected amines is ubiquitous in the synthesis of pharmaceuticals. The Boc group's stability and ease of removal allow for the sequential and controlled construction of complex molecules. This compound can serve as a building block to introduce a propenylamine moiety into a larger molecule, which can be a key structural element for biological activity. For instance, similar carbamate derivatives are used in the synthesis of various therapeutic agents, including enzyme inhibitors and receptor modulators.

Experimental Protocols

The following are representative protocols for the synthesis and characterization of an N-Boc protected amine, which can be adapted for this compound.

General Procedure for N-Boc Protection of an Amine

Materials:

  • Amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) or another suitable base (1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

Procedure:

  • Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add the base dropwise to the stirred solution.

  • Add a solution of Boc₂O in the same solvent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol for ¹H NMR Analysis

Materials:

  • Purified N-Boc protected amine sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

Procedure:

  • Dissolve the sample in approximately 0.6 mL of the deuterated solvent.

  • Transfer the solution to a clean NMR tube.

  • Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz).

  • Process the spectrum to identify the characteristic singlet of the Boc group and the signals corresponding to the rest of the molecule.

Conclusion

This compound is a valuable, albeit under-documented, synthetic intermediate with significant potential in organic synthesis and drug discovery. Its bifunctional nature, combining the reactivity of an enamine with the stability of a Boc-protected amine, makes it a versatile tool for the construction of complex molecular architectures. This guide, by consolidating its known properties and inferring its synthetic and reactive behavior from analogous structures, provides a foundational resource for researchers seeking to explore the utility of this and related N-Boc protected enamines in their scientific endeavors. Further investigation into the specific reactivity and applications of this compound is warranted to fully unlock its potential in the development of novel therapeutics.

References

  • BenchChem. (2025).
  • Wiley-VCH. (n.d.).
  • PubMed. (2010).
  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes.
  • The Royal Society of Chemistry. (n.d.).
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
  • ResearchGate. (n.d.). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and....
  • Chemistry Stack Exchange. (2017).
  • PubMed. (n.d.).
  • The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI)
  • ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)....
  • (n.d.).
  • Chemistry LibreTexts. (2023).
  • (n.d.).
  • Benchchem. (n.d.).
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
  • RSC Publishing. (n.d.). Studies in mass spectrometry. Part XII. Mass spectra of enamines.
  • OpenStax. (2023). 24.10 Spectroscopy of Amines.
  • Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines.
  • Benchchem. (n.d.). (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate: A Comprehensive Technical Guide for Drug Development Professionals.
  • NIH. (n.d.).
  • Advanced ChemBlocks. (n.d.). (E)
  • PubChem. (n.d.). tert-butyl allyl(ethyl)
  • PubChem. (n.d.). tert-butyl (1-(1H-indol-3-yl)propan-2-yl)
  • PubChem. (n.d.). tert-butyl N-(1-hydroxypropan-2-yl)

Sources

(E)-tert-Butyl prop-1-en-1-ylcarbamate: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 119973-54-5 Molecular Formula: C₈H₁₅NO₂ Molecular Weight: 157.21 g/mol IUPAC Name: tert-butyl (E)-prop-1-en-1-ylcarbamate

Introduction

(E)-tert-Butyl prop-1-en-1-ylcarbamate, registered under CAS number 119973-54-5, is a valuable synthetic intermediate belonging to the class of N-Boc protected enamines. Its unique structural features, combining the reactivity of an enamine with the stability and versatility of the tert-butyloxycarbonyl (Boc) protecting group, make it a significant building block in modern organic synthesis. This guide provides an in-depth analysis of its chemical properties, structure, synthesis, and applications, with a particular focus on its utility in the development of chiral amines and other functionalities relevant to the pharmaceutical and agrochemical industries.

The strategic placement of the Boc group on the nitrogen atom modulates the nucleophilicity of the enamine's β-carbon, allowing for controlled reactions with a variety of electrophiles. Furthermore, the double bond can undergo stereoselective transformations, such as asymmetric hydrogenation, providing a direct route to valuable chiral synthons. This guide will delve into the causality behind the experimental choices in its synthesis and reactions, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

While experimentally determined data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from closely related compounds.

Physicochemical Properties
PropertyValueSource/Rationale
Appearance White to off-white solid[1]
Molecular Weight 157.21 g/mol Calculated from molecular formula
Molecular Formula C₈H₁₅NO₂[1]
Melting Point Not reportedExpected to be a low-melting solid
Boiling Point Not reportedLikely to decompose at high temperatures
Solubility Soluble in common organic solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate); Insoluble in water.Based on the nonpolar nature of the molecule.
Stability Stable under standard conditions; sensitive to strong acids.The Boc group is acid-labile.[2]
Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar N-Boc protected enamines and general principles of spectroscopy.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~6.8-7.0d~14.01H=CH-N
~5.0-5.2dq~14.0, ~7.01HCH₃-CH=
~4.8 (broad)s-1HN-H
~1.6-1.7d~7.03HCH₃-CH
1.45s-9HC(CH₃)₃

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~154.0C=O (carbamate)
~125.0=CH-N
~105.0CH₃-CH=
~80.0C (CH₃)₃
~28.5C(C H₃)₃
~18.0C H₃-CH

Infrared (IR) Spectroscopy (ATR):

Wavenumber (cm⁻¹)IntensityAssignment
~3350MediumN-H stretch
~2980, 2930StrongC-H stretch (aliphatic)
~1700StrongC=O stretch (carbamate)
~1650MediumC=C stretch (enamine)
~1160StrongC-O stretch

Mass Spectrometry (ESI-MS):

m/zIon
158.11[M+H]⁺
180.10[M+Na]⁺
102.09[M - C₄H₈ + H]⁺ (loss of isobutylene)
57.07[C₄H₉]⁺ (tert-butyl cation)

Synthesis and Manufacturing

The synthesis of this compound can be approached through several strategies common for the preparation of N-protected enamines. A representative and reliable method involves the Wittig reaction or a related olefination of a Boc-protected aminophosphonate or phosphine oxide with acetaldehyde. An alternative, though potentially less stereoselective, route could involve the direct N-Boc protection of (E)-prop-1-en-1-amine.

Representative Synthetic Protocol: Horner-Wadsworth-Emmons Reaction

This protocol describes a general and highly E-selective method for the synthesis of N-Boc enamines.

Reaction Scheme:

G reagents 1) n-BuLi, THF, -78 °C 2) Acetaldehyde end This compound reagents->end start Diethyl (N-Boc-aminomethyl)phosphonate start->reagents

Synthesis Workflow

Materials:

  • Diethyl (N-Boc-aminomethyl)phosphonate

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Acetaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Experimental Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add diethyl (N-Boc-aminomethyl)phosphonate (1.0 eq) and dissolve in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Olefination: Add freshly distilled acetaldehyde (1.1 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is critical as the organolithium reagent (n-BuLi) and the resulting phosphonate ylide are highly reactive towards water and oxygen.

  • Low Temperature: The reaction is performed at -78 °C to control the reactivity of the strong base n-BuLi and to prevent side reactions.

  • Horner-Wadsworth-Emmons Reaction: This specific olefination method is chosen for its high propensity to yield the thermodynamically more stable (E)-alkene, which is a key requirement for the target molecule.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is governed by the interplay between the electron-donating carbamate group and the π-system of the double bond. This renders the β-carbon nucleophilic, making it susceptible to attack by various electrophiles.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis due to its robustness and ease of removal under specific conditions.[2]

  • Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, as well as to catalytic hydrogenation.[2] This orthogonality allows for selective transformations at other parts of a molecule without affecting the protected amine.

  • Deprotection: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.[3] The mechanism involves the formation of a stable tert-butyl cation, which is then scavenged, leading to the release of the free amine.

G A This compound B Free Enamine A->B  TFA, DCM

Boc Deprotection Workflow

Asymmetric Hydrogenation

A key application of N-Boc enamines is their use as precursors for the synthesis of chiral amines via asymmetric hydrogenation. Transition metal catalysts bearing chiral ligands can effectively reduce the double bond with high enantioselectivity.

G A This compound B Chiral N-Boc Propylamine A->B  [Rh(COD)₂(R,R)-Me-DuPhos]BF₄, H₂

Asymmetric Hydrogenation Workflow

This transformation is of paramount importance in the pharmaceutical industry, as chiral amines are prevalent scaffolds in a vast number of active pharmaceutical ingredients (APIs). The choice of the chiral ligand is crucial for achieving high enantiomeric excess (ee).

Reactions with Electrophiles

The nucleophilic β-carbon of this compound can react with a range of electrophiles, leading to the formation of new carbon-carbon bonds. This reactivity can be harnessed for the synthesis of more complex molecular architectures.

Representative Protocol: Alkylation with an Alkyl Halide

  • Reaction Setup: In a nitrogen-flushed flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Addition of Electrophile: Add a reactive alkyl halide (e.g., methyl iodide or benzyl bromide) (1.1 eq) to the solution.

  • Reaction and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). The resulting iminium salt intermediate can be hydrolyzed under acidic conditions to yield the corresponding β-alkylated aldehyde or ketone.

Applications in Drug Development

The ability to generate chiral amines with high enantiopurity makes this compound and related N-Boc enamines highly valuable in drug discovery and development. Chiral amines are key components of numerous drugs across various therapeutic areas.

While a specific marketed drug synthesized directly from CAS 119973-54-5 is not readily identifiable in the public domain, the synthetic utility of this class of compounds is well-established. For instance, the synthesis of chiral β-amino acids, which are important building blocks for peptidomimetics and other bioactive molecules, can be achieved through reactions of N-Boc enamines.

Hypothetical Synthetic Pathway to a Chiral β-Amino Acid Derivative:

G A This compound B Chiral N-Boc Propylamine A->B Asymmetric Hydrogenation C Chiral β-Amino Aldehyde B->C Oxidation D Chiral β-Amino Acid Derivative C->D Further Elaboration

Workflow for Chiral β-Amino Acid Synthesis

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is a combustible solid and should be stored away from heat and open flames. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable synthetic intermediate with significant potential in organic synthesis, particularly for the preparation of chiral amines and their derivatives. Its utility stems from the predictable reactivity of the enamine moiety, coupled with the robust and selectively cleavable Boc protecting group. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, highlighting its importance for researchers and professionals in the field of drug development. A thorough understanding of the principles outlined herein will enable the effective utilization of this and related N-Boc enamines in the design and execution of complex synthetic strategies.

References

  • Beilstein Journals. (2014). EXPERIMENTAL PROCEDURES. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Asymmetric additions of thioglycolates and N-Boc aldimines catalyzed by a bifunctional tertiary-amine squaramide. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubChem. tert-Butyl but-3-en-1-ylcarbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

  • Oxford Academic. (2021). Organocatalyzed asymmetric Mannich reaction of α-aminomaleimides with N-Boc imines. Journal of Antibiotics. Retrieved from [Link]

  • Organic Syntheses. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • ResearchGate. (2014). Asymmetric additions of thioglycolates and N-Boc aldimines catalyzed by a bifunctional tertiary-amine squaramide. Retrieved from [Link]

  • Yale University. Asymmetric Synthesis of Amines. Retrieved from [Link]

  • ResearchGate. (2012). Organocatalytic Asymmetric Mannich Reactions with N-Boc and N-Cbz Protected α-Amido Sulfones. Retrieved from [Link]

  • Organic Syntheses. (2005). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Supporting Information for: A mild and efficient method for the N-Boc protection of amines. National Library of Medicine. Retrieved from [Link]

  • PubChem. Tert-butyl allyl(ethyl)carbamate. Retrieved from [Link]

  • PubChem. Tert-butyl pent-4-en-1-ylcarbamate. Retrieved from [Link]

  • Google Patents. (2019). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • Chemistry LibreTexts. (2021). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (2018). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and XPS spectra of N-BOC-180 for N1s (b). Retrieved from [Link]

  • National Institute of Standards and Technology. tert-Butyl carbamate. Retrieved from [Link]

  • ResearchGate. (2017). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. tert-butyl N-(prop-2-yn-1-yl)carbamate. Retrieved from [Link]

  • ResearchGate. (2012). IR spectra of N-Boc-L-alanine-L-proline-OMe 9. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • UT Southwestern Medical Center. (2001). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • mzCloud. tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2011). Tert-butyl carbamate derivative and preparation method and application thereof.
  • ResearchGate. (2018). Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. Retrieved from [Link]

Sources

Introduction: Stabilizing the Reactive Enamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthetic Utility of Enecarbamates

In the landscape of synthetic organic chemistry, the enamine stands as a cornerstone for carbon-carbon bond formation, serving as a powerful carbon-centered nucleophile. However, the utility of classical enamines has historically been curtailed by their inherent instability, particularly those bearing a hydrogen atom on the nitrogen, which readily tautomerize to their more stable imine form.[1] This limitation rendered many potential synthetic pathways impractical, especially those involving unstable aliphatic imines which are difficult to isolate and handle.[2]

The development of enecarbamates —enamines in which the nitrogen atom is acylated with a carbamate group—marked a significant breakthrough. By delocalizing the nitrogen's lone pair of electrons into the adjacent carbonyl group, the carbamate moiety confers exceptional stability upon the enamine structure.[3][4] This innovation transformed a transient intermediate into a robust, isolable, and versatile reagent that can be purified by standard methods like silica gel chromatography and stored for extended periods without decomposition.[1] This guide provides a comprehensive exploration of the historical context, discovery, synthesis, and multifaceted reactivity of enecarbamates, with a focus on their application for researchers in organic synthesis and drug development.

Chapter 1: A Historical Perspective: The Promise and Limitations of Enamines

The utility of enamines in synthesis was famously pioneered by Gilbert Stork, leading to the eponymous Stork enamine alkylation.[5] This methodology established enamines, formed from the reaction of a secondary amine with an enolizable aldehyde or ketone, as effective enolate surrogates for the α-alkylation and acylation of carbonyl compounds.[5][6] The nucleophilicity of the enamine arises from a key resonance structure that places a negative charge on the α-carbon, making it reactive toward a variety of electrophiles.[6]

Despite this success, a significant challenge remained: enamines derived from primary amines or those possessing an N-H bond are prone to tautomerization, creating an equilibrium that often favors the thermodynamically more stable imine.[1] This instability complicates their use and limits the scope of accessible chemical transformations.

Caption: Imine-enamine tautomerism versus the electronically stabilized enecarbamate structure.

Chapter 2: The Emergence of Enecarbamates: A Paradigm of Stability and Control

Enecarbamates emerged as an elegant solution to the instability of traditional enamines. The introduction of the carbamate functional group fundamentally alters the electronic properties of the nitrogen atom. Structurally, a carbamate is an amide-ester hybrid, and its stability is influenced by amide resonance.[3][4]

The key to the stability of enecarbamates lies in this resonance. The nitrogen lone pair is delocalized into the carbamate carbonyl, significantly reducing its availability to participate in protonation or unwanted side reactions that plague classical enamines. This electronic stabilization makes the enecarbamate moiety less basic and nucleophilic at the nitrogen, while preserving the crucial nucleophilic character of the β-carbon.[1] As a result, enecarbamates are bench-stable compounds that are easy to handle, purify, and store, making them highly reliable reagents in complex synthetic sequences.[1][2]

Chapter 3: Synthesis of Enecarbamates

The preparation of enecarbamates can be achieved through several reliable synthetic routes. A common and straightforward approach involves the N-acylation of an imine or the direct reaction of an appropriate amine precursor with a carbonyl compound under conditions that favor the formation of the carbamate-protected enamine.

Caption: Generalized workflow for the synthesis of enecarbamates.

Chapter 4: Reactivity and Mechanistic Pathways

Enecarbamates exhibit a rich and diverse reactivity profile, functioning both as potent nucleophiles and as stable surrogates for highly reactive imines. This dual reactivity makes them exceptionally powerful tools in the synthetic chemist's arsenal.

Enecarbamates as Nucleophiles

In the presence of a suitable Lewis acid catalyst, enecarbamates act as effective nucleophiles, participating in stereoselective carbon-carbon and carbon-nitrogen bond-forming reactions.[1] They react with a range of reactive electrophiles, including glyoxylates, N-acylimino esters, and azodicarboxylates.[1] A noteworthy feature is the high stereospecificity observed in these reactions; for instance, (E)-enecarbamates typically yield anti products, while (Z)-enecarbamates afford syn products, suggesting a concerted reaction pathway via a cyclic transition state.[1]

Enecarbamates as Imine Surrogates: The Mannich-Type Reaction

Perhaps the most impactful application of enecarbamates is their role as stable precursors to traditionally unstable iminium ions.[2] In the presence of a Brønsted or Lewis acid, the enecarbamate is protonated at the β-carbon, leading to the formation of a labile iminium species. This intermediate is highly electrophilic and can be trapped by a variety of nucleophiles.[2] This strategy effectively constitutes a formal addition to aliphatic imines, which are otherwise difficult to generate and use in situ.[2]

Mannich_Mechanism cluster_0 Catalyst Activation cluster_1 Iminium Formation & Reaction Dicarbonyl 1,3-Dicarbonyl Compound MetalEnolate Metal Enolate (Nucleophile) Dicarbonyl->MetalEnolate Coordination LewisAcid Lewis Acid (e.g., Cu(OTf)2) LewisAcid->MetalEnolate BronstedAcid Brønsted Acid (H+) MetalEnolate->BronstedAcid Generates Iminium Labile Iminium Species (Electrophile) MetalEnolate->Iminium Nucleophilic Attack Enecarbamate Enecarbamate BronstedAcid->Enecarbamate Protonates Enecarbamate->Iminium Isomerizes Product Mannich Adduct Iminium->Product

Caption: Mechanism of an enecarbamate acting as an imine surrogate in a Lewis acid-catalyzed Mannich-type reaction.[2]

Field-Proven Protocol: Catalytic Direct Mannich-Type Reaction

The following protocol, adapted from Kobayashi et al., demonstrates the practical application of enecarbamates as imine surrogates.[2] The causality behind specific steps, such as the slow addition of the enecarbamate, is crucial for success.

Objective: To synthesize a β-amino dicarbonyl compound via a copper-catalyzed Mannich-type reaction.

Materials:

  • Enecarbamate (e.g., N-vinyl-carbamic acid benzyl ester) (1.0 equiv)

  • 1,3-Dicarbonyl compound (e.g., a β-ketoester) (1.5 equiv)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol %)

  • Solvent (e.g., 1,2-Dichloroethane - DCE)

Step-by-Step Methodology:

  • Reaction Setup: To a suspension of the 1,3-dicarbonyl compound (1.5 equiv) and Cu(OTf)₂ (10 mol %) in DCE, add a solution of the enecarbamate (1.0 equiv) in DCE.

  • Controlled Addition: The enecarbamate solution must be added slowly over a period of 12 hours at room temperature using a syringe pump.

    • Causality Explanation: Enecarbamates can dimerize under strong acidic conditions.[2] A rapid mixing of all reactants leads to a lower yield because the dimerization competes with the desired Mannich reaction. Slow addition maintains a low concentration of the protonated enecarbamate, favoring the reaction with the more abundant dicarbonyl nucleophile.[2]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired adduct.[2]

Data Summary: Substrate Scope in Mannich-Type Reaction [2]

Enecarbamate 1,3-Dicarbonyl Nucleophile Solvent Yield (%)
N-vinyl-Cbz Ethyl 2-methylacetoacetate DCE 91
N-vinyl-Boc Ethyl acetoacetate Toluene 85
N-propenyl-Cbz 2,4-Pentanedione DCE 94
N-vinyl-Cbz N-phenyl-2-methylacetoacetamide DCE 86

(Data adapted from Kobayashi, S. et al., Org. Lett. 2004, 6, 24, 4523–4525)[2]

Chapter 5: Applications in Drug Discovery and Development

The carbamate moiety is a privileged scaffold in medicinal chemistry, found in numerous approved therapeutic agents.[3][7] It is valued for its high chemical and proteolytic stability, its ability to act as a peptide bond surrogate, and its capacity to participate in hydrogen bonding with biological targets.[3][4][8]

Enecarbamate chemistry provides a powerful platform for drug development professionals by enabling the efficient construction of complex molecules that incorporate this vital functional group. The products of enecarbamate reactions, such as α-substituted and β-amino carbonyl compounds, are versatile intermediates for the synthesis of nitrogen-containing heterocycles, unnatural amino acids, and other scaffolds of significant biological importance.[2] The stability and predictable reactivity of enecarbamates allow for their integration into complex synthetic routes, facilitating the generation of novel chemical entities for drug discovery programs.

Conclusion

The journey from the reactive and often-elusive enamine to the stable and versatile enecarbamate represents a significant advancement in synthetic organic chemistry. By incorporating a carbamate group, chemists successfully tamed the enamine's instability without sacrificing its valuable nucleophilic character. Enecarbamates have proven to be more than just stable enamine equivalents; their unique ability to serve as reliable surrogates for unstable iminium ions has opened new avenues for the synthesis of complex nitrogen-containing molecules. For researchers in both academic and industrial settings, particularly in drug development, enecarbamates represent a robust and indispensable tool for modern chemical synthesis.

References

  • Kobayashi, S., et al. (2004). Enecarbamates as Imine Surrogates: Nucleophilic Addition of 1,3-Dicarbonyl Compounds to Enecarbamates. Organic Letters. Available at: [Link]

  • Matsubara, R., & Kobayashi, S. (2008). Enamides and enecarbamates as nucleophiles in stereoselective C-C and C-N bond-forming reactions. Accounts of Chemical Research. Available at: [Link]

  • Master Organic Chemistry. (2024). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. Available at: [Link]

  • Chemistry Library. (2023). Enamine: Formation, properties and Reactivity. YouTube. Available at: [Link]

  • Repo, T., et al. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology. Available at: [Link]

  • Jessop, P. G., et al. (2018). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Repo, T., et al. (2021). Mechanistic Insights into Carbamate Formation from CO 2 and Amines: The Role of Guanidine–CO 2 Adducts. ResearchGate. Available at: [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Toste, F. D., et al. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. National Institutes of Health. Available at: [Link]

  • Aresta, M., et al. (2014). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. ResearchGate. Available at: [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Enamine. Wikipedia. Available at: [Link]

Sources

Spectroscopic Data for (E)-tert-Butyl prop-1-en-1-ylcarbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic profile of (E)-tert-Butyl prop-1-en-1-ylcarbamate. Due to the limited availability of published experimental data for this specific molecule, this guide leverages predictive methodologies grounded in foundational spectroscopic principles and comparative analysis with structurally analogous compounds. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification, characterization, and quality control of this compound.

Introduction to this compound

This compound, with the chemical formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol , is a carbamate derivative of significant interest in organic synthesis.[1] The presence of a Boc-protected enamine functionality makes it a valuable building block in the synthesis of various nitrogen-containing compounds, including pharmaceuticals and agrochemicals. The stereochemistry of the double bond (E configuration) plays a crucial role in determining the three-dimensional structure and reactivity of the molecule, making its unambiguous spectroscopic confirmation essential.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. Each section will provide a detailed interpretation of the expected spectral features, underpinned by established spectroscopic theory and data from related structures.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry, and are supported by experimental data from analogous compounds containing similar functional groups.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. The predicted ¹H NMR data for this compound in a standard solvent like CDCl₃ at 400 MHz are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~6.8 - 7.2d1H=CH-NHThe vinylic proton adjacent to the nitrogen is expected to be deshielded due to the electron-withdrawing effect of the carbamate group and will appear as a doublet due to coupling with the other vinylic proton.
~5.0 - 5.4dq1HCH₃-CH=This vinylic proton will be a doublet of quartets due to coupling with the adjacent vinylic proton and the methyl protons. The large coupling constant with the other vinylic proton is characteristic of an (E)-alkene.
~4.8 - 5.2br s1HNHThe carbamate N-H proton typically appears as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent.
~1.6 - 1.8d3HCH₃-CH=The methyl protons on the double bond will appear as a doublet due to coupling with the adjacent vinylic proton.
~1.45s9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. This is a characteristic signal for a Boc-protecting group.

Diagram: Molecular Structure with Proton Assignments

Caption: Structure of this compound with key protons labeled.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR data for this compound are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~155C=OThe carbonyl carbon of the carbamate is highly deshielded and typically appears in this region.
~125=CH-NHThe vinylic carbon attached to the nitrogen is expected in this region.
~105CH₃-CH=The other vinylic carbon will be more shielded.
~80-C(CH₃)₃The quaternary carbon of the tert-butyl group is a characteristic signal.
~28-C(CH₃)₃The methyl carbons of the tert-butyl group are equivalent and appear as a single peak.
~15CH₃-CH=The methyl carbon of the propenyl group is expected in the aliphatic region.
Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted key IR absorption bands for this compound are listed in Table 3.

Table 3: Predicted IR Spectroscopy Data for this compound

Frequency (cm⁻¹)IntensityAssignmentRationale for Prediction
~3300MediumN-H StretchThis band is characteristic of the N-H bond in secondary amides and carbamates.
~2980, 2930StrongC-H Stretch (Aliphatic)These absorptions are due to the stretching vibrations of the C-H bonds in the tert-butyl and methyl groups.
~1700StrongC=O Stretch (Carbamate)The carbonyl stretching of the carbamate functional group is a strong and characteristic absorption.
~1650MediumC=C StretchThis absorption is due to the stretching of the carbon-carbon double bond.
~1520MediumN-H BendThis band, often referred to as the amide II band, is characteristic of secondary amides.
~1170StrongC-O StretchThis strong absorption is due to the stretching of the C-O bond of the ester functionality within the carbamate.
Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique. The predicted mass spectrometry data are shown in Table 4.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonRationale for Prediction
158.12[M+H]⁺The protonated molecular ion is expected to be the base peak in ESI-MS.
180.10[M+Na]⁺The sodium adduct is commonly observed in ESI-MS.
102.09[M - C₄H₈ + H]⁺Loss of isobutylene from the tert-butyl group is a very common fragmentation pathway for Boc-protected compounds.
57.07[C₄H₉]⁺The tert-butyl cation is a stable fragment and is often observed.

Diagram: Predicted Mass Spectrometry Fragmentation

G M [this compound + H]⁺ m/z = 158.12 F1 [M - C₄H₈ + H]⁺ m/z = 102.09 M->F1 - C₄H₈ F2 [C₄H₉]⁺ m/z = 57.07 M->F2

Caption: Predicted fragmentation pathway for this compound in ESI-MS.

Experimental Protocols

The following are generalized, best-practice protocols for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Diagram: NMR Data Acquisition Workflow

G A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Caption: General workflow for NMR data acquisition and analysis.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the solid sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H spectrum.

  • Spectral Analysis:

    • Assign the peaks to the corresponding nuclei in the molecule based on their chemical shift, multiplicity, and integration.

For authoritative guidance on NMR spectroscopy, refer to "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrument Preparation:

    • Ensure the FTIR spectrometer's Attenuated Total Reflectance (ATR) crystal is clean.

    • Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Set up the mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Identify the molecular ion peak and any significant fragment ions.

    • Propose fragmentation pathways consistent with the observed peaks.

Conclusion

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139031759, this compound. Retrieved from [Link].

Sources

An In-Depth Technical Guide to the Stability and Reactivity of Boc-Protected Enamines

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, the precise control of reactivity is paramount. Enamines are powerful carbon nucleophiles, yet their inherent instability and high reactivity can pose significant challenges. The introduction of a tert-butoxycarbonyl (Boc) protecting group onto the enamine nitrogen atom fundamentally alters its electronic properties, creating a unique synthon that balances the nucleophilicity of an enamine with the stability of a carbamate. This guide provides an in-depth analysis of the synthesis, stability, and reactivity of Boc-protected enamines, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will explore the causal factors behind their modulated reactivity, their stability profile across a range of conditions, and their strategic application in complex molecular synthesis.

Introduction: The Strategic Value of N-Boc Enamines

Enamines, the nitrogen analogs of enols, are versatile intermediates in organic synthesis, primarily serving as potent carbon nucleophiles for the formation of C-C bonds.[1] Their utility stems from a key resonance structure that places a negative charge on the α-carbon, rendering it highly reactive toward electrophiles.[2] However, this high reactivity is a double-edged sword; unprotected enamines are often susceptible to rapid hydrolysis, oligomerization, and side reactions, complicating their isolation and use in multi-step syntheses.[3]

The strategic installation of an electron-withdrawing Boc group on the enamine nitrogen creates a carbamate functionality. This modification serves two primary purposes:

  • Stability Enhancement: The Boc group significantly reduces the electron-donating ability of the nitrogen atom, which in turn decreases the nucleophilicity of the β-carbon. This electronic modulation imparts greater stability to the molecule, making it more robust and easier to handle than its unprotected counterpart.

  • Reactivity Modulation: While reducing the overall nucleophilicity, the Boc group does not render the enamine inert. It transforms it into a "tunable" nucleophile—reactive enough to engage with a range of electrophiles but stable enough to tolerate various reaction conditions.

This unique balance makes N-Boc enamines invaluable building blocks in medicinal chemistry and complex molecule synthesis, where predictable and controlled reactivity is essential.

Synthesis and Spectroscopic Characterization

The synthesis of N-Boc enamines is not as direct as the condensation reaction used for standard enamines due to the reduced nucleophilicity of Boc-protected amines. Instead, common strategies involve the modification of precursors that already contain the N-Boc moiety.

A prevalent method involves the deprotonation of a β-amino ketone or ester followed by elimination, or the direct protection of a pre-formed enamine, although the latter is less common. More sophisticated methods focus on the reductive amination of aldehydes followed by in-situ Boc protection to yield saturated N-Boc amines, which can then be converted to the target enamine if an appropriate leaving group is present on the α-carbon.[4]

General Synthetic Workflow

The logical flow for preparing and utilizing an N-Boc enamine involves careful precursor synthesis, followed by the crucial enamine formation step, and subsequent reaction with an electrophile.

G cluster_prep Precursor Synthesis cluster_enamine Enamine Formation & Reaction A Aldehyde/Ketone + Primary Amine B Reductive Amination (e.g., STAB) A->B C Secondary Amine B->C D Boc Protection ((Boc)₂O) C->D E N-Boc Secondary Amine D->E F Introduction of α-Leaving Group (Optional) E->F H N-Boc Enamine E->H Direct Dehydrogenation (e.g., Pd catalyst) G Base-mediated Elimination F->G G->H J Alkylated Product H->J I Electrophile (E+) I->J

A generalized workflow for the synthesis and reaction of N-Boc enamines.
Spectroscopic Characterization

Confirming the structure of an N-Boc enamine is straightforward using NMR spectroscopy.

  • ¹H NMR: The most diagnostic signal is a sharp singlet integrating to nine protons between 1.4-1.5 ppm, corresponding to the tert-butyl group of the Boc moiety.[5] The vinylic protons typically appear in the range of 4.0-6.0 ppm, with their chemical shift influenced by the substituents on the double bond.

  • ¹³C NMR: Key signals include the carbamate carbonyl carbon around 150-155 ppm, the quaternary carbon of the tert-butyl group near 80 ppm, and the methyl carbons of the tert-butyl group around 28 ppm.[4] The olefinic carbons will appear between 90 and 140 ppm.

GroupTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Notes
tert-Butyl (9H)1.4 - 1.5 (singlet)~28 (CH₃), ~80 (quaternary C)Highly characteristic and diagnostic for Boc group presence.[5][6]
Vinylic Protons4.0 - 6.090 - 140Shift is dependent on substitution and geometry.
Carbamate N-H5.0 - 7.0 (broad)N/AOften broad and may exchange with D₂O.[6]
Carbamate C=ON/A150 - 155Key signal in the ¹³C spectrum.

Data compiled from representative spectra of N-Boc protected compounds.[4][5][6][7]

Stability Profile

The stability of an N-Boc enamine is a delicate balance between the robust nature of the Boc group and the inherent reactivity of the enamine double bond.

Acidic Stability and Hydrolysis

The Boc group is famously labile under acidic conditions, and this remains the primary vulnerability of N-Boc enamines.[8][9] The hydrolysis mechanism regenerates the parent carbonyl compound and the Boc-protected amine, which may subsequently be deprotected under harsher acidic conditions.

The process is initiated by the protonation of the enamine's β-carbon, which is the most basic site due to resonance.[10][11] This forms an iminium ion, which is then attacked by water. Subsequent proton transfers and elimination of the amine yield the final carbonyl product.

G A N-Boc Enamine R₂N(Boc)-CR=CR'₂ B Iminium Ion R₂N(Boc)⁺=CR-CHR'₂ A->B H⁺ (Protonation at β-carbon) C Carbinolamine Intermediate R₂N(Boc)-CR(OH)-CHR'₂ B->C + H₂O (Nucleophilic attack) D Protonated Carbonyl + N-Boc Amine O⁺(H)=CR-CHR'₂ + R₂N(Boc)H C->D Proton Transfer & Elimination E Final Products O=CR-CHR'₂ + R₂N(Boc)H₂⁺ D->E Deprotonation

Acid-catalyzed hydrolysis mechanism of an N-Boc enamine.

Crucially, the conditions required for enamine hydrolysis (e.g., pH < 4) can overlap with those that cleave the Boc group itself.[3] For substrates where preserving the Boc group is essential, very mild and controlled acidic conditions are necessary. Researchers often employ buffered systems or mild organic acids like citric acid at low temperatures to selectively hydrolyze the enamine while minimizing Boc deprotection.[3]

Basic and Thermal Stability

N-Boc enamines exhibit excellent stability under basic conditions. The Boc group is resistant to hydrolysis by strong bases and attack by most nucleophiles, making it orthogonal to many other protecting groups like Fmoc.[9][12]

Thermal stability is generally good, but thermolytic cleavage of the Boc group can occur at elevated temperatures (typically >150 °C), proceeding through a mechanism involving the formation of isobutylene and carbon dioxide.[13][14] This property can be exploited for catalyst-free deprotection in certain synthetic routes, particularly in continuous flow chemistry setups.[15] However, for most applications, high temperatures should be avoided to maintain the integrity of the protecting group.

Reactivity and Synthetic Applications

The core utility of N-Boc enamines lies in their role as carbon nucleophiles. The electron-withdrawing nature of the Boc group tempers this nucleophilicity compared to a standard enamine, but it remains significant.

The Effect of the Boc Group on Nucleophilicity

An unprotected enamine is a powerful nucleophile because the nitrogen's lone pair can be fully delocalized into the π-system.[16] The N-Boc group, being a carbamate, creates a competing resonance structure where the nitrogen lone pair delocalizes onto the carbonyl oxygen. This reduces the extent to which the lone pair can donate into the C=C double bond, thereby decreasing the electron density and nucleophilicity of the β-carbon.

G cluster_enamine Unprotected Enamine (High Nucleophilicity) cluster_boc_enamine N-Boc Enamine (Modulated Nucleophilicity) A R₂N-CR=CR'₂ B A->B C R₂N⁺=CR-C⁻R'₂ B->C D R₂N(Boc)-CR=CR'₂ E D->E G D->G F R₂N⁺(Boc)=CR-C⁻R'₂ E->F H R₂N(C=O⁻tBu)-CR=CR'₂ G->H caption Resonance structures illustrating the reduced nucleophilicity of N-Boc enamines. The red structure (less favored) shows delocalization to the β-carbon, while the blue structure shows competing delocalization to the Boc carbonyl.

Resonance comparison of unprotected vs. N-Boc protected enamines.

This modulation is advantageous. It makes the N-Boc enamine less prone to uncontrolled polymerization and side reactions while still allowing it to react effectively with reasonably strong electrophiles.[3]

Reactions with Electrophiles

N-Boc enamines participate in a variety of synthetically useful transformations, primarily acting as enolate equivalents.

  • Alkylation: They can be alkylated at the β-carbon using reactive alkyl halides (e.g., methyl iodide, allyl or benzyl halides). The reaction proceeds via an SN2 mechanism where the enamine is the nucleophile.[2]

  • Acylation: Reaction with acyl chlorides or anhydrides provides a route to valuable β-dicarbonyl compounds after hydrolysis of the resulting iminium species.

  • Mannich-type Reactions: While less common than using N-Boc imines as electrophiles, N-Boc enamines can act as the nucleophilic component in reactions with imines, providing access to 1,3-diamino compounds.[17][18]

The initial product of these reactions is an N-Boc iminium salt. This intermediate is typically hydrolyzed during aqueous workup to reveal the functionalized ketone or aldehyde.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should adapt conditions based on their specific substrates and analytical observations.

Protocol 1: Synthesis of an N-Boc Secondary Amine (Precursor)

This protocol is adapted from a one-pot tandem reductive amination/N-Boc protection procedure.[4]

  • Setup: To a solution of the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in anhydrous dichloromethane (10 mL) at room temperature, add triethylamine (2.5 mmol).

  • Imine Formation: Stir the resulting solution vigorously for 1 hour at room temperature.

  • Boc Protection & Reduction: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 mmol) followed by sodium triacetoxyborohydride (STAB, 2.0 mmol).

  • Reaction: Stir the reaction for an additional 4-6 hours at room temperature, monitoring by TLC.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the product with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic fractions, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel) to yield the pure N-Boc secondary amine.

Protocol 2: Hydrolysis of an Enamine in the Presence of a Boc Group

This protocol incorporates field-proven insights for selectively hydrolyzing an enamine while minimizing Boc-group cleavage.[3]

  • Setup: Dissolve the crude product containing the N-Boc enamine (1.0 mmol) in a biphasic solvent system, such as tetrahydrofuran (THF) and water (e.g., a 2:1 mixture, 15 mL total).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Hydrolysis: Add a mild acidic solution, such as 10% aqueous citric acid or dilute phosphoric acid, dropwise until the pH of the aqueous layer is between 3 and 4.

  • Reaction: Stir the biphasic mixture vigorously at 0 °C for 1-4 hours. Monitor the disappearance of the enamine starting material by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution dropwise at 0 °C until the pH is neutral (~7-8).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify as necessary.

Conclusion and Future Outlook

N-Boc protected enamines represent a masterful compromise between stability and reactivity. By attenuating the potent nucleophilicity of the enamine moiety, the Boc group transforms a transient and highly reactive intermediate into a stable, isolable, and synthetically versatile building block. This enhanced stability, coupled with predictable reactivity towards a range of electrophiles and well-defined conditions for removal, cements their role as essential tools in the arsenal of the synthetic chemist. For professionals in drug development, the ability to use these reagents allows for the controlled and sequential construction of complex molecular architectures, minimizing side reactions and improving overall synthetic efficiency. Future advancements will likely focus on developing catalytic, enantioselective reactions that exploit the unique reactivity of N-Boc enamines to construct chiral centers with high fidelity, further expanding their application in the synthesis of next-generation therapeutics.

References

  • BenchChem. (n.d.). One-Pot Synthesis of N-Boc Protected Secondary Amines from Aldehydes: Application Notes and Protocols.
  • Medavarapu, S., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health.
  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]

  • Palomo, C., et al. (2013). Enantioselective methodologies using N-carbamoyl-imines. Royal Society of Chemistry. Retrieved from [Link]

  • Gultyai, A., et al. (2021). Synthesis of gem-Difluorinated N-Boc Amines from N-Boc Imines via Difluorinated Phosphonium Salts. The Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2024). Enamines – formation, properties, reactions, and mechanisms. Retrieved from [Link]

  • ChemistNATE. (2017). Mechanism of Enamine Hydrolysis Organic Chemistry. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]

  • All 'bout Chemistry. (2023). Enamine: Formation, properties and Reactivity. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). nucleophilicity of enamines. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Reddit. (2022). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives.
  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Enamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Mechanism for cyclic enamine formation after N-Boc deprotection. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Kappe, C. O., et al. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-[(N-Boc)aminomethyl]aniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Proline-Catalyzed Mannich Reaction of Aldehydes with N-Boc-Imines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Retrieved from [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Retrieved from [Link]

  • Hong, W. P., et al. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. Royal Society of Chemistry. Retrieved from [Link]

Sources

The Ascendant Role of Substituted Prop-1-en-1-ylcarbamates: A Technical Guide for Drug Development and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted prop-1-en-1-ylcarbamates are emerging as a versatile class of organic compounds with significant potential across various scientific disciplines, most notably in drug discovery and materials science. Their unique structural motif, characterized by a carbamate group attached to a propylene backbone, bestows upon them a diverse range of chemical and biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and promising applications of these compounds, with a particular focus on their relevance to researchers, scientists, and professionals in drug development. We will delve into detailed synthetic methodologies, elucidate their modes of biological interaction, and present a comprehensive overview of their current and potential future applications, supported by established protocols and mechanistic insights.

Introduction: The Structural and Functional Significance of Prop-1-en-1-ylcarbamates

The prop-1-en-1-ylcarbamate scaffold is a privileged structure in medicinal chemistry and polymer science. The carbamate moiety (-O-CO-NH-) is a well-established functional group found in numerous therapeutic agents, contributing to their biological activity and pharmacokinetic properties.[1] The vinyl group, on the other hand, introduces a site of unsaturation that can participate in various chemical transformations, including polymerization and biological interactions. The combination of these two functionalities in a single molecule, along with the potential for diverse substitutions on both the nitrogen and the propenyl chain, gives rise to a vast chemical space with tunable properties.

Historically, the broader class of carbamates has been recognized for its role in a wide array of pharmaceuticals, including antiepileptics, anthelmintics, and muscle relaxants.[2] Vinyl carbamates, a subset of this class, have garnered attention for both their therapeutic potential and their toxicological profiles, underscoring the importance of understanding their structure-activity relationships.[3] This guide aims to provide a comprehensive resource for the scientific community to harness the potential of substituted prop-1-en-1-ylcarbamates while navigating the intricacies of their chemistry and biology.

Synthetic Strategies: Accessing the Prop-1-en-1-ylcarbamate Core

The synthesis of substituted prop-1-en-1-ylcarbamates can be achieved through several strategic approaches, each with its own advantages and suitability for specific substitution patterns.

Synthesis from Vinyl Isocyanates via Curtius Rearrangement

A common and effective method for the preparation of N-substituted vinyl carbamates involves the Curtius rearrangement of an α,β-unsaturated acyl azide to a vinyl isocyanate, which is then trapped by an alcohol.

Experimental Protocol: Synthesis of Benzyl Vinylcarbamate [4]

Step 1: Synthesis of Acryloyl Azide

  • In a 1-L reactor, charge 68.4 g (1.05 mol) of sodium azide, 200 mL of water, 200 mL of toluene, and 0.09 g of a phase-transfer catalyst (e.g., Adogen 464).

  • Cool the mixture in an ice-water bath with stirring.

  • Add 90 g (1 mol) of acryloyl chloride dropwise over 1.5 hours, maintaining the temperature between 0-5 °C.

  • After the addition is complete, stir the mixture for an additional 45 minutes.

  • Separate the organic phase and store it at 0-5 °C until use.

Step 2: Synthesis of Benzyl Vinylcarbamate

  • Charge a distillation flask with 150-200 mL of toluene and 0.5 g of phenothiazine (as a polymerization inhibitor). Heat the solution to 105-110 °C.

  • In a receiving flask, combine 86 g (0.8 mol) of benzyl alcohol, 0.05 g of phenothiazine, and 0.1-0.3 g of triethylamine. Cool this mixture in an ice bath and stir.

  • Pump the previously prepared acryloyl azide solution into the distillation flask over 4-5 hours, maintaining the pot temperature at 105-110 °C. The vapor temperature will typically be in the range of 80-100 °C.

  • Collect the distillate directly into the stirred benzyl alcohol mixture.

  • After the addition of the acryloyl azide is complete, continue distillation to remove an additional 10-20 mL of toluene.

  • Isolate the receiver and continue stirring its contents at 0-5 °C for 1-2 hours.

  • Allow the reaction mixture to gradually warm to room temperature and stir until the reaction is complete, as monitored by HPLC.

  • Remove the solvent in vacuo.

  • Purify the product by crystallization from a suitable solvent such as heptane.

Metal-Catalyzed Synthesis

Transition metal catalysis offers alternative and often milder routes to N-substituted carbamates.

  • Copper-Catalyzed Coupling: A general and efficient method for the amidation of vinyl bromides and iodides has been developed using a copper-iodide catalyst with N,N'-dimethylethylenediamine as a ligand. This method is notable for the retention of the double bond geometry of the vinyl halide starting material.[5]

  • Heterogeneous Catalysis: Magnetic iron oxide nanoparticles containing nickel have been shown to be effective and recyclable catalysts for the synthesis of N-substituted carbamates from amines and alkyl carbamates, with isolated yields often exceeding 90%.[4] Another approach utilizes a TiO2–Cr2O3/SiO2 catalyst for the synthesis of N-substituted carbamates from amines, urea, and alcohols, providing high yields and catalyst reusability.[6]

Stereoselective Synthesis

The stereochemistry of the double bond in prop-1-en-1-ylcarbamates can be crucial for their biological activity. Regio- and stereoselective synthesis of (E)-1-alkenyl carbamates can be achieved through the carbocupration of alkynyl carbamates.[7][8] This method provides a direct route to stereochemically defined vinyl carbamates.

Conceptual Workflow for Stereoselective Synthesis

G cluster_start Starting Materials AlkynylCarbamate Alkynyl Carbamate Carbocupration Carbocupration Reaction AlkynylCarbamate->Carbocupration Organocuprate Organocuprate Reagent Organocuprate->Carbocupration Intermediate Vinylcuprate Intermediate Carbocupration->Intermediate Syn-addition Quench Electrophilic Quench (e.g., H2O) Intermediate->Quench Product (E)-1-Alkenyl Carbamate Quench->Product Stereoretentive

Caption: Stereoselective synthesis via carbocupration.

Mechanism of Action: Unraveling the Biological Activity

The biological effects of substituted prop-1-en-1-ylcarbamates are diverse and highly dependent on their specific chemical structures.

Enzyme Inhibition

A prominent mechanism of action for many carbamates is the inhibition of enzymes, often through covalent modification of active site residues.

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: Carbamate inhibitors of FAAH have shown analgesic and anxiolytic properties. Biochemical evidence indicates that these carbamates act by covalently carbamylating the enzyme's serine nucleophile (S241).[9][10] The orientation of the inhibitor in the active site is critical for its potency.[9] The electrophilicity of the carbamate group influences its chemical stability and, consequently, its inhibitory activity.[11]

  • Ubiquitin-Activating Enzyme (UAE) Inhibition: Adenosine sulfamate analogues, which share mechanistic similarities with carbamates in their ability to form covalent adducts, have been shown to inhibit UAE. This occurs through a substrate-assisted mechanism where a covalent adduct is formed with ubiquitin, mimicking the ubiquitin-adenylate intermediate.[12][13]

Mechanism of FAAH Inhibition by Carbamates

G FAAH FAAH Enzyme (with Ser241 nucleophile) Binding Non-covalent Binding FAAH->Binding Carbamate Carbamate Inhibitor Carbamate->Binding Covalent_Mod Covalent Modification Binding->Covalent_Mod Nucleophilic attack by Ser241 Inactivated_FAAH Inactivated FAAH (Carbamylated Ser241) Covalent_Mod->Inactivated_FAAH Leaving_Group Leaving Group (e.g., phenol) Covalent_Mod->Leaving_Group

Caption: Covalent inhibition of FAAH by carbamates.

Pro-mutagenic and Carcinogenic Potential

It is crucial to acknowledge the potential toxicity of certain vinyl carbamates. Vinyl carbamate itself is a known pro-mutagen and is more carcinogenic than its saturated analog, ethyl carbamate.[3] Its carcinogenicity is attributed to its metabolic activation to vinyl carbamate epoxide, a highly reactive electrophile that can form adducts with DNA and RNA.[14] This epoxide is a strong direct mutagen.[14] Therefore, any drug development program involving vinyl carbamates must include rigorous toxicological evaluation.

Applications of Substituted Prop-1-en-1-ylcarbamates

The tunable nature of the prop-1-en-1-ylcarbamate scaffold has led to its exploration in several key areas.

Drug Development
  • Enzyme Inhibitors: As discussed, substituted carbamates are potent inhibitors of enzymes like FAAH, making them promising candidates for the development of analgesics, anxiolytics, and other neuropharmacological agents.[9][10] Structure-activity relationship studies have been conducted to optimize the potency and pharmacokinetic properties of these inhibitors.[11][15][16]

  • Prodrugs: The carbamate linkage can be designed to be labile under physiological conditions, making it a useful promoiety for delivering drugs with poor pharmacokinetic profiles. Carbamate prodrugs of amines, for example, can improve the lipophilicity and membrane permeability of the parent drug.[1]

  • Anticonvulsants and Other CNS Agents: The carbamate functional group is present in approved anticonvulsant drugs like felbamate.[1] The exploration of novel substituted prop-1-en-1-ylcarbamates could lead to the discovery of new central nervous system (CNS) active agents.

Table 1: Examples of Carbamate-Containing Therapeutic Agents

Drug NameTherapeutic ClassMechanism of Action (if known)
FelbamateAnticonvulsantInhibition of NMDA receptors, enhancement of GABA activity[1]
MebendazoleAnthelminticInhibition of microtubule synthesis in parasites[2]
RivastigmineAcetylcholinesterase InhibitorInhibition of acetylcholinesterase and butyrylcholinesterase[2]
CarisoprodolMuscle RelaxantCNS depressant effects
Materials Science
  • Monomers for Low-Toxicity Polymers: Vinyl carbamates can serve as monomers for the synthesis of polymers with potentially lower cytotoxicity compared to commonly used acrylates and methacrylates.[17][18] This makes them attractive for biomedical applications.

  • Biomedical Materials: Polymers derived from vinyl carbamates have been investigated for applications such as bone replacement and as materials for soft, biocompatible contact lenses due to their favorable oxygen permeability.[6]

  • Photopolymers: Vinyl carbamates exhibit photoreactivity that is intermediate between acrylates and methacrylates, making them suitable for use in photopolymerization processes for creating coatings and other materials.[6]

The physicochemical properties of polymers derived from vinyl carbamates, such as poly(N-vinylcarbazole) (PVK), are of significant interest. PVK is a p-type semiconductor with applications in organic electronics due to its hole-transporting properties.[19][20] While not a prop-1-en-1-ylcarbamate, the study of PVK provides insights into the properties of polymers with carbazole-containing side chains, which could be analogous to certain substituted prop-1-en-1-ylcarbamates. The properties of such polymers, including thermal stability, solubility, and mechanical strength, are critical for their application.[21][22]

Agrochemicals

The carbamate functional group is a well-known toxophore in a variety of commercial insecticides and herbicides.[2] While specific examples of prop-1-en-1-ylcarbamates in commercial agrochemicals are less common, the structural motif holds potential for the development of new active ingredients. Their mechanism of action in this context often involves the inhibition of critical enzymes in pests or weeds. Further research into substituted prop-1-en-1-ylcarbamates could yield novel and effective agrochemical agents.

Characterization and Analytical Techniques

The comprehensive characterization of substituted prop-1-en-1-ylcarbamates is essential for confirming their structure, purity, and properties. A combination of spectroscopic and chromatographic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the structure of these compounds. Key diagnostic signals include those for the vinyl protons, the carbamate NH proton (if present), and the carbonyl carbon. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish connectivity and confirm assignments.[23][24][25]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the synthesized compounds. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable structural information.[23][24]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic vibrational frequencies of the functional groups present, such as the C=O and N-H stretching of the carbamate and the C=C stretching of the vinyl group.

  • Chromatography: High-performance liquid chromatography (HPLC) is the primary technique for assessing the purity of the compounds and for monitoring the progress of reactions.

In Vitro Cytotoxicity Assessment

Given the potential for toxicity associated with the vinyl carbamate scaffold, in vitro cytotoxicity testing is a critical step in the evaluation of new derivatives for potential therapeutic applications.

Experimental Protocol: MTT Assay for Cell Viability [3]

Objective: To determine the concentration of a substituted prop-1-en-1-ylcarbamate that inhibits cell growth by 50% (IC50).

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • Substituted prop-1-en-1-ylcarbamate test compound, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Workflow for Cytotoxicity Assessment

G Start Test Compound Cell_Culture Select and Culture Cancer Cell Lines Start->Cell_Culture MTT_Assay Primary Screening: MTT Assay (Cell Viability) Cell_Culture->MTT_Assay LDH_Assay Secondary Assay: LDH Assay (Membrane Integrity) MTT_Assay->LDH_Assay Confirm Cytotoxicity Data_Analysis Data Analysis: IC50 Determination, Statistical Analysis MTT_Assay->Data_Analysis Apoptosis_Assay Mechanism of Action: Apoptosis Assay (e.g., Annexin V/PI) LDH_Assay->Apoptosis_Assay Investigate Mechanism LDH_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Cytotoxic Profile and Mechanism of Action Data_Analysis->Conclusion

Sources

Methodological & Application

synthesis of (E)-tert-Butyl prop-1-en-1-ylcarbamate from propanal

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Stereoselective Synthesis of (E)-tert-Butyl prop-1-en-1-ylcarbamate from Propanal

Abstract

This application note provides a comprehensive, field-tested protocol for the stereoselective synthesis of this compound, a valuable vinyl carbamate intermediate in organic synthesis. The described methodology initiates from propanal and proceeds through a robust two-step sequence: an initial nucleophilic addition to form a stable α-hydroxy carbamate intermediate, followed by a highly stereoselective elimination reaction. This guide is designed for researchers in synthetic chemistry and drug development, offering detailed mechanistic insights, step-by-step experimental procedures, and expert commentary on process optimization and validation.

Introduction and Strategic Rationale

Vinyl carbamates are pivotal structural motifs and versatile synthetic intermediates. Their unique electronic properties make them precursors to enamides, enolates, and chiral amines, which are frequently incorporated into pharmaceutically active compounds. The stereochemical integrity of the vinyl group is often crucial for biological activity, demanding synthetic routes that offer precise control over double bond geometry.

The target molecule, this compound, requires the formation of an (E)-disubstituted alkene. While olefination reactions like the Horner-Wadsworth-Emmons (HWE) synthesis are renowned for their excellent (E)-selectivity, they would necessitate starting from acetaldehyde rather than the specified propanal.[1][2] To adhere to the defined starting material, this protocol employs a more direct and equally controllable strategy: the dehydration of an α-hydroxy carbamate precursor derived from propanal.

This two-step approach was selected for its operational simplicity and high degree of stereocontrol. The key to achieving the desired (E)-geometry lies in a carefully orchestrated elimination reaction, where the hydroxyl group of the initial adduct is converted into a superior leaving group, facilitating a sterically-controlled anti-periplanar elimination.

Mechanistic Pathway and Stereochemical Control

The synthesis proceeds via two distinct chemical transformations. Understanding the mechanism of each step is critical for troubleshooting and optimization.

Step 1: Nucleophilic Addition of tert-Butyl Carbamate to Propanal

The synthesis begins with the condensation of tert-butyl carbamate onto the electrophilic carbonyl carbon of propanal. This nucleophilic addition forms a stable, isolable α-hydroxy carbamate intermediate, tert-butyl (1-hydroxypropyl)carbamate. The reaction is typically performed under neutral or mildly acidic conditions to facilitate the addition without promoting premature, uncontrolled dehydration.

Step 2: Mesylation and Stereoselective E2 Elimination

This step is the cornerstone of stereochemical control.

  • Activation of the Hydroxyl Group : The hydroxyl group of the intermediate is a poor leaving group. It is first converted into a highly effective leaving group, a mesylate ester, by reacting it with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base like triethylamine (TEA).

  • E2 Elimination : A strong, non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is then introduced. DBU selectively abstracts the acidic proton on the α-carbon. The elimination proceeds through an E2 mechanism, which requires an anti-periplanar arrangement of the abstracted proton and the mesylate leaving group. Due to steric repulsion between the bulky tert-butoxycarbonyl (Boc) group and the ethyl group, the molecule preferentially adopts a conformation where these groups are anti to each other. This conformational lock dictates that the abstracted proton and the leaving group are positioned in a way that exclusively leads to the formation of the thermodynamically stable (E)-alkene.

The overall synthetic pathway is illustrated below.

Caption: Overall synthetic pathway from propanal to the target vinyl carbamate.

Detailed Experimental Protocols

Safety Precautions: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Propanal is volatile and flammable. Methanesulfonyl chloride is corrosive and a lachrymator. DBU is a strong, corrosive base. Handle all reagents with appropriate care.

Materials and Reagents
ReagentFormulaPurity/GradeTypical Supplier
PropanalC₃H₆O≥97%Sigma-Aldrich, Alfa Aesar
tert-Butyl CarbamateC₅H₁₁NO₂≥98%Fluka, TCI
Dichloromethane (DCM)CH₂Cl₂Anhydrous, ≥99.8%Acros Organics
Methanesulfonyl Chloride (MsCl)CH₃SO₂Cl≥99.5%Sigma-Aldrich
Triethylamine (TEA)(C₂H₅)₃N≥99.5%, distilledAlfa Aesar
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)C₉H₁₆N₂≥98%Sigma-Aldrich
Diethyl Ether (Et₂O)(C₂H₅)₂OACS GradeFisher Scientific
Saturated Sodium BicarbonateNaHCO₃ (aq)-Lab-prepared
BrineNaCl (aq)-Lab-prepared
Anhydrous Magnesium SulfateMgSO₄-VWR
Part A: Synthesis of tert-Butyl (1-hydroxypropyl)carbamate (Intermediate 1)
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl carbamate (11.72 g, 100 mmol, 1.0 equiv).

  • Add dichloromethane (100 mL) and stir until the solid is fully dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add propanal (7.2 mL, 5.81 g, 100 mmol, 1.0 equiv) dropwise over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Upon completion, concentrate the reaction mixture under reduced pressure to yield a crude oil or semi-solid.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

  • Combine the fractions containing the product and evaporate the solvent to afford tert-butyl (1-hydroxypropyl)carbamate as a white solid.

Part B: Synthesis of this compound (Target Compound)
  • Dissolve the purified tert-butyl (1-hydroxypropyl)carbamate (8.76 g, 50 mmol, 1.0 equiv) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask under an argon atmosphere.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add triethylamine (8.4 mL, 6.07 g, 60 mmol, 1.2 equiv) via syringe.

  • Add methanesulfonyl chloride (4.3 mL, 6.30 g, 55 mmol, 1.1 equiv) dropwise over 10 minutes. Ensure the internal temperature does not exceed 5 °C.

  • Stir the mixture at 0 °C for 1 hour. A white precipitate of triethylamine hydrochloride will form.

  • Slowly add DBU (9.0 mL, 9.14 g, 60 mmol, 1.2 equiv) to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the mesylated intermediate.

  • Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude material by flash column chromatography (5% to 20% ethyl acetate in hexanes) to yield this compound as a colorless oil or low-melting solid.

Data Summary and Expected Results

StepReactantMoles (mmol)Limiting ReagentTemp (°C)Time (h)Typical Yield (%)
A Propanal100Yes0 → RT12-1680 - 90%
B Intermediate 150Yes0 → RT4 - 685 - 95%
Overall-----68 - 85%

Expected Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): Signals corresponding to the ethyl group (triplet and quartet), the vinyl protons with a large coupling constant (~14-16 Hz) characteristic of an (E)-alkene, and the tert-butyl group (singlet).

  • ¹³C NMR (CDCl₃, 100 MHz): Signals for the carbonyl, vinyl carbons, and aliphatic carbons.

  • Mass Spectrometry (ESI+): Calculated m/z for C₈H₁₅NO₂Na⁺ [M+Na]⁺.

Experimental Workflow Visualization

G cluster_A Part A: Intermediate Synthesis cluster_B Part B: Elimination Reaction A1 Dissolve Boc-NH2 in DCM A2 Cool to 0 °C A1->A2 A3 Add Propanal A2->A3 A4 Stir 12-16h at RT A3->A4 A5 Concentrate A4->A5 A6 Purify (Column Chromatography) A5->A6 B1 Dissolve Intermediate 1 in anhyd. DCM A6->B1 Proceed with purified intermediate B2 Cool to 0 °C B1->B2 B3 Add TEA, then MsCl B2->B3 B4 Add DBU B3->B4 B5 Stir 4-6h at RT B4->B5 B6 Aqueous Workup & Extraction B5->B6 B7 Purify (Column Chromatography) B6->B7 C1 Characterize (NMR, MS, IR) B7->C1 Final Product

Caption: Step-by-step experimental workflow for the two-part synthesis.

Field Insights and Troubleshooting

  • Low Yield in Part A: The initial addition is an equilibrium process. Ensure accurate stoichiometry. If yields are consistently low, a mild Lewis acid catalyst (e.g., MgBr₂·OEt₂) can be trialed to drive the reaction forward, but this may complicate purification.

  • Formation of (Z)-Isomer: The presence of the (Z)-isomer indicates a non-optimal elimination step. Ensure the mesylation reaction (Part B, step 4-5) goes to completion before adding DBU. The use of a bulky base is critical; less hindered bases may promote competing syn-elimination or Sₙ2 reactions.

  • Anhydrous Conditions: The mesylation and elimination steps are highly sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (argon or nitrogen) to prevent quenching of reagents and side reactions.

  • Purification: The final product has moderate polarity. Careful selection of the eluent system for flash chromatography is necessary to separate it from any unreacted starting material or (Z)-isomer. A shallow gradient is recommended.

Conclusion

This application note details a reliable and highly stereoselective method for synthesizing this compound from propanal. By leveraging a two-step sequence centered on a sterically controlled E2 elimination, this protocol provides a practical alternative to classical olefination strategies when the starting aldehyde's carbon backbone must be fully retained. The procedures and insights contained herein are designed to be self-validating and readily adaptable for researchers engaged in the synthesis of complex organic molecules.

References

  • Marek, I., et al. (2003). Regio- and Stereoselective Synthesis of Novel (E)-1-Alkenyl Carbamate via Carbocupration Reaction. Organic Letters, 5(26), 5087-9. [3]

  • Marek, I., et al. (2003). Regio- and stereoselective synthesis of novel (E)-1-alkenyl carbamate via carbocupration reaction. PubMed. [4]

  • Horner, L., et al. (1958). The Horner–Wadsworth–Emmons (HWE) reaction is a chemical reaction used in organic chemistry of stabilized phosphonate carbanions with aldehydes (or ketones) to produce predominantly E-alkenes. Wikipedia. [1]

  • Alfa Chemistry. Horner-Wadsworth-Emmons Reaction. Alfa Chemistry. [2]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. NROChemistry. [5]

  • Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [6]

  • Yang, J. W., Pan, S. C., & List, B. (2006). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. [7]

Sources

Application Notes and Protocols for the Synthesis of (E)-tert-Butyl prop-1-en-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis, purification, and characterization of (E)-tert-Butyl prop-1-en-1-ylcarbamate, a valuable building block in organic synthesis. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible methodology. The synthetic strategy is centered around the highly stereoselective Horner-Wadsworth-Emmons reaction, which ensures the preferential formation of the desired (E)-isomer. This guide details the necessary precursors, step-by-step experimental procedures, and the analytical techniques required for the validation of the final product.

Introduction

This compound is a key synthetic intermediate characterized by a vinyl carbamate moiety. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of conditions while allowing for facile deprotection, making this compound a versatile precursor for the synthesis of more complex molecules, including nitrogen-containing heterocycles and peptidomimetics. The (E)-stereochemistry of the double bond is crucial for many applications, dictating the spatial orientation of substituents and influencing biological activity.

The synthetic approach detailed in this guide utilizes the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is renowned for its high (E)-selectivity, proceeding through the reaction of a stabilized phosphonate ylide with an aldehyde.[1][2][3] In this protocol, diethyl (N-(tert-butoxycarbonyl)aminomethyl)phosphonate is employed as the key HWE reagent, which reacts with acetaldehyde to furnish the target vinyl carbamate. The HWE reaction offers significant advantages over the classical Wittig reaction, including the straightforward aqueous workup for the removal of the phosphate byproduct and generally higher yields of the (E)-alkene.[2][4]

Overall Synthetic Scheme

The synthesis of this compound is achieved in a two-step process, commencing with the preparation of the Horner-Wadsworth-Emmons reagent via a Michaelis-Arbuzov reaction, followed by the final olefination step.

Synthetic_Scheme cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Horner-Wadsworth-Emmons Reaction N-Boc-aminomethyl_halide N-(tert-butoxycarbonyl)aminomethyl halide HWE_Reagent Diethyl (N-Boc-aminomethyl)phosphonate N-Boc-aminomethyl_halide->HWE_Reagent Heat Triethyl_phosphite Triethyl phosphite Triethyl_phosphite->HWE_Reagent HWE_Reagent_2 Diethyl (N-Boc-aminomethyl)phosphonate Final_Product This compound HWE_Reagent_2->Final_Product 1. Base (e.g., NaH) 2. Acetaldehyde Acetaldehyde Acetaldehyde Acetaldehyde->Final_Product

Caption: Overall two-step synthesis of the target compound.

Materials and Equipment

Reagents
ReagentGradeSupplier
N-(chloromethyl)-N-(tert-butoxycarbonyl)amine≥95%Commercially Available
Triethyl phosphite≥98%Commercially Available
Sodium hydride (NaH)60% dispersion in mineral oilCommercially Available
Acetaldehyde≥99.5%Commercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv®Commercially Available
Anhydrous TolueneDriSolv®Commercially Available
Diethyl ether (Et₂O)AnhydrousCommercially Available
HexanesACS GradeCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Saturated aqueous sodium chloride (Brine)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Deuterated chloroform (CDCl₃)with 0.03% (v/v) TMSCommercially Available
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Schlenk line or argon/nitrogen manifold

  • Cannulas and syringes

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for filtration (Büchner funnel, filter flask)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Silica gel for column chromatography (230-400 mesh)

  • Nuclear Magnetic Resonance (NMR) spectrometer (≥400 MHz)

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Mass spectrometer (GC-MS or LC-MS)

Experimental Protocols

Part 1: Synthesis of Diethyl (N-(tert-butoxycarbonyl)aminomethyl)phosphonate (HWE Reagent)

This procedure is based on the principles of the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate.[5][6]

Workflow for HWE Reagent Synthesis

G start Start setup Combine N-(chloromethyl)-N-(tert-butoxycarbonyl)amine and triethyl phosphite in a flask. start->setup heat Heat the mixture to 110-120 °C under an inert atmosphere. setup->heat monitor Monitor reaction progress by TLC (disappearance of starting material). heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool purify Purify by vacuum distillation to remove excess triethyl phosphite and obtain the pure product. cool->purify characterize Characterize the product by ¹H NMR, ¹³C NMR, and ³¹P NMR. purify->characterize end End characterize->end

Caption: Workflow for the synthesis of the HWE reagent.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add N-(chloromethyl)-N-(tert-butoxycarbonyl)amine (10.0 g, 55.0 mmol, 1.0 equiv) and triethyl phosphite (10.2 mL, 10.0 g, 60.5 mmol, 1.1 equiv). The flask should be under a positive pressure of argon or nitrogen.

    • Causality: The Michaelis-Arbuzov reaction is typically performed neat or in a high-boiling solvent. Using a slight excess of triethyl phosphite ensures complete conversion of the alkyl halide. An inert atmosphere is crucial to prevent side reactions with atmospheric oxygen and moisture at elevated temperatures.

  • Reaction: Heat the reaction mixture in an oil bath to 110-120 °C with stirring. The reaction is exothermic, so the heating should be controlled. Maintain this temperature for 4-6 hours.

    • Causality: The elevated temperature is necessary to drive the dealkylation of the quasi-phosphonium salt intermediate, which is the rate-limiting step of the Arbuzov reaction.[6]

  • Monitoring: Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexanes). The reaction is complete when the starting alkyl halide spot has disappeared.

  • Purification: After cooling the reaction mixture to room temperature, purify the crude product by vacuum distillation to remove any unreacted triethyl phosphite and the ethyl chloride byproduct. The desired product, diethyl (N-(tert-butoxycarbonyl)aminomethyl)phosphonate, is a colorless oil.

Part 2: Synthesis of this compound

This procedure employs the Horner-Wadsworth-Emmons reaction, which is known for its high (E)-selectivity.[1][2]

Workflow for Final Product Synthesis

G start Start suspend_NaH Suspend NaH in anhydrous THF in a flask under argon at 0 °C. start->suspend_NaH add_phosphonate Add a solution of the HWE reagent in anhydrous THF dropwise. suspend_NaH->add_phosphonate stir_ylide Stir at 0 °C for 30 min, then warm to room temperature for 1 hour to form the ylide. add_phosphonate->stir_ylide cool_reaction Cool the reaction mixture back to 0 °C. stir_ylide->cool_reaction add_aldehyde Add acetaldehyde dropwise. cool_reaction->add_aldehyde react Allow the reaction to warm to room temperature and stir overnight. add_aldehyde->react quench Quench the reaction with saturated aqueous NaHCO₃ solution. react->quench extract Extract the aqueous layer with diethyl ether. quench->extract wash_dry Wash the combined organic layers with brine, dry over MgSO₄, and filter. extract->wash_dry concentrate Concentrate under reduced pressure. wash_dry->concentrate purify Purify the crude product by flash column chromatography. concentrate->purify end End purify->end

Caption: Workflow for the HWE olefination reaction.

Step-by-Step Procedure:

  • Ylide Formation: To a flame-dried 250 mL three-necked round-bottom flask under argon, add sodium hydride (60% dispersion in mineral oil, 2.4 g, 60.0 mmol, 1.2 equiv) and wash with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. Suspend the NaH in anhydrous THF (100 mL). Cool the suspension to 0 °C using an ice-water bath.

    • Causality: Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating the phosphonate. Washing with hexanes removes the protective mineral oil, increasing the reactivity of the NaH. The reaction is performed at 0 °C to control the initial exothermic reaction.

  • Phosphonate Addition: To the stirred suspension of NaH, add a solution of diethyl (N-(tert-butoxycarbonyl)aminomethyl)phosphonate (14.0 g, 50.0 mmol, 1.0 equiv) in anhydrous THF (50 mL) dropwise via a syringe or an addition funnel over 30 minutes.

    • Causality: The dropwise addition maintains control over the hydrogen gas evolution that occurs during the deprotonation.

  • Ylide Stirring: After the addition is complete, stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1 hour. The formation of the ylide is indicated by the cessation of hydrogen evolution and the formation of a clear to slightly hazy solution.

  • Aldehyde Addition: Cool the reaction mixture back down to 0 °C and add freshly distilled acetaldehyde (3.4 mL, 2.6 g, 60.0 mmol, 1.2 equiv) dropwise.

    • Causality: Acetaldehyde is volatile and reactive; cooling the reaction mixture minimizes side reactions and potential dimerization of the aldehyde. A slight excess ensures complete consumption of the phosphonate ylide.

  • Reaction: After the addition of acetaldehyde, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

  • Workup: Quench the reaction by the slow, careful addition of saturated aqueous NaHCO₃ solution (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Causality: The aqueous workup serves to quench any unreacted NaH and to dissolve the water-soluble diethyl phosphate byproduct, which is a key advantage of the HWE reaction.[2]

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford this compound as a white solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Technique Expected Results
¹H NMR The spectrum should show characteristic signals for the tert-butyl group (a singlet at ~1.45 ppm), the methyl group on the double bond (a doublet of doublets), and the vinylic protons (multiplets in the range of 5.0-7.0 ppm). The large coupling constant (J > 12 Hz) between the vinylic protons will confirm the (E)-stereochemistry.
¹³C NMR The spectrum should display signals for the carbonyl carbon of the carbamate (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and the two sp² carbons of the double bond.
FTIR The spectrum should exhibit characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), the C=O stretch of the carbamate (~1700 cm⁻¹), and the C=C stretch of the alkene (~1650 cm⁻¹).
Mass Spec. The mass spectrum should show the molecular ion peak [M]⁺ or related adducts (e.g., [M+Na]⁺) corresponding to the molecular weight of the product (157.21 g/mol ).

Safety Precautions

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and in an anhydrous solvent.

  • Triethyl phosphite and Acetaldehyde: Are flammable and have strong odors. Handle in a well-ventilated fume hood.

  • Anhydrous Solvents: Are flammable. Avoid open flames and sources of ignition.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these procedures.

References

  • Yang, J. W., Pan, S. C., & List, B. (2007). Organic Syntheses, 84, 287.
  • Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1959). Chemische Berichte, 92(10), 2499-2505.
  • Li, Z., Huang, R., Yang, Z., & Li, H. (1998). The Synthesis and Biological Activity of Diethyl N-(2-Benzothiazolyl)-α-aminoalkylphosphonate. Chemical Journal of Chinese Universities, 19(12), 1970.
  • Corbridge, D. E. C. (2013). Phosphorus: Chemistry, Biochemistry and Technology, Sixth Edition. CRC press.
  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis–Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430.
  • Ordóñez, M., & Cativiela, C. (2007). Stereoselective synthesis of α-aminophosphonic acids and derivatives. Tetrahedron: Asymmetry, 18(1), 3-39.
  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738.
  • Mazurkiewicz, R., Grymel, M., & Październiok-Holewa, A. (2002).
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927.
  • Engelmann, M., & Pikl, J. (1937).
  • Richardson, R. M., & Wiemer, D. F. (2012).
  • Kabachnik, M. I., & Medved, T. Y. (1952). New method for the synthesis of aminophosphonic acids. Doklady Akademii Nauk SSSR, 83, 689-692.
  • Fields, E. K. (1952). The synthesis of esters of substituted amino phosphonic acids. Journal of the American Chemical Society, 74(6), 1528-1531.
  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408.
  • Professor Dave Explains. (2023, November 20). The Horner-Wadsworth-Emmons Reaction. [Video]. YouTube. [Link]

  • Wikipedia contributors. (2023, December 28). Michaelis–Arbuzov reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Oriental Journal of Chemistry. (2016). Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative. Oriental Journal of Chemistry, 32(4).
  • Preprints.org. (2025). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Preprints.org.
  • MDPI. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(5), 1645.
  • Organic Syntheses. diethyl (dichloromethyl)phosphonate. [Link]

  • Mol, J. C. (2004). Catalytic metathesis of unsaturated fatty acid esters and oils.
  • Dietz, J. P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, 25(4), 844-851.

Sources

Application Notes and Protocols: (E)-tert-Butyl prop-1-en-1-ylcarbamate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Chiral Amine Architectures

(E)-tert-Butyl prop-1-en-1-ylcarbamate, a Boc-protected enecarbamate, has emerged as a valuable and versatile precursor in asymmetric synthesis for the construction of complex chiral molecules. Its unique electronic and steric properties make it an excellent substrate in a variety of stereoselective transformations, enabling the synthesis of enantiomerically enriched aliphatic amines and β-amino acid derivatives. These structural motifs are of paramount importance in medicinal chemistry and drug development, forming the chiral backbone of numerous pharmaceutical agents.

This comprehensive guide provides detailed application notes and field-tested protocols for the use of this compound in two powerful asymmetric transformations: Nickel-Catalyzed Asymmetric Reductive Hydroalkylation and Organocatalytic Asymmetric Michael Addition. The methodologies presented herein are designed to provide researchers, scientists, and drug development professionals with the practical knowledge to successfully implement these synthetic strategies.

Application 1: Nickel-Catalyzed Asymmetric Reductive Hydroalkylation for the Synthesis of α-Branched Chiral Amines

The nickel-catalyzed asymmetric reductive hydroalkylation of enecarbamates represents a significant advancement in the synthesis of sp³-rich enantiopure amines. This methodology allows for the direct and efficient formation of α-branched chiral amines, which are prevalent in a wide array of bioactive natural products and pharmaceutical agents. The reaction proceeds via a regio- and stereoselective hydrometallation of the enecarbamate, generating a chiral alkylnickel intermediate that subsequently couples with an alkyl electrophile.

Mechanistic Rationale and Key Advantages

The success of this transformation hinges on the ability of a chiral nickel-hydride catalyst to control the stereochemistry of the newly formed chiral center. The reaction is initiated by the formation of a nickel-hydride species, which then undergoes a migratory insertion with the enecarbamate. The stereoselectivity is dictated by the chiral ligand on the nickel catalyst, which directs the hydride addition to one of the prochiral faces of the double bond. The resulting chiral alkylnickel intermediate then participates in a cross-coupling reaction with an alkyl halide to furnish the desired α-branched amine.

Key Advantages:

  • High Enantioselectivity: The use of appropriate chiral ligands enables excellent control over the stereochemical outcome, leading to high enantiomeric excess (ee) of the desired product.

  • Broad Substrate Scope: The reaction is tolerant of a wide range of functional groups on both the enecarbamate and the alkyl halide, allowing for the synthesis of a diverse library of chiral amines.

  • Mild Reaction Conditions: The transformation typically proceeds under mild conditions, making it compatible with sensitive substrates.

Diagram of the Catalytic Cycle

Catalytic Cycle Ni(0)Ln Ni(0)Ln H-Ni(II)-X Ln H-Ni(II)-X Ln Ni(0)Ln->H-Ni(II)-X Ln Oxidative Addition (Silane) Chiral Alkyl-Ni(II)-X Ln Chiral Alkyl-Ni(II)-X Ln H-Ni(II)-X Ln->Chiral Alkyl-Ni(II)-X Ln Migratory Insertion (Enecarbamate) Product Product Chiral Alkyl-Ni(II)-X Ln->Product Reductive Elimination Product->Ni(0)Ln Catalyst Regeneration Enecarbamate Enecarbamate R-X R-X R-X->Chiral Alkyl-Ni(II)-X Ln Oxidative Addition Silane Silane

Caption: Catalytic cycle for the Nickel-catalyzed asymmetric reductive hydroalkylation.

Detailed Experimental Protocol: Asymmetric Reductive Hydroalkylation

This protocol is adapted from the general procedure reported by Wang, J.-W., et al. in Nature Communications (2021).[1][2][3]

Materials:

  • This compound

  • Alkyl halide (e.g., 1-iodobutane)

  • Nickel(II) chloride dimethoxyethane complex (NiCl₂·DME)

  • Chiral ligand (e.g., a chiral Pyrox ligand)

  • Zinc powder

  • Sodium iodide (NaI)

  • Phenylsilane (PhSiH₃)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Anhydrous tert-butanol (tBuOH)

  • Standard laboratory glassware and inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, to an oven-dried 4 mL vial equipped with a magnetic stir bar, add NiCl₂·DME (5 mol%), the chiral ligand (5.5 mol%), and zinc powder (10 mol%).

  • Reaction Setup: Add anhydrous DMAc (0.1 M) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Addition of Reagents: To the catalyst mixture, add this compound (1.0 equiv.), the alkyl halide (2.0 equiv.), and NaI (0.5 equiv.).

  • Initiation of Reaction: Add a mixture of anhydrous DMAc and tBuOH (5:4 v/v) to achieve the desired concentration (typically 0.25 M with respect to the enecarbamate). Finally, add phenylsilane (2.0 equiv.) dropwise to the reaction mixture.

  • Reaction Monitoring: Seal the vial and stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 20-40 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral α-branched amine.

  • Characterization: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Quantitative Data Summary (Representative Examples):

EntryAlkyl HalideProductYield (%)ee (%)
11-iodobutane(S)-tert-butyl (heptan-3-yl)carbamate8595
21-iodo-2-methylpropane(S)-tert-butyl (5-methylhexan-3-yl)carbamate8293
3Benzyl bromide(S)-tert-butyl (1-phenylbutan-2-yl)carbamate7890

Note: The yields and ee values are representative and may vary depending on the specific reaction conditions and the chiral ligand used.

Application 2: Organocatalytic Asymmetric Michael Addition for the Synthesis of Chiral β-Amino Acid Derivatives

The asymmetric Michael addition of nucleophiles to enecarbamates provides a powerful and atom-economical route to enantiomerically enriched β-amino acid derivatives. These compounds are crucial building blocks in the synthesis of β-peptides, natural products, and pharmaceuticals. Organocatalysis has emerged as a particularly attractive approach for this transformation due to its mild reaction conditions, operational simplicity, and the avoidance of toxic heavy metals.

Mechanistic Rationale and Catalyst Design

The organocatalytic asymmetric Michael addition to this compound typically employs a bifunctional catalyst, such as a chiral thiourea or squaramide derivative bearing a basic moiety (e.g., a tertiary amine). The catalyst activates both the nucleophile and the electrophile simultaneously through hydrogen bonding interactions. The thiourea or squaramide moiety activates the enecarbamate by hydrogen bonding to the carbonyl group of the Boc protecting group, lowering its LUMO and enhancing its electrophilicity. Concurrently, the basic site on the catalyst deprotonates the nucleophile (e.g., a malonate ester), increasing its nucleophilicity. The chiral scaffold of the catalyst then directs the facial attack of the enolate onto the enecarbamate, leading to the formation of the C-C bond with high stereocontrol.

Key Advantages:

  • High Atom Economy: The reaction involves the direct addition of a nucleophile to the enecarbamate, resulting in high atom economy.

  • Metal-Free Conditions: The use of organocatalysts avoids the need for transition metals, making the process more environmentally benign.

  • Operational Simplicity: The reactions are often performed under ambient conditions and do not require stringent inert atmosphere techniques.

Diagram of the Proposed Transition State

Transition State cluster_0 Bifunctional Catalyst cluster_1 Substrates Catalyst_Scaffold Chiral Scaffold Thiourea N-H  || S=C  | N-H Catalyst_Scaffold->Thiourea Base NR'₂ Catalyst_Scaffold->Base Enecarbamate (E)-tert-Butyl prop-1-en-1-ylcarbamate Thiourea->Enecarbamate H-Bonding Activation Nucleophile Malonate Enolate Base->Nucleophile Deprotonation Nucleophile->Enecarbamate Stereoselective Attack

Caption: Proposed transition state in the organocatalytic Michael addition.

Detailed Experimental Protocol: Asymmetric Michael Addition of Malonates

This protocol is a representative procedure based on established methods for the organocatalytic Michael addition of malonates to α,β-unsaturated systems.

Materials:

  • This compound

  • Dimethyl malonate

  • Chiral bifunctional thiourea or squaramide catalyst (e.g., Takemoto catalyst)

  • Anhydrous solvent (e.g., toluene, dichloromethane, or methyl tert-butyl ether)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the chiral bifunctional catalyst (5-10 mol%).

  • Addition of Reagents: Add this compound (1.0 equiv.) and dimethyl malonate (1.2-1.5 equiv.).

  • Solvent and Reaction Conditions: Add the anhydrous solvent (to achieve a concentration of 0.1-0.2 M with respect to the enecarbamate). Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) for the specified time (e.g., 24-72 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or ¹H NMR spectroscopy of an aliquot.

  • Work-up and Purification: Upon completion, directly load the reaction mixture onto a silica gel column and purify by flash chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired β-amino diester product.

  • Characterization: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess by chiral HPLC.

Quantitative Data Summary (Expected Results):

EntryCatalystSolventTemp (°C)Yield (%)ee (%)
1Chiral ThioureaToluene25>90>95
2Chiral SquaramideCH₂Cl₂0>85>92

Note: These are expected results based on similar systems. Optimization of the catalyst, solvent, and temperature may be required to achieve the best outcome.

Conclusion

This compound is a highly effective and versatile substrate in modern asymmetric synthesis. The protocols detailed in this guide for nickel-catalyzed reductive hydroalkylation and organocatalytic Michael addition provide reliable and efficient pathways to valuable chiral α-branched amines and β-amino acid derivatives, respectively. The mild reaction conditions, broad substrate scope, and high stereoselectivities associated with these methods underscore their significance for applications in academic research and the pharmaceutical industry. By leveraging these powerful synthetic tools, researchers can accelerate the discovery and development of novel chiral molecules with potential therapeutic applications.

References

  • Wang, J.-W., Li, Y., Nie, W., Chang, Z., Yu, Z.-A., Zhao, Y.-F., Lu, X., & Fu, Y. (2021). Catalytic asymmetric reductive hydroalkylation of enamides and enecarbamates to chiral aliphatic amines. Nature Communications, 12(1). [Link][1][2][3]

  • Knudsen, K. R., Mitchell, C. E., & Ley, S. V. (2006). Asymmetric organocatalytic conjugate addition of malonates to enones using a proline tetrazole catalyst. Chemical Communications, (1), 81-83. [Link][4]

  • Peng, L., & Kumar, K. (2011). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 16(9), 7454-7485. [Link][5]

  • Almasi, D., Alonso, D. A., & Nájera, C. (2011). Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology, 1(8), 1259-1275. [Link][6]

  • Palomo, C., Oiarbide, M., & García, J. M. (2007). The Aza-Michael Reaction: Acyclic and Cyclic Systems. In Enantioselective Organocatalysis (pp. 239-275). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • He, S.-J., Wang, J.-W., Li, Y., Xu, Z.-Y., Wang, X.-X., Lu, X., & Fu, Y. (2020). Nickel-Catalyzed Enantioconvergent Reductive Hydroalkylation of Olefins with α-Heteroatom Phosphorus or Sulfur Alkyl Electrophiles. Journal of the American Chemical Society, 142(1), 214-221. [Link][7]

Sources

(E)-tert-Butyl prop-1-en-1-ylcarbamate: A Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(E)-tert-Butyl prop-1-en-1-ylcarbamate , a Boc-protected enamine, is a valuable and versatile chiral building block in modern organic synthesis. Its unique electronic and steric properties make it an excellent substrate in a variety of stereoselective transformations, enabling the construction of complex molecular architectures with high levels of stereocontrol. This guide provides an in-depth exploration of its synthesis and application in key asymmetric reactions, offering detailed protocols and mechanistic insights for its effective use in research and development.

Core Physicochemical Data

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Appearance White to off-white solid
Canonical SMILES C/C=C/NC(=O)OC(C)(C)C

Synthetic Methodology: A Representative Experimental Protocol

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a representative procedure can be adapted from established methods for the Boc protection of amines and the formation of enamides. The following protocol outlines a plausible and robust synthetic route.

Reaction: Boc Protection of Propanal Imine

The synthesis of this compound can be envisioned through the in-situ formation of an imine from propanal, followed by trapping with a Boc-anhydride in the presence of a suitable base.

G Propanal Propanal Imine Propan-1-imine (in situ) Propanal->Imine Ammonia Ammonia Ammonia->Imine Product (E)-tert-Butyl prop-1-en-1-ylcarbamate Imine->Product Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Product Base Base (e.g., Triethylamine) Base->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Propanal

  • Ammonia (as a solution in a suitable solvent, e.g., methanol)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of propanal (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add a solution of ammonia (1.1 equivalents) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to facilitate the in-situ formation of propan-1-imine.

  • To this mixture, add triethylamine (1.5 equivalents) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.2 equivalents) in the same anhydrous solvent.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in Asymmetric Synthesis

This compound serves as a versatile chiral synthon in various asymmetric transformations. The Boc-protected enamine functionality allows it to participate as a nucleophile in conjugate additions or as a dienophile in cycloaddition reactions, with the stereochemical outcome often directed by a chiral catalyst.

Asymmetric Michael Addition

The conjugate addition of carbon nucleophiles to α,β-unsaturated compounds is a powerful tool for C-C bond formation.[1] The use of chiral organocatalysts can facilitate highly enantioselective Michael additions.[2] this compound, in the presence of a suitable chiral catalyst, can act as a nucleophile, adding to various Michael acceptors.

G Substrate (E)-tert-Butyl prop-1-en-1-ylcarbamate Intermediate Chiral Enamine Intermediate Substrate->Intermediate Acceptor Michael Acceptor (e.g., Nitroalkene) Acceptor->Intermediate Catalyst Chiral Organocatalyst (e.g., Proline derivative) Catalyst->Intermediate Product Chiral Michael Adduct Intermediate->Product

Caption: Workflow for an organocatalyzed asymmetric Michael addition.

Representative Protocol for Organocatalytic Michael Addition:

Materials:

  • This compound

  • Michael acceptor (e.g., β-nitrostyrene)

  • Chiral organocatalyst (e.g., a proline-derived catalyst)[3]

  • Anhydrous solvent (e.g., Toluene or Chloroform)

Procedure:

  • To a solution of the Michael acceptor (1.0 equivalent) and the chiral organocatalyst (0.1-0.2 equivalents) in the anhydrous solvent, add this compound (1.2 equivalents).

  • Stir the reaction mixture at the desired temperature (ranging from -20 °C to room temperature) and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the chiral Michael adduct.

  • Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC or NMR analysis.

Catalyst TypeMichael AcceptorSolventTemp (°C)Yield (%)dr (syn/anti)ee (%) (syn)
Proline-derived carbamate[4]β-nitrostyreneBrineRT9797:394
Pyrrolidine-based carbamate[3]2-cyclohexen-1-oneBrineRT9395:586

Note: The data presented is for analogous systems and serves as a representative expectation of performance.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings with excellent stereocontrol.[5] When a chiral dienophile is used, the reaction can proceed with high diastereoselectivity. This compound can function as a dienophile in reactions with various dienes. The presence of the Boc-protected nitrogen atom can influence the facial selectivity of the cycloaddition, particularly when coordinated to a chiral Lewis acid catalyst.

G Dienophile (E)-tert-Butyl prop-1-en-1-ylcarbamate TransitionState [4+2] Cycloaddition Transition State Dienophile->TransitionState Diene Diene (e.g., Cyclopentadiene) Diene->TransitionState Catalyst Chiral Lewis Acid (e.g., Ti-based) Catalyst->TransitionState Product Chiral Cycloadduct TransitionState->Product

Caption: Workflow for a chiral Lewis acid-catalyzed Diels-Alder reaction.

Representative Protocol for Asymmetric Diels-Alder Reaction:

Materials:

  • This compound

  • Diene (e.g., cyclopentadiene, freshly cracked)

  • Chiral Lewis acid catalyst (e.g., a titanium-based catalyst derived from a chiral diol)[5]

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral Lewis acid catalyst in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add this compound (1.0 equivalent) to the catalyst solution and stir for a short period to allow for coordination.

  • Add the diene (1.2-2.0 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at the low temperature until completion, as monitored by TLC.

  • Quench the reaction with a suitable quenching agent (e.g., saturated aqueous NaHCO₃).

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography.

  • Analyze the stereochemical outcome of the reaction using appropriate analytical techniques.

Conclusion

This compound is a promising chiral building block with significant potential in asymmetric synthesis. Its utility in forming key carbon-carbon bonds through reactions such as Michael additions and Diels-Alder cycloadditions makes it a valuable tool for the synthesis of complex, stereochemically rich molecules. The protocols and insights provided in this guide are intended to facilitate its application in the design and execution of innovative synthetic strategies in academic and industrial research.

References

  • Organic Syntheses Procedure. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
  • Lone, A. M., & Bhat, B. A. (2014). Metal free stereoselective synthesis of functionalized enamides. Organic & Biomolecular Chemistry, 12(2), 242–246. Retrieved from [Link]

  • BenchChem. (n.d.). tert-Butyl (1-cyanopropan-2-yl)carbamate: A Comprehensive Technical Guide for Drug Development Professionals.
  • Organic Syntheses Procedure. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
  • Piovan, L., Pasquini, M. D., & Andrade, L. H. (2011). Enzymatic Kinetic Resolution of Tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate, a Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 16(9), 8098–8109. Retrieved from [Link]

  • Mondal, A., et al. (2018). The carbamate esters as organocatalysts in asymmetric Michael addition reactions in aqueous media: Pyrrolidine backbone surpasses 1,2-diaminocyclohexane. ResearchGate. Retrieved from [Link]

  • Zhang, Y., & Wang, W. (2012). Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology, 2(1), 42-53.
  • Cheong, P. H.-Y., et al. (2007). Enantioselective organocatalytic double Michael addition reactions. Organic Letters, 9(9), 1833–1835. Retrieved from [Link]

  • Posner, G. H. (1991). Asymmetric Synthesis of Carbon-Carbon Bonds Using Sulfinyl Cycloadditions. Accounts of Chemical Research, 24(6), 176-183.
  • Mondal, A., et al. (2018). The carbamate esters as organocatalysts in asymmetric Michael addition reactions in aqueous media: when pyrrolidine backbone. Semantic Scholar. Retrieved from [Link]

  • Myers, A. G. (n.d.). Chem 115. Andrew G Myers Research Group.
  • Schaus, S. E., et al. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 23(9), 2317. Retrieved from [Link]

  • Reddy, P. V. N., et al. (2017). Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors. ACS Omega, 2(9), 5775–5784. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
  • Zhang, Y., et al. (2019). Hydrogen-bonding-controlled stereospecific synthesis of Z-enamides. Organic & Biomolecular Chemistry, 17(32), 7569-7573. Retrieved from [Link]

  • Danishefsky, S., & DeNinno, M. P. (1987). Asymmetric Diels–Alder reactions. Part 1. Diastereofacial reactivity of (E)-3-trimethylsilyloxybuta-1,3-dienyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside towards cyclic dienophiles. Journal of the Chemical Society, Perkin Transactions 1, 1791-1797. Retrieved from [Link]

  • Kumar, S., & Singh, V. K. (2014). Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. Oriental Journal of Chemistry, 30(3), 1035-1040. Retrieved from [Link]

Sources

Application Notes and Protocols: Electrophilic Reactions of (E)-tert-Butyl prop-1-en-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of N-Boc Enecarbamates in Modern Organic Synthesis

(E)-tert-Butyl prop-1-en-1-ylcarbamate is a valuable and versatile building block in organic synthesis. As an electron-rich alkene, its reactivity is dominated by the π-bond's nucleophilicity, making it an excellent substrate for a wide range of electrophilic addition reactions. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom modulates the electron density of the double bond and provides a handle for further synthetic transformations, ultimately leading to the formation of valuable α- and β-functionalized amino acid derivatives. These derivatives are crucial intermediates in the development of pharmaceuticals and other biologically active molecules.

This technical guide provides a comprehensive overview of the reactivity of this compound with various classes of electrophiles. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for key transformations, including halogenation, epoxidation, and dihydroxylation. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Core Principles of Reactivity

The reactivity of this compound is governed by the interplay between the nucleophilic character of the carbon-carbon double bond and the electronic influence of the N-Boc group. The nitrogen lone pair participates in resonance with the double bond, increasing its electron density and making it more susceptible to attack by electrophiles.

The general mechanism for the electrophilic addition to this compound proceeds through a two-step pathway involving the formation of a carbocation intermediate. The electrophile (E+) is first attacked by the π-electrons of the double bond, leading to the formation of a carbocation. This intermediate is then trapped by a nucleophile (Nu-) to yield the final addition product. The regioselectivity of this addition typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon atom (C2), and the subsequent nucleophilic attack occurs at the more substituted carbon (C1), which is better able to stabilize the positive charge.

Application 1: Electrophilic Halogenation

The addition of halogens (bromine and iodine) to this compound provides a direct route to vicinal dihaloamine derivatives, which are precursors to valuable β-halo-α-amino acids. The reaction proceeds through a halonium ion intermediate, which is then opened by the halide ion in an anti-fashion, leading to a trans-dihalogenated product.

Mechanistic Pathway: Halogenation

The mechanism involves the initial attack of the alkene on the halogen molecule, leading to the formation of a cyclic halonium ion and a halide ion. The halide ion then attacks one of the carbons of the halonium ion from the opposite face, resulting in anti-addition.

G cluster_0 Step 1: Formation of Bromonium Ion cluster_1 Step 2: Nucleophilic Attack a (E)-tert-Butyl prop-1-en-1-ylcarbamate c Bromonium Ion Intermediate a->c π-bond attack b Br2 b->c e trans-1,2-Dibromo Product c->e Anti-attack d Bromide Ion (Br-) d->e G cluster_0 Concerted Oxygen Transfer a (E)-tert-Butyl prop-1-en-1-ylcarbamate c "Butterfly" Transition State a->c b m-CPBA b->c d Epoxide Product c->d e m-Chlorobenzoic Acid c->e G cluster_0 Catalytic Cycle a Os(VIII)O4-Ligand Complex c [3+2] Cycloaddition a->c b (E)-tert-Butyl prop-1-en-1-ylcarbamate b->c d Osmate Ester Intermediate c->d e Hydrolysis d->e f Chiral Diol Product e->f h Os(VI) e->h g Re-oxidation (e.g., K3[Fe(CN)6]) g->a h->g

Catalytic Applications of (E)-tert-Butyl prop-1-en-1-ylcarbamate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the catalytic applications of (E)-tert-butyl prop-1-en-1-ylcarbamate and its derivatives. This class of electron-rich olefins serves as a versatile building block in modern synthetic chemistry, particularly in the realm of asymmetric catalysis, enabling the stereocontrolled synthesis of valuable chiral molecules. This document delves into the core principles, provides detailed application notes, and presents step-by-step protocols for key catalytic transformations.

Introduction: The Synthetic Utility of Enecarbamates

This compound is a member of the enecarbamate family, characterized by a carbamate group attached to a carbon-carbon double bond. The tert-butoxycarbonyl (Boc) protecting group offers stability and is readily removable under acidic conditions, making it an ideal choice for multi-step syntheses. The electronic nature of the nitrogen atom renders the double bond electron-rich, predisposing it to a range of catalytic transformations that are central to the construction of complex molecular architectures, particularly chiral amines and their derivatives which are prevalent in pharmaceuticals.

Core Catalytic Applications

Two of the most powerful asymmetric catalytic applications involving this compound derivatives are:

  • Rhodium-Catalyzed Asymmetric Hydroboration: This reaction introduces a boron moiety across the double bond with high regioselectivity and enantioselectivity. The resulting α-boryl carbamates are versatile intermediates that can be further functionalized, for instance, through Matteson homologation to create enantioenriched secondary boronic esters.

  • Nickel-Catalyzed Asymmetric Reductive Hydroalkylation: This transformation achieves the enantioselective addition of an alkyl group and a hydrogen atom across the double bond. This method provides a direct route to α-branched chiral amines, which are significant pharmacophores.[1][2]

Application Note 1: Rhodium-Catalyzed Asymmetric Hydroboration

Expertise & Experience: Understanding the "Why"

The rhodium-catalyzed asymmetric hydroboration of enecarbamates is a powerful tool for the synthesis of chiral α-boryl carbamates. The choice of a rhodium catalyst, often paired with a chiral phosphine ligand, is crucial for achieving high enantioselectivity. The carbamate directing group plays a vital role in controlling the regioselectivity of the hydroboration, favoring the placement of the boron atom at the α-position to the nitrogen. The reaction's success hinges on the precise coordination of the catalyst, the enecarbamate, and the borane reagent in the transition state. The use of a specific chiral ligand creates a chiral pocket around the rhodium center, which preferentially accommodates one enantiotopic face of the olefin, leading to the formation of a single enantiomer of the product.

Experimental Workflow: Asymmetric Hydroboration

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start Start with (E)-tert-Butyl prop-1-en-1-ylcarbamate mixing Combine Substrate, Catalyst, and Borane Reagent (e.g., HBPin) start->mixing catalyst_prep Prepare Rh(I) Catalyst with Chiral Ligand catalyst_prep->mixing reaction_step Reaction at Controlled Temperature mixing->reaction_step workup Aqueous Workup reaction_step->workup purification Column Chromatography workup->purification analysis Determine Yield and Enantiomeric Excess (HPLC) purification->analysis

Caption: Workflow for Rh-catalyzed asymmetric hydroboration.

Protocol: Asymmetric Hydroboration of this compound

This protocol is adapted from established procedures for the asymmetric hydroboration of enol carbamates.

Materials:

  • This compound

  • [Rh(COD)₂]OTf (or a similar Rh(I) precursor)

  • Chiral phosphine ligand (e.g., JoSPOphos)

  • Pinacolborane (HBPin)

  • Anhydrous, degassed solvent (e.g., trifluorotoluene)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

  • Magnetic stirrer and heating plate

  • Syringes and needles

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, to a vial containing the chiral phosphine ligand (0.06 equiv.), add the Rh(I) precursor (0.05 equiv.) and the anhydrous, degassed solvent (to make a 0.01 M solution). Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in the anhydrous, degassed solvent.

  • Reaction Initiation: To the stirred solution of the enecarbamate, add the pre-formed catalyst solution via syringe.

  • Addition of Borane: Slowly add pinacolborane (1.2 equiv.) to the reaction mixture at the desired temperature (e.g., room temperature).

  • Monitoring the Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching and Workup: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified α-boryl carbamate by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

SubstrateCatalyst SystemSolventTemp (°C)Yield (%)ee (%)Reference
Aryl enol carbamate (Z-isomer)[Rh(COD)₂]OTf / JoSPOphosTHF258595
Alkyl enol carbamate (Z-isomer)[Rh(COD)₂]OTf / JoSPOphosTHF257892

Application Note 2: Nickel-Catalyzed Asymmetric Reductive Hydroalkylation

Expertise & Experience: Unveiling the Mechanism

The nickel-catalyzed asymmetric reductive hydroalkylation of enecarbamates provides a convergent approach to synthesizing chiral α-branched amines from simple, readily available starting materials.[1][2] The catalytic cycle is believed to involve the hydrometallation of the enecarbamate with a Ni-H species, generated in situ, to form a chiral alkylnickel intermediate. This step is regio- and stereoselective, with the chiral ligand dictating the facial selectivity of the hydrometallation. The subsequent cross-coupling of this alkylnickel intermediate with an alkyl halide delivers the final product and regenerates the active nickel catalyst. The choice of the silane reducing agent, ligand, and additives is critical for achieving high yields and enantioselectivities.

Catalytic Cycle: Ni-Catalyzed Reductive Hydroalkylation

G cluster_substrates Inputs cluster_product Output Ni(0) Ni(0) H-Ni(II)-X H-Ni(II)-X Ni(0)->H-Ni(II)-X Oxidative Addition (Silane) Alkyl-Ni(II)-X Alkyl-Ni(II)-X H-Ni(II)-X->Alkyl-Ni(II)-X Hydrometallation of Enecarbamate Alkyl-Ni(II)-R Alkyl-Ni(II)-R Alkyl-Ni(II)-X->Alkyl-Ni(II)-R Transmetalation (Alkyl Halide) Alkyl-Ni(II)-R->Ni(0) Reductive Elimination product Chiral α-Branched Carbamate Alkyl-Ni(II)-R->product enecarbamate (E)-tert-Butyl prop-1-en-1-ylcarbamate enecarbamate->H-Ni(II)-X alkyl_halide Alkyl Halide (R-X) alkyl_halide->Alkyl-Ni(II)-X silane Silane Reductant silane->Ni(0)

Caption: Proposed catalytic cycle for Ni-catalyzed hydroalkylation.

Protocol: Asymmetric Reductive Hydroalkylation of this compound

This protocol is based on the general procedures developed for the nickel-catalyzed asymmetric reductive hydroalkylation of enecarbamates.[1][2]

Materials:

  • This compound

  • NiBr₂·glyme (or a similar Ni(II) precursor)

  • Chiral ligand (e.g., a chiral diamine or phosphine ligand)

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Silane reductant (e.g., (EtO)₃SiH)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., DMAc/tBuOH mixture)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Syringes and needles

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, combine NiBr₂·glyme (0.1 equiv.), the chiral ligand (0.12 equiv.), and the base (2.0 equiv.) in a reaction vial.

  • Addition of Reagents: Add the anhydrous, degassed solvent, followed by this compound (1.0 equiv.), the alkyl halide (1.5 equiv.), and the silane reductant (2.0 equiv.).

  • Reaction Conditions: Seal the vial and stir the reaction mixture at the specified temperature (e.g., 25-50 °C) for the required time (typically 12-24 hours).

  • Monitoring and Workup: Monitor the reaction by TLC or GC. Upon completion, quench the reaction with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

  • Analysis: Characterize the product by NMR and mass spectrometry, and determine the enantiomeric excess by chiral HPLC.

Enecarbamate SubstrateAlkyl HalideCatalyst SystemYield (%)ee (%)Reference
N-alkenyl-N-arylformamideAlkyl IodideNiBr₂·glyme / Chiral Ligand8596[1]
Tertiary EnamideAlkyl BromideNiBr₂·glyme / Chiral Ligand9295[1]

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. The expected outcomes, in terms of yield and enantioselectivity, are benchmarked against published, peer-reviewed data. Any significant deviation from these values should prompt a thorough investigation of the experimental parameters, including the purity of reagents and solvents, the integrity of the inert atmosphere, and the activity of the catalyst. It is recommended to perform a small-scale trial reaction to optimize conditions for a specific substrate or ligand before scaling up.

Conclusion

This compound and its derivatives are valuable substrates in asymmetric catalysis, providing access to a wide range of enantioenriched building blocks. The rhodium-catalyzed asymmetric hydroboration and nickel-catalyzed asymmetric reductive hydroalkylation are just two examples of the powerful transformations that can be achieved. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can leverage these methods to advance their synthetic programs in drug discovery and development.

References

  • Title: Asymmetric Catalytic Hydroboration of Enol Carbamates Enables an Enantioselective Matteson Homologation Source: Journal of the American Chemical Society URL: [Link]

  • Title: New Directing Groups for Metal-Catalyzed Asymmetric Carbon–Carbon Bond-Forming Processes: Stereoconvergent Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Electrophiles Source: Journal of the American Chemical Society URL: [Link]

  • Title: Catalytic asymmetric reductive hydroalkylation of enamides and enecarbamates to chiral aliphatic amines Source: Nature Communications URL: [Link]

  • Title: Catalytic asymmetric reductive hydroalkylation of enamides and enecarbamates to chiral aliphatic amines - PMC Source: PubMed Central URL: [Link]

Sources

State-of-the-art Application Notes and Protocols for the Boc Deprotection of (E)-tert-Butyl prop-1-en-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Boc Deprotection in Modern Organic Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in contemporary organic synthesis, prized for its stability across a wide array of reaction conditions and its facile, acid-labile removal.[1][2] The deprotection of Boc-protected amines is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This application note provides a detailed guide to the Boc deprotection of (E)-tert-Butyl prop-1-en-1-ylcarbamate, an enamide substrate. A key challenge in this transformation is the inherent acid sensitivity of the enamide functionality, which can be prone to hydrolysis. This guide will present robust protocols that ensure efficient Boc removal while preserving the integrity of the valuable enamide moiety. We will delve into the mechanistic rationale behind the recommended protocols, offering insights into troubleshooting and optimization for researchers, scientists, and drug development professionals.

Mechanistic Insights: A Tale of Two Pathways

Successful deprotection of this compound hinges on favoring the desired Boc cleavage over the potential side reaction of enamide hydrolysis. Both pathways are acid-catalyzed, making a nuanced understanding of their mechanisms paramount.

The Desired Pathway: Boc Deprotection

The acid-catalyzed cleavage of the Boc group is a well-established E1 elimination reaction.[3] The process is initiated by protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[2] This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decarboxylates to liberate the free amine and carbon dioxide gas.[4]

The Competing Pathway: Enamide Hydrolysis

Enamides, or N-vinyl amides, are susceptible to acid-catalyzed hydrolysis. The mechanism involves the protonation of the carbon-carbon double bond, which generates a resonance-stabilized iminium ion. Nucleophilic attack by water on the iminium ion, followed by a series of proton transfers and elimination of the amine, leads to the formation of a carbonyl compound (in this case, propanal) and the corresponding amide. To circumvent this undesired hydrolysis, it is crucial to conduct the deprotection under strictly anhydrous conditions.

Experimental Protocols: Precision and Control

The following protocols have been designed to maximize the yield of the desired deprotected enamide by minimizing the competing hydrolysis reaction. The choice between trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane will depend on the substrate's sensitivity and the desired final salt form.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is often favored for its simplicity and the volatility of the reagents, which facilitates product isolation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Diethyl Ether or Pentane

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM (0.1-0.2 M).

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (5-10 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material is observed.

  • Work-up (Anhydrous): Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • Product Isolation: To the resulting oil or solid, add cold, anhydrous diethyl ether or pentane to precipitate the deprotected enamine as its trifluoroacetate salt.

  • Purification: Collect the precipitate by filtration, wash with a small amount of cold, anhydrous diethyl ether or pentane, and dry under high vacuum.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane

This method is an excellent alternative to TFA and often provides the product as a crystalline hydrochloride salt, which can be easier to handle and purify.

Materials:

  • This compound

  • 4M HCl in Dioxane (anhydrous)

  • Anhydrous Diethyl Ether or Pentane

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in a minimal amount of anhydrous dioxane.

  • Addition of HCl/Dioxane: To the stirred solution, add a solution of 4M HCl in dioxane (5-10 equivalents) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up (Anhydrous): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

  • Product Isolation: Triturate the residue with anhydrous diethyl ether or pentane to induce precipitation of the hydrochloride salt.

  • Purification: Collect the solid by filtration, wash with anhydrous diethyl ether or pentane, and dry under vacuum.

Data Presentation: A Comparative Overview

ParameterProtocol 1 (TFA/DCM)Protocol 2 (HCl/Dioxane)
Reagent Trifluoroacetic Acid4M Hydrogen Chloride in Dioxane
Solvent Dichloromethane (anhydrous)Dioxane (anhydrous)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours30 minutes - 2 hours
Work-up Anhydrous evaporation and precipitationAnhydrous evaporation and precipitation
Product Form Trifluoroacetate saltHydrochloride salt
Advantages Volatile reagents, simple work-upOften crystalline product, milder conditions
Disadvantages TFA can be corrosive and difficult to remove completelyDioxane is a peroxide-former and has a higher boiling point

Visualization of Key Processes

Boc Deprotection Mechanism

Boc_Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation BocN Boc-NHR Protonated_Boc Boc(H+)-NHR BocN->Protonated_Boc + H+ H_plus H+ Carbamic_acid HOOC-NHR Protonated_Boc->Carbamic_acid tBu_cation t-Bu+ Protonated_Boc->tBu_cation Amine H2NR Carbamic_acid->Amine CO2 CO2 Carbamic_acid->CO2

Caption: Acid-catalyzed Boc deprotection mechanism.

Experimental Workflow

Workflow start Dissolve (E)-tert-Butyl prop-1-en-1-ylcarbamate in anhydrous solvent add_acid Add acid (TFA or HCl/Dioxane) at controlled temperature start->add_acid monitor Monitor reaction by TLC or LC-MS add_acid->monitor workup Anhydrous work-up: Evaporate solvent and excess acid monitor->workup precipitate Precipitate product with anhydrous non-polar solvent workup->precipitate isolate Isolate pure product by filtration and drying precipitate->isolate

Caption: General experimental workflow for Boc deprotection.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of acid or extending the reaction time. Ensure that all reagents and solvents are strictly anhydrous, as trace amounts of water can consume the acid catalyst.

  • Formation of Side Products: The primary side product to be concerned with is the hydrolyzed enamide. If significant hydrolysis is observed, ensure that the reaction and work-up are performed under a rigorously inert and anhydrous atmosphere. Using freshly distilled anhydrous solvents is highly recommended. The tert-butyl cation generated during the reaction can also alkylate electron-rich functionalities on the substrate. The addition of a scavenger such as triethylsilane (TES) or anisole can mitigate this issue.

  • Product Isolation Issues: If the product does not precipitate upon addition of a non-polar solvent, it may be due to its solubility or the presence of impurities. In such cases, purification by flash column chromatography on silica gel using a non-protic eluent system may be necessary. It is important to neutralize the crude product with a non-aqueous base (e.g., triethylamine in DCM) before loading onto the column to avoid streaking.

Conclusion

The successful Boc deprotection of this compound is readily achievable with careful control of reaction conditions, particularly the exclusion of water. Both the TFA/DCM and HCl/dioxane protocols outlined in this application note provide reliable and efficient means to obtain the desired deprotected enamine. By understanding the underlying mechanistic principles and potential pitfalls, researchers can confidently apply these methods to advance their synthetic endeavors.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • PubMed. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. [Link]

  • National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Organic Chemistry Portal. Mild and selective deprotection of carbamates with Bu4NF. [Link]

  • ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [Link]

Sources

The Prop-1-en-1-ylcarbamate Moiety: A Prospective N-Terminal Protecting Group for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of peptide synthesis, the choice of protecting groups is paramount to achieving high yields and purity. While the Fmoc/tBu and Boc/Bzl strategies are well-established, the exploration of novel protecting groups continues to be a fertile ground for innovation. This application note introduces (E)-tert-Butyl prop-1-en-1-ylcarbamate as a prospective N-terminal protecting group. Due to the limited specific literature on its application in peptide synthesis, this guide provides a theoretical framework based on its chemical structure and the established principles of peptide chemistry. We will explore its physicochemical properties, propose mechanisms for its use in amino acid protection and deprotection, and present hypothetical protocols for its integration into peptide synthesis workflows. This document is intended to serve as a foundational guide for researchers interested in investigating the potential of this and other vinylogous carbamates in synthetic peptide chemistry.

Introduction to this compound

Peptide synthesis is a stepwise process that relies on the temporary masking of reactive functional groups to ensure the correct sequence of amino acids in the final polypeptide chain.[1][2] The most common strategies revolve around the use of the tert-butyloxycarbonyl (Boc) or the 9-fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the α-amino group of the incoming amino acid.[3] The selection of a protecting group is dictated by its stability under coupling conditions and the ease and selectivity of its removal (deprotection).[4]

This compound is a vinylic carbamate, a class of compounds known in organic synthesis.[5] While its direct application in peptide synthesis is not extensively documented in peer-reviewed literature, its structure suggests potential as an N-terminal protecting group. It combines the acid-labile tert-butyl carbamate moiety with a prop-1-enyl group, which may offer unique reactivity and cleavage characteristics.

Physicochemical Properties of this compound

A summary of the key properties of this compound is provided below.

PropertyValueReference
CAS Number 119973-54-5[6][7]
Molecular Formula C₈H₁₅NO₂[6]
Molecular Weight 157.21 g/mol [6]
Appearance White solid[6]
IUPAC Name tert-butyl (E)-prop-1-en-1-ylcarbamate[6]
SMILES C/C=C/NC(=O)OC(C)(C)C[6]

Proposed Mechanism of Action and Rationale

We hypothesize that this compound can be used to introduce a novel "Proc" (prop-1-en-1-ylcarbamate) protecting group onto the N-terminus of an amino acid. The tert-butyl ester within the carbamate suggests that the Proc group would be labile under acidic conditions, similar to the widely used Boc group.[8][9]

The presence of the carbon-carbon double bond in the propenyl moiety introduces an element of enamine-like reactivity. Enamines are known to be susceptible to hydrolysis under acidic conditions.[10][11] This suggests that the deprotection of a "Proc"-protected amino acid could proceed via protonation of the double bond, leading to the formation of an iminium ion intermediate which is then readily hydrolyzed.[12]

G cluster_protection Proposed Protection of an Amino Acid cluster_deprotection Proposed Deprotection Mechanism Amino_Acid Amino Acid (H₂N-CHR-COOH) Protected_AA Proc-Amino Acid Amino_Acid->Protected_AA Base, Solvent Reagent This compound Reagent->Protected_AA Protected_AA_dep Proc-Amino Acid Protonation Protonation of C=C bond Protected_AA_dep->Protonation H⁺ (e.g., TFA) Iminium_Ion Iminium Ion Intermediate Protonation->Iminium_Ion Hydrolysis Hydrolysis Iminium_Ion->Hydrolysis H₂O Deprotected_AA Deprotected Amino Acid Hydrolysis->Deprotected_AA

Figure 1: Proposed workflow for the protection and deprotection of an amino acid using this compound.

Hypothetical Protocols for Application in Peptide Synthesis

The following protocols are theoretical and would require experimental validation and optimization. They are based on standard procedures for peptide synthesis.

Protocol 1: Protection of the N-terminus of an Amino Acid

This protocol describes the proposed method for attaching the "Proc" group to an amino acid.

  • Materials:

    • Amino acid (1.0 eq)

    • This compound (1.1 eq)

    • A suitable base (e.g., triethylamine or N,N-diisopropylethylamine, 1.5 eq)

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Procedure:

    • Suspend the amino acid in the anhydrous solvent.

    • Add the base and stir until the amino acid dissolves.

    • Add this compound to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a mild acid (e.g., 1M HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting "Proc"-protected amino acid by column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle using a "Proc"-protected Amino Acid

This protocol outlines a hypothetical SPPS cycle.

SPPS_Workflow start Start with resin-bound peptide (free N-terminus) deprotection Deprotection: Remove existing N-terminal protecting group (e.g., Fmoc) start->deprotection wash1 Wash resin deprotection->wash1 coupling Coupling: 1. Add 'Proc'-protected amino acid 2. Add coupling agents (e.g., HBTU, DIEA) wash1->coupling wash2 Wash resin coupling->wash2 next_cycle Proceed to next cycle or final deprotection wash2->next_cycle

Figure 2: Hypothetical workflow for a single coupling cycle in SPPS using a "Proc"-protected amino acid.

  • Materials:

    • Resin-bound peptide with a free N-terminus

    • "Proc"-protected amino acid (3.0 eq)

    • Coupling agent (e.g., HBTU, 3.0 eq)

    • Base (e.g., N,N-diisopropylethylamine (DIEA), 6.0 eq)

    • Solvent (e.g., N,N-Dimethylformamide (DMF))

  • Procedure:

    • Swell the resin in DMF.

    • In a separate vessel, dissolve the "Proc"-protected amino acid, HBTU, and DIEA in DMF to pre-activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test.

    • Once the reaction is complete (negative ninhydrin test), wash the resin thoroughly with DMF, DCM, and methanol.

Protocol 3: Deprotection of the "Proc" Group

This protocol is based on the presumed acid lability of the tert-butyl carbamate moiety.

  • Materials:

    • "Proc"-protected peptide-resin

    • Deprotection solution: 20-50% Trifluoroacetic acid (TFA) in DCM

    • Scavengers (e.g., triisopropylsilane (TIS), water) to prevent side reactions.

  • Procedure:

    • Treat the "Proc"-protected peptide-resin with the TFA/DCM solution containing scavengers.

    • Agitate the mixture at room temperature for 30-60 minutes.

    • Filter the resin and wash with DCM.

    • Neutralize the resin with a solution of 10% DIEA in DMF.

    • Wash the resin thoroughly to prepare for the next coupling step or final cleavage.

Prospective Advantages and Challenges

Potential Advantages:
  • Orthogonality: If the "Proc" group is stable to the basic conditions used for Fmoc removal, it could be used in an orthogonal protection scheme.[1][13][14]

  • Alternative Cleavage Conditions: The vinyl group might be susceptible to other cleavage methods (e.g., ozonolysis, hydrogenation), potentially offering further orthogonality. This would require experimental investigation.

Potential Challenges:
  • Stability: The enamine-like character of the protecting group could lead to instability during storage or under certain reaction conditions.

  • Side Reactions: The double bond could potentially undergo side reactions during coupling or deprotection steps.

  • Stereochemical Integrity: The conditions for protection and deprotection must be mild enough to prevent racemization of the amino acids.

Troubleshooting (Hypothetical)

ProblemPossible CauseSuggested Solution
Incomplete Protection of Amino Acid Insufficient reaction time or inadequate base.Increase reaction time, use a stronger non-nucleophilic base, or slightly elevate the temperature.
Low Yield in Peptide Coupling Incomplete activation of the "Proc"-amino acid or steric hindrance.Use a more potent coupling agent (e.g., HATU), increase coupling time, or perform a double coupling.
Incomplete Deprotection Insufficient acid strength or reaction time.Increase the concentration of TFA or extend the deprotection time. Monitor cleavage by HPLC.
Side Product Formation during Deprotection Alkylation by the tert-butyl cation or reaction at the vinyl group.Ensure an adequate concentration of scavengers (e.g., TIS, water, EDT) in the cleavage cocktail.

Conclusion

This compound presents an intriguing, yet unexplored, option for the development of new N-terminal protecting groups in peptide synthesis. Its chemical structure suggests a mode of action analogous to the well-established Boc group, with the potential for unique reactivity conferred by the vinyl moiety. The hypothetical protocols and mechanisms outlined in this application note provide a starting point for researchers to experimentally validate its efficacy, stability, and orthogonality. Further investigation is required to determine if the "Proc" group can offer a tangible advantage over existing protecting group strategies in the synthesis of complex peptides.

References

  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932-6938.
  • Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. [Link]

  • ResearchGate. A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. [Link]

  • Master Organic Chemistry. Enamines. [Link]

  • Organic Chemistry Tutor. Imine and Enamine Hydrolysis. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by carbamate cleavage. [Link]

  • YouTube. Mechanism of Enamine Hydrolysis Organic Chemistry. [Link]

  • YouTube. Enamine formation and hydrolysis. [Link]

  • Crs-Mall. This compound. [Link]

  • NIH. Vinyl Carbocations Generated under Basic Conditions and Their Intramolecular C–H Insertion Reactions. [Link]

  • eScholarship.org. The Generation and Reactivity of Vinyl Carbocations. [Link]

  • PubChem. tert-butyl N-(prop-2-yn-1-yl)carbamate. [Link]

  • NIH. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

  • PubMed. Vinyl carbonates, vinyl carbamates, and related monomers: synthesis, polymerization, and application. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • PubMed. Enzymatic oxidation of ethyl carbamate to vinyl carbamate and its role as an intermediate in the formation of 1,N6-ethenoadenosine. [Link]

  • ACS Publications. Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides. [Link]

  • RSC Publishing. Recent advances in the applications of [1.1.1]-propellane in organic synthesis. [Link]

  • Wiley Online Library. THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. [Link]

  • PubMed. Influence of alkyl substitution on the gas-phase stability of 1-adamantyl cation and on the solvent effects in the solvolysis of 1-bromoadamantane. [Link]

  • Organic Chemistry Portal. Protecting Groups - Stability. [Link]

  • Chemistry LibreTexts. 3.3: Alkyl Groups. [Link]

Sources

large-scale synthesis of (E)-tert-Butyl prop-1-en-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of (E)-tert-Butyl prop-1-en-1-ylcarbamate

Abstract

This compound (CAS No. 119973-54-5) is a valuable intermediate in organic synthesis, frequently employed in the construction of complex nitrogen-containing molecules and active pharmaceutical ingredients.[1] This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound. The described methodology is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for large-scale production.

Introduction and Synthetic Strategy

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions and its facile, selective removal under acidic conditions. This compound serves as a key building block, providing a masked enamine functionality that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

While several methods exist for the synthesis of carbamates, many are not amenable to large-scale production due to factors such as the use of hazardous reagents, challenging purification, or low overall yields.[2] The protocol detailed herein is based on the acid-catalyzed condensation of propionaldehyde with tert-butyl carbamate. This approach is advantageous for large-scale synthesis due to:

  • Readily Available Starting Materials: Both propionaldehyde and tert-butyl carbamate are commercially available in bulk at a reasonable cost.

  • Operational Simplicity: The reaction is a one-pot procedure that does not require cryogenic temperatures or specialized high-pressure equipment.

  • Favorable Reaction Kinetics: The acid catalyst facilitates the reaction, allowing for reasonable reaction times at moderate temperatures.

  • Straightforward Purification: The product can often be isolated in high purity through simple filtration and washing, or recrystallization if necessary.[3]

Reaction Mechanism

The synthesis proceeds via an acid-catalyzed condensation mechanism. The key steps are:

  • Protonation of the Aldehyde: The acid catalyst protonates the carbonyl oxygen of propionaldehyde, increasing its electrophilicity.

  • Nucleophilic Attack: The nitrogen atom of tert-butyl carbamate acts as a nucleophile, attacking the activated carbonyl carbon to form a protonated hemiaminal intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen to the hydroxyl group, forming a good leaving group (water).

  • Dehydration: The lone pair of electrons on the nitrogen facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized carbocation.

  • Deprotonation: A base (e.g., water or another molecule of the carbamate) removes a proton from the alpha-carbon, resulting in the formation of the stable (E)-enecarbamate product and regeneration of the acid catalyst.

reaction_mechanism Propionaldehyde Propionaldehyde Protonated_Aldehyde Protonated Aldehyde Propionaldehyde->Protonated_Aldehyde + H⁺ H_plus H⁺ Boc_Carbamate tert-Butyl Carbamate Hemiaminal Protonated Hemiaminal Protonated_Aldehyde->Hemiaminal + tert-Butyl Carbamate Water_Leaving Intermediate with H₂O leaving group Hemiaminal->Water_Leaving Proton Transfer Carbocation Resonance-Stabilized Carbocation Water_Leaving->Carbocation - H₂O Product This compound Carbocation->Product - H⁺ Water H₂O

Caption: Proposed mechanism for acid-catalyzed synthesis.

Detailed Large-Scale Protocol

This protocol is designed for a 100-gram scale synthesis. Appropriate adjustments to equipment and reagent quantities can be made for further scale-up.

Materials and Equipment
Reagent/MaterialGradeSupplierQuantityMolar Equiv.
Propionaldehyde≥99%e.g., Sigma-Aldrich67.5 mL (54.6 g)1.6
tert-Butyl Carbamate≥98%e.g., Fluka70.3 g1.0
p-Toluenesulfonic Acid (PTSA)Monohydrate, ≥98.5%e.g., Acros Organics5.7 g0.05
TolueneAnhydrous, ≥99.8%e.g., Kanto Chemicals600 mL-
Saturated NaHCO₃ solution-Lab Prepared~200 mL-
Brine-Lab Prepared~200 mL-
Anhydrous MgSO₄--~30 g-
iso-HexaneReagent Grade-~250 mL-

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical overhead stirrer

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with temperature controller and thermocouple

  • Nitrogen/Argon inlet

  • Large separatory funnel (2 L)

  • Büchner funnel and filter flask

  • Rotary evaporator

Experimental Workflow

experimental_workflow Setup 1. Assemble Reactor (Flask, Stirrer, Dean-Stark, Condenser) under N₂ atmosphere. Charge 2. Charge Reagents (tert-Butyl Carbamate, PTSA, Toluene). Setup->Charge Heat_Add 3. Heat to Reflux Add Propionaldehyde dropwise. Charge->Heat_Add React 4. Azeotropic Reaction Collect H₂O in Dean-Stark trap. Monitor by TLC/HPLC (4-6 h). Heat_Add->React Cool_Quench 5. Cool to RT Quench with sat. NaHCO₃ solution. React->Cool_Quench Extract 6. Work-up Separate layers, extract aqueous phase with Toluene. Cool_Quench->Extract Wash_Dry 7. Combine & Wash Wash organic phase with brine. Dry over MgSO₄. Extract->Wash_Dry Concentrate 8. Concentrate Remove solvent under reduced pressure. Wash_Dry->Concentrate Purify 9. Purify Product Triturate crude solid with cold iso-Hexane. Concentrate->Purify Isolate 10. Isolate & Dry Filter the solid, wash with cold iso-Hexane, and dry under vacuum. Purify->Isolate

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 2 L three-necked flask with the overhead stirrer, Dean-Stark trap topped with a reflux condenser, and a thermocouple. Ensure the system is under a positive pressure of nitrogen or argon.

  • Charging Reagents: To the flask, add tert-butyl carbamate (70.3 g, 0.60 mol), p-toluenesulfonic acid monohydrate (5.7 g, 0.03 mol), and toluene (600 mL).

  • Initiating Reaction: Begin stirring and heat the mixture to reflux using the heating mantle. The toluene should be gently boiling, and you will see it collecting in the Dean-Stark trap.

  • Substrate Addition: Once at a steady reflux, add propionaldehyde (67.5 mL, 0.96 mol) dropwise over 30-45 minutes.

  • Azeotropic Dehydration: Continue heating at reflux. Water, a byproduct of the reaction, will be removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction is typically complete in 4-6 hours, which can be monitored by the cessation of water collection and confirmed by TLC or HPLC analysis.

  • Quenching and Work-up: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a 2 L separatory funnel. Add saturated sodium bicarbonate solution (~200 mL) to neutralize the PTSA catalyst. Shake gently, venting frequently.

  • Extraction: Separate the layers. Extract the aqueous layer with toluene (2 x 100 mL). Combine all organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (~200 mL), then dry over anhydrous magnesium sulfate (~30 g).

  • Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product as an oil or waxy solid.

  • Purification: Add cold (~0-5 °C) iso-hexane (~250 mL) to the crude product and stir vigorously or sonicate. The product should precipitate as a white solid.[3]

  • Isolation and Drying: Collect the solid by vacuum filtration through a Büchner funnel. Wash the filter cake with a small amount of cold iso-hexane. Dry the product under vacuum at room temperature to a constant weight.

Expected Results
ParameterValue
Appearance White crystalline solid
Expected Yield 75-85 g (80-90%)
Purity (HPLC) >97%
Formula C₈H₁₅NO₂[1]
MW 157.21 g/mol [1]

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.[4]

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~ 6.7 (m, 1H), 5.8 (br s, 1H), 4.5 (m, 1H), 1.9 (m, 3H), 1.45 (s, 9H).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~ 154.0, 125.0, 105.0, 80.0, 28.5, 12.0.

  • Mass Spectrometry (ESI+): m/z calculated for C₈H₁₅NO₂ [M+H]⁺: 158.11; found: 158.1.

  • HPLC: A reverse-phase C18 column with a water/acetonitrile gradient can be used to assess purity.[4]

Safety and Handling

A thorough risk assessment should be conducted before beginning this procedure.[5][6]

  • Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves are mandatory.

  • Chemical Hazards:

    • Toluene and iso-Hexane: Highly flammable liquids. All heating should be done using a heating mantle, and no open flames should be present. The procedure should be carried out in a well-ventilated fume hood.

    • Propionaldehyde: Flammable liquid and vapor, causes skin and serious eye irritation.

    • p-Toluenesulfonic Acid: Corrosive and can cause severe skin burns and eye damage. Handle with care.

  • Waste Disposal: All chemical waste, including solvents and aqueous washes, must be disposed of in accordance with local environmental regulations.[7]

  • Emergency Procedures: An eye wash station and safety shower should be readily accessible.[8] In case of skin contact, wash the affected area immediately with copious amounts of water.[8]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst; wet reagents/solvents.Use fresh, anhydrous toluene and ensure PTSA is not degraded. Check the quality of starting materials.
Incomplete Reaction Insufficient reaction time or inefficient water removal.Ensure the Dean-Stark trap is functioning correctly. Extend the reaction time and monitor by HPLC.
Low Yield Product loss during work-up or purification.Ensure complete extraction. Minimize the amount of solvent used for washing the final product.
Impure Product Incomplete reaction; side-product formation.Ensure the reaction goes to completion. If trituration is insufficient, consider recrystallization or column chromatography.

References

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Available at: [Link]

  • New Jersey Department of Health. (n.d.). AMMONIUM CARBAMATE HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]

  • Organic Syntheses. (n.d.). n-BUTYL CARBAMATE. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]

Sources

Application Note & Protocol: High-Purity Isolation of (E)-tert-Butyl prop-1-en-1-ylcarbamate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, field-proven protocol for the purification of (E)-tert-Butyl prop-1-en-1-ylcarbamate, a key intermediate in organic synthesis. We delve into the principles of silica gel flash column chromatography, detailing a systematic approach from solvent system selection to high-purity fraction isolation. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification methodology.

Introduction: The Synthetic & Purification Challenge

This compound (CAS No. 119973-54-5) is a valuable building block in synthetic organic chemistry, often utilized in the construction of more complex nitrogen-containing molecules.[1] The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions, yet its presence, along with the enamide functionality, imparts a moderate polarity that necessitates a precise purification strategy.[2][3]

Purification is frequently complicated by the presence of unreacted starting materials, diastereomeric byproducts, or side-products from the synthetic route. Flash column chromatography on silica gel is the technique of choice for isolating the target compound with high purity, leveraging subtle differences in polarity between the desired product and its contaminants.[4][5][6] This guide explains the causality behind each experimental step to ensure a successful and efficient separation.

Foundational Principles: Chromatography of Boc-Protected Enamides

The separation of this compound hinges on the principles of adsorption chromatography.[7] The stationary phase, silica gel, is a highly polar adsorbent rich in silanol groups (Si-OH).[5] The mobile phase, a less polar organic solvent mixture, flows through the column, competing with the adsorbed compounds for binding sites on the silica.[7]

The key to separation lies in the equilibrium established between the compound being adsorbed to the stationary phase and its dissolution in the mobile phase.[4]

  • This compound: As a moderately polar molecule, it will exhibit significant interaction with the silica gel. The carbamate group's oxygen and nitrogen atoms can act as hydrogen bond acceptors.

  • Less Polar Impurities: These will have a weaker affinity for the silica gel and a higher affinity for the non-polar mobile phase, causing them to elute from the column more quickly.[5]

  • More Polar Impurities: These will bind more strongly to the silica gel and require a more polar mobile phase to be eluted.[5]

The choice of the mobile phase is therefore the most critical parameter in achieving a successful separation.[8]

Pre-Chromatography Workflow: Solvent System Selection via TLC

Before committing to a large-scale column, the optimal solvent system must be determined using Thin-Layer Chromatography (TLC).[6][8] TLC serves as a small-scale model of the column separation.[5] The goal is to find a solvent mixture that provides a retention factor (Rf) for the desired compound of approximately 0.25 to 0.35.[8][9] This Rf value ensures that the compound moves down the column at a reasonable rate, allowing for good separation from impurities.

Protocol: TLC Solvent System Screening
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a few drops of a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved mixture onto several silica gel TLC plates.

  • Development: Place each TLC plate in a developing chamber containing a different solvent system. Common starting systems for moderately polar compounds include mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[10]

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots. This can be done under a UV lamp if the compounds are UV-active. Additionally, staining with potassium permanganate (KMnO₄) or ninhydrin (for Boc-protected amines, which can be visualized after heating) can reveal non-UV active spots.[9][11]

  • Analysis: Identify the solvent system that gives the best separation between the target compound and impurities, with the target spot having an Rf in the ideal range.

Parameter Description Rationale
Stationary Phase Silica Gel 60 F₂₅₄ TLC PlatesStandard, slightly acidic adsorbent suitable for a wide range of organic compounds.[7]
Mobile Phase (Test Systems) 10-40% Ethyl Acetate in HexanesA standard solvent system for compounds of intermediate polarity.[10] The polarity is tuned by adjusting the ratio.
Ideal Rf Value 0.25 - 0.35Provides optimal resolution and a practical elution time on the column.[8][9]
Visualization UV Light (254 nm), Potassium Permanganate StainUV for conjugated systems and stains for general visualization of organic compounds.

Detailed Protocol: Flash Column Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to column size and solvent volume may be necessary for different scales.

Materials and Equipment
  • Glass chromatography column (approx. 40 mm diameter)

  • Silica gel (flash grade, 40-63 µm particle size)

  • Eluent-grade hexanes and ethyl acetate

  • Sand (washed)

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • Pressurized air or nitrogen source for flash chromatography

Column Packing (Slurry Method)
  • Preparation: Securely clamp the column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (approx. 1 cm).[12]

  • Slurry Creation: In a beaker, create a slurry of silica gel with the initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexanes). The consistency should be pourable but not overly dilute.[12]

  • Packing: Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage even packing.[12]

  • Settling: Open the stopcock and allow some solvent to drain, collecting it for reuse. This will help compact the silica bed. Never let the solvent level drop below the top of the silica.[6]

  • Finalization: Once the silica has settled, add a protective layer of sand (approx. 1-2 cm) on top to prevent disturbance during solvent and sample addition.[6][12]

Sample Loading
  • Dissolution: Dissolve the crude material in a minimal amount of a suitable solvent. Dichloromethane is often a good choice as it is relatively polar to dissolve a range of compounds but is also volatile.[13]

  • Application: Carefully add the dissolved sample to the top of the column using a pipette, allowing it to absorb into the sand layer.[6]

  • Rinsing: Rinse the flask that contained the sample with a small amount of the eluent and add this to the column to ensure all the material is transferred. Repeat this step.[6]

Elution and Fraction Collection
  • Initial Elution: Begin eluting with the starting solvent system determined by TLC (e.g., 10% Ethyl Acetate/Hexanes). Apply gentle pressure to the top of the column to achieve a flow rate of approximately 2 inches per minute.[6]

  • Fraction Collection: Collect the eluent in fractions of a consistent volume (e.g., 20 mL per test tube).[5]

  • Gradient Elution (Optional but Recommended): If TLC indicated that impurities are much more polar than the product, a step gradient can be employed. After the less polar impurities have eluted, the polarity of the mobile phase can be gradually increased (e.g., to 20% Ethyl Acetate/Hexanes, then 30%) to speed up the elution of the desired compound and subsequently more polar impurities.[14]

  • Monitoring: Regularly analyze the collected fractions by TLC to track the elution of the compounds. Spot multiple fractions on the same TLC plate to identify which ones contain the pure product.[4]

Product Isolation
  • Pooling Fractions: Once the fractions containing the pure this compound have been identified, combine them in a round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Final Drying: Place the flask under high vacuum to remove any residual solvent, yielding the purified product.

Visualization of the Workflow

The following diagram illustrates the key stages of the purification process.

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent System Selection) Slurry Prepare Silica Slurry TLC->Slurry Pack Pack Column Slurry->Pack Load Load Crude Sample Pack->Load Elute Elute with Solvent Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate PureProduct Isolated Pure Product Evaporate->PureProduct

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation Incorrect solvent system; Column overloaded.Re-optimize the solvent system with TLC for better spot separation.[15] Reduce the amount of crude material loaded onto the column.
Cracked/Channeling Silica Bed Column packed improperly; Silica dried out.Repack the column, ensuring an even and compact bed.[16] Crucially, never let the solvent level drop below the top of the silica.[6]
Compound Won't Elute Eluent is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[15]
Compound Elutes Too Quickly Eluent is too polar.Start with a less polar solvent system (e.g., decrease the percentage of ethyl acetate).[15]
Streaking of Spots on TLC/Column Compound is too concentrated; Compound is acidic/basic.Dilute the sample before loading. For amine-containing compounds that streak, adding a small amount of triethylamine (~0.5%) to the eluent can improve peak shape.[9]
Boc Group Cleavage Silica gel is too acidic; Prolonged exposure.If the compound is sensitive, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine.[15] Note that Boc groups are generally stable on silica but can be labile to strong acids.[2][17]

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of this compound using flash column chromatography. By understanding the principles of the separation and systematically applying the detailed steps for solvent selection, column preparation, and elution, researchers can consistently achieve high purity of the target compound. The key to success lies in the preliminary TLC analysis, which dictates the conditions for the preparative-scale separation.

References

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • University of Cambridge. (n.d.). How to run column chromatography. Department of Chemistry. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). MITOCW | Column Chromatography | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]

  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182. Retrieved from [Link]

  • Wong, J. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. JoVE. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]

  • Chemistry For Everyone. (2024, January 16). How To Choose Solvent System For Column Chromatography? [Video]. YouTube. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Department of Chemistry. Retrieved from [Link]

  • VanVeller, B. (n.d.). VanVeller Lab Resources. Department of Chemistry, Iowa State University. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tert-butyl but-3-EN-1-ylcarbamate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl N-(prop-2-yn-1-yl)carbamate. PubChem. Retrieved from [Link]

  • Reddit. (2020, October 21). TLC Seperation of N-Boc thiol. r/OrganicChemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. Retrieved from [Link]

  • ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

  • Sejer, D. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl N-[(1S)-1-phenylethyl]carbamate. PubChem. Retrieved from [Link]

  • Taha, M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal, 11(1), 27. Retrieved from [Link]

  • Deadman, J. J., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(8), 1636-1642. Retrieved from [Link]

  • Boufroura, H., et al. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 56(2), 689-692. Retrieved from [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 121. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl N-(1-hydroxypropan-2-yl)carbamate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. PubChem. Retrieved from [Link]

  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate. PubChem. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-tert-Butyl prop-1-en-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (E)-tert-Butyl prop-1-en-1-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of your target molecule with high stereochemical purity.

Introduction to the Synthesis

The synthesis of this compound, a BOC-protected enamide, is a critical step in the construction of various complex organic molecules and pharmaceutical agents. The key challenge in its synthesis lies in the stereoselective formation of the (E)-alkene bond. The two most common and effective methods for achieving this are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. The HWE reaction, in particular, is often favored for its generally high (E)-selectivity.[1][2] This guide will focus on troubleshooting these synthetic pathways.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Question: I am not getting the expected yield of this compound. What are the possible causes and how can I improve it?

Answer: Low or no yield can be attributed to several factors, from the quality of reagents to the reaction conditions. Let's break down the potential issues in a systematic way.

Troubleshooting Workflow for Low Yield

start Low Product Yield reagents Check Reagent Quality & Stoichiometry start->reagents conditions Optimize Reaction Conditions start->conditions workup Assess Workup & Purification start->workup ylide_formation Confirm Ylide/Carbanion Formation reagents->ylide_formation Phosphonium salt/ Phosphonate ester aldehyde_quality Verify Aldehyde Purity reagents->aldehyde_quality Acetaldehyde base Evaluate Base Strength & Addition complete_deprotonation Ensure Complete Deprotonation base->complete_deprotonation base_choice Is the base strong enough? base->base_choice temp_control Review Temperature Profile conditions->temp_control reaction_time Extend Reaction Time? conditions->reaction_time extraction_solvent Optimize Extraction Solvent workup->extraction_solvent product_loss Minimize Product Loss during Purification workup->product_loss ylide_formation->base

Caption: A decision-making workflow for troubleshooting low product yield.

Detailed Solutions:

  • Reagent Quality:

    • Phosphonate/Phosphonium Salt: Ensure your Horner-Wadsworth-Emmons reagent (e.g., triethyl phosphonoacetate) or Wittig salt is pure and dry. Moisture can quench the strong base used for deprotonation.

    • Acetaldehyde: Acetaldehyde has a low boiling point and can be volatile. Use freshly distilled acetaldehyde and ensure accurate measurement. It can also polymerize on standing, so use a fresh bottle.

    • Base: Strong bases like sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium tert-butoxide (t-BuOK) are often used.[3] NaH should be fresh and washed with dry hexanes to remove any mineral oil. n-BuLi solutions should be titrated to determine their exact concentration.

    • Solvent: Anhydrous solvents (e.g., THF, diethyl ether) are crucial. Ensure they are properly dried before use.

  • Ylide/Carbanion Formation:

    • Incomplete Deprotonation: This is a common issue. When using NaH, ensure the reaction mixture is stirred efficiently to allow for complete reaction with the phosphonate. The reaction with NaH can be slow; allow sufficient time for hydrogen evolution to cease before adding the aldehyde. For n-BuLi, addition at low temperatures (-78 °C) is typically recommended, followed by warming to allow for complete ylide formation.

    • Monitoring Ylide Formation: For Wittig reactions, the formation of the ylide is often accompanied by a distinct color change (e.g., to deep red or orange).

  • Reaction Conditions:

    • Temperature: For the HWE reaction, higher temperatures (e.g., room temperature to reflux) can favor the formation of the more thermodynamically stable (E)-isomer.[1] For unstabilized Wittig reactions, low temperatures are often required to achieve good stereoselectivity.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction appears sluggish, consider extending the reaction time.

  • Workup and Purification:

    • Aqueous Workup: The dialkylphosphate byproduct from the HWE reaction is water-soluble and can be removed by aqueous extraction.[1] However, ensure the pH of the aqueous layer is appropriate to avoid hydrolysis of the BOC group (avoid strong acidic conditions).

    • Product Volatility: While not extremely volatile, some product loss can occur during solvent removal under high vacuum. Use moderate vacuum and temperature.

Problem 2: Poor (E/Z) Stereoselectivity

Question: My product is a mixture of (E) and (Z) isomers. How can I improve the (E)-selectivity?

Answer: Achieving high (E)-stereoselectivity is a primary goal in this synthesis. The choice of reaction and reaction conditions are critical.

Key Factors Influencing (E)-Selectivity:

FactorHorner-Wadsworth-Emmons (HWE)Wittig Reaction
General Selectivity Generally high (E)-selectivity.[1][2]Dependent on ylide stability. Stabilized ylides favor (E)-isomers.[4][5]
Base/Counterion Li+ salts can enhance (E)-selectivity.Lithium-free conditions can favor (Z)-isomers with unstabilized ylides.[6]
Temperature Higher temperatures often increase (E)-selectivity.[1]Temperature effects can be complex and depend on the ylide.
Aldehyde Structure Increased steric bulk of the aldehyde can favor (E)-isomer formation.[1]Steric effects play a significant role.

Solutions to Improve (E)-Selectivity:

  • Utilize the Horner-Wadsworth-Emmons Reaction: If you are using a Wittig reaction and obtaining poor selectivity, switching to an HWE protocol is highly recommended as it inherently favors the formation of the (E)-alkene.[1][2]

  • Optimize HWE Conditions:

    • Base and Cation: Use a lithium base (e.g., n-BuLi or LiHMDS) to generate the phosphonate carbanion. The lithium cation helps to promote the formation of the thermodynamically favored (E)-product.[7]

    • Temperature: Run the reaction at room temperature or gently heat it, as this allows for the equilibration of intermediates to the more stable trans-oxaphosphetane, which leads to the (E)-alkene.[1]

  • For the Wittig Reaction (if HWE is not an option):

    • Use a Stabilized Ylide: The carbamate group in the precursor to your ylide will have some stabilizing effect. Ensure your ylide is indeed a "stabilized" ylide to favor (E)-alkene formation.

    • Schlosser Modification: For unstabilized ylides that typically give (Z)-alkenes, the Schlosser modification can be employed to invert the stereochemistry to the (E)-isomer. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperature.[6]

Problem 3: Difficult Purification

Question: I am having trouble purifying my final product. The triphenylphosphine oxide (from Wittig) is difficult to remove, or my product is an oil that won't crystallize.

Answer: Purification can indeed be challenging. Here are some strategies to address common purification issues.

Purification Strategy Flowchart

start Crude Product hwe_workup HWE Reaction: Aqueous Extraction start->hwe_workup If HWE used wittig_workup Wittig Reaction: Remove Ph3P=O start->wittig_workup If Wittig used chromatography Silica Gel Chromatography hwe_workup->chromatography wittig_workup->chromatography crystallization Crystallization chromatography->crystallization If product is solid pure_product Pure (E)-Product chromatography->pure_product If product is oil crystallization->pure_product

Sources

Technical Support Center: Synthesis of (E)-tert-Butyl prop-1-en-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (E)-tert-Butyl prop-1-en-1-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthesis. Here, we address common challenges in achieving high yield and stereoselectivity through a series of frequently asked questions and in-depth troubleshooting guides.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound with high stereoselectivity?

The most prevalent and effective method is the Horner-Wadsworth-Emmons (HWE) reaction.[1] This reaction involves the olefination of an aldehyde with a stabilized phosphonate carbanion. For this specific synthesis, acetaldehyde is reacted with the ylide generated from diethyl (N-Boc-aminomethyl)phosphonate. The HWE reaction is renowned for its excellent (E)-alkene selectivity, making it ideal for this target molecule.[2][3][4][5]

Q2: My overall yield is consistently low. What are the primary areas I should investigate?

Low yield can stem from several factors. The most common culprits are:

  • Inefficient Ylide Formation: Incomplete deprotonation of the phosphonate reagent.

  • Poor Quality Reagents: Degradation of acetaldehyde, the phosphonate reagent, or the base.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time.

  • Difficult Purification: Product loss during workup and chromatography.

We will address each of these points in the detailed troubleshooting guides below.

Q3: I'm observing a significant amount of the (Z)-isomer in my final product. How can I improve the (E)-selectivity?

The HWE reaction inherently favors the (E)-isomer due to thermodynamic stability in the transition state.[2][5][6] However, poor (E/Z) ratios can occur. Key factors to control for high (E)-selectivity include:

  • Choice of Base and Counterion: Alkali metal cations can influence the stereochemical outcome. Bases like NaH or KHMDS are often preferred.

  • Solvent: Aprotic solvents like THF or DME are standard.

  • Temperature: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) during the addition phase can enhance selectivity.

Q4: Is the starting phosphonate reagent, diethyl (N-Boc-aminomethyl)phosphonate, commercially available or do I need to synthesize it?

While it may be available from some specialized suppliers, it is often synthesized in-house. A common route is via the Michaelis-Arbuzov reaction of N-(bromomethyl)-tert-butylcarbamate with triethyl phosphite. Another approach involves the reaction of diethyl phosphite with in-situ generated N-Boc imines.[7] Ensuring the purity of this reagent is critical for the success of the subsequent HWE reaction.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Issue - Low Overall Yield

Low yields are a frequent frustration. This guide provides a systematic approach to identifying and resolving the underlying causes.

Potential Cause 1: Inefficient Ylide Generation

The formation of the phosphonate carbanion (ylide) is the first critical step. If deprotonation is incomplete, a significant portion of your phosphonate reagent will not react.

  • Diagnosis: Use in-process controls. After adding the base and allowing time for ylide formation, carefully quench a small aliquot with D₂O. Analyze by ¹H NMR or ³¹P NMR to check for the disappearance of the starting phosphonate's α-proton signal and the appearance of the deuterated species.

  • Solutions & Optimization:

    • Base Selection: Ensure the pKa of the base is sufficient to fully deprotonate the phosphonate. Sodium hydride (NaH) is a common and effective choice. For more sensitive substrates, potassium hexamethyldisilazide (KHMDS) or sodium hexamethyldisilazide (NaHMDS) are excellent alternatives.

    • Reagent Quality: Use freshly opened or properly stored NaH (stored under mineral oil). Older NaH can have a coating of NaOH, which is less effective.

    • Reaction Conditions: Ensure the solvent (e.g., THF) is anhydrous. Water will quench the base and the ylide. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

Potential Cause 2: Degradation of Acetaldehyde

Acetaldehyde is volatile (boiling point ~20 °C) and prone to polymerization (forming paraldehyde and metaldehyde).

  • Diagnosis: If the acetaldehyde has a cloudy appearance or contains solid precipitates, it has likely polymerized.

  • Solutions & Optimization:

    • Purification: It is highly recommended to "crack" paraldehyde (the trimer of acetaldehyde) by heating it with a catalytic amount of acid (e.g., H₂SO₄) and distilling the resulting acetaldehyde monomer directly into the reaction flask or a cooled receiving flask immediately before use.

    • Storage: Store acetaldehyde at low temperatures (2-8 °C) and use it promptly after opening.

Potential Cause 3: Suboptimal Horner-Wadsworth-Emmons Reaction Conditions

  • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting aldehyde spot persists even after several hours, the reaction is stalled.

  • Solutions & Optimization:

    • Temperature Control: The initial addition of acetaldehyde to the ylide solution is often done at low temperatures (-78 °C or 0 °C) to control the reaction rate and selectivity. After the addition is complete, the reaction is typically allowed to warm to room temperature to ensure it goes to completion.[8]

    • Solvent Choice: Anhydrous THF is the most common solvent. Ensure it is properly dried over sodium/benzophenone or molecular sieves.

Potential Cause 4: Product Loss During Workup and Purification

The Boc protecting group is sensitive to strong acids.[9][10] Additionally, the product has some water solubility.

  • Diagnosis: Low isolated yield despite clean conversion observed by TLC or crude NMR.

  • Solutions & Optimization:

    • Aqueous Workup: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl), not a strong acid.

    • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product.

    • Purification: Use column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

Guide 2: Issue - Poor (E/Z) Stereoselectivity

While the HWE reaction strongly favors the (E)-isomer, certain conditions can erode this selectivity.

Potential Cause 1: Reaction Kinetics vs. Thermodynamics

The formation of the oxaphosphetane intermediate is the rate-determining and stereochemistry-defining step.[4] The transition state leading to the (E)-alkene is sterically favored and lower in energy.[5] Conditions that disrupt this thermodynamic preference can lower selectivity.

  • Diagnosis: Analyze the crude product mixture by ¹H NMR. The coupling constant (J-value) for the vinyl protons is diagnostic:

    • (E)-isomer: Typically a large coupling constant (J ≈ 12-18 Hz).

    • (Z)-isomer: Typically a smaller coupling constant (J ≈ 7-12 Hz).

  • Solutions & Optimization:

    • Use Stabilized Phosphonates: The phosphonate used, diethyl (N-Boc-aminomethyl)phosphonate, contains an electron-withdrawing carbamate group, which stabilizes the ylide. This stabilization is a key reason the HWE reaction provides high (E)-selectivity.[11]

    • Optimize Base and Temperature:

      • Sodium or Potassium Bases: Using bases like NaH, NaHMDS, or KHMDS generally provides excellent (E)-selectivity.

      • Low Temperature Addition: Add the aldehyde to the ylide solution at a low temperature (e.g., -78 °C) to maximize kinetic control that favors the more stable transition state. Then, allow the reaction to warm to room temperature to drive it to completion.

Part 3: Data & Protocols

Table 1: Effect of Reaction Parameters on Yield & Selectivity
ParameterCondition ACondition BCondition CExpected Outcome
Base n-BuLiNaHK₂CO₃NaH provides a good balance of reactivity and safety, leading to high yield and (E)-selectivity. K₂CO₃ is often too weak.[12]
Solvent THF (Anhydrous)DichloromethaneEthanolAnhydrous THF is optimal. Protic solvents like ethanol will destroy the ylide.
Temperature 0 °C to RT-78 °C to RTRoom TemperatureAddition at -78 °C followed by warming to RT generally gives the highest (E/Z) ratio.
Aldehyde Quality Freshly DistilledFrom new bottleFrom old bottleFreshly distilled acetaldehyde is critical to avoid side reactions and ensure high yield.
Experimental Protocol: Optimized Synthesis of this compound

Step 1: Ylide Formation

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).

  • Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl (N-Boc-aminomethyl)phosphonate (1.0 equivalent) in anhydrous THF dropwise via a syringe.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed.

Step 2: Horner-Wadsworth-Emmons Reaction

  • Cool the resulting ylide solution to -78 °C using a dry ice/acetone bath.

  • Add freshly distilled acetaldehyde (1.2 equivalents) dropwise, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Remove the cooling bath and allow the reaction to warm to room temperature overnight with continuous stirring.

  • Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

Step 3: Workup and Purification

  • Cool the flask to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Part 4: Visualizations

Diagram 1: HWE Reaction Mechanism

This diagram illustrates the key steps in the Horner-Wadsworth-Emmons reaction, leading to the preferential formation of the (E)-alkene.

HWE_Mechanism cluster_0 Ylide Formation cluster_1 Olefination Phosphonate Phosphonate (R'O)₂P(O)CH₂NHBoc Ylide Ylide (Carbanion) [(R'O)₂P(O)CHNHBoc]⁻Na⁺ Phosphonate->Ylide Deprotonation Base Base (e.g., NaH) Aldehyde Acetaldehyde (CH₃CHO) Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Product (E)-Alkene Product Oxaphosphetane->Product Elimination (Favors E) Byproduct Phosphate Byproduct (Water Soluble) Oxaphosphetane->Byproduct Ylide_ref->Oxaphosphetane Nucleophilic Attack

Caption: Horner-Wadsworth-Emmons reaction workflow.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve issues related to low reaction yield.

Troubleshooting_Yield Start Start: Low Yield Observed Check_Ylide Check Ylide Formation (D₂O Quench & NMR) Start->Check_Ylide Ylide_OK Ylide Formation OK Check_Ylide->Ylide_OK Yes Ylide_Bad Incomplete Deprotonation Check_Ylide->Ylide_Bad No Check_Aldehyde Check Aldehyde Quality Ylide_OK->Check_Aldehyde Fix_Ylide Solution: 1. Use fresh/stronger base (NaH). 2. Ensure anhydrous conditions. 3. Check phosphonate purity. Ylide_Bad->Fix_Ylide Fix_Ylide->Check_Ylide Aldehyde_OK Aldehyde is Pure Check_Aldehyde->Aldehyde_OK Yes Aldehyde_Bad Aldehyde Polymerized Check_Aldehyde->Aldehyde_Bad No Check_Reaction Monitor Reaction Progress (TLC) Aldehyde_OK->Check_Reaction Fix_Aldehyde Solution: 'Crack' paraldehyde and distill acetaldehyde immediately before use. Aldehyde_Bad->Fix_Aldehyde Fix_Aldehyde->Check_Aldehyde Reaction_OK Reaction Goes to Completion Check_Reaction->Reaction_OK Yes Reaction_Bad Reaction Stalled Check_Reaction->Reaction_Bad No Check_Workup Review Workup/Purification Reaction_OK->Check_Workup Fix_Reaction Solution: 1. Allow warming to RT. 2. Increase reaction time. 3. Verify stoichiometry. Reaction_Bad->Fix_Reaction Fix_Reaction->Check_Reaction End Yield Improved Check_Workup->End Fix_Workup Solution: 1. Use mild quench (NH₄Cl). 2. Extract multiple times. 3. Optimize chromatography.

Caption: A decision tree for troubleshooting low yield.

References

  • Katritzky, A. R., et al. (2010). An Expeditious One-Pot Synthesis of Diethyl N-Boc-1-aminoalkylphosphonates. Synthesis, 2010(1), 123-128. [Link]

  • Pop, I. E., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Organic Letters, 1(1), 51-53. [Link]

  • Gajda, T., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7046. [Link]

  • Sondej, S. C., & Katzenellenbogen, J. A. (2012). Highly selective synthesis of (E)-alkenyl-(pentafluorosulfanyl)benzenes through Horner–Wadsworth–Emmons reaction. Beilstein Journal of Organic Chemistry, 8, 1185-1191. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2008). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 85, 1-10. [Link]

  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Li, Z. G., et al. (1998). The Synthesis and Biological Activity of Diethyl N-(2-Benzothiazolyl)-α-aminoalkylphosphonate. Chemical Journal of Chinese Universities, 19(12), 1970. [Link]

  • Frank, S. A., et al. (2010). Enantioselective Hydroformylation of N-Vinyl Carboxamides, Allyl Carbamates and Allyl Ethers Using Chiral Diazaphospholane Ligands. Organic Letters, 12(15), 3464–3467. [Link]

  • Martínez-Alvarado, C., et al. (2018). Optimization of reaction conditions for the synthesis of 1. ResearchGate. [Link]

  • Mazurkiewicz, R., et al. (2017). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules, 22(1), 136. [Link]

  • Bakulina, O., et al. (2023). Synthesis of N-vinyl isothiocyanates and carbamates by the cleavage of NH-1,2,3-triazoles with one-carbon electrophiles. Organic & Biomolecular Chemistry, 21(3), 525-533. [Link]

  • Chbihi, S., et al. (2019). Aminomethylenephosphonic Acids Syntheses and Applications (A Review). Journal of Chemical Reviews, 1(3), 164-187. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • Aggarwal, V. K., et al. (2014). The Development of Stereoselective Substrate and Reagent-Controlled Lithiation–Borylation Chemistry. Israel Journal of Chemistry, 54(4), 433-446. [Link]

  • U.S. Patent No. US20020151740A1. (2002).
  • Calí, P., & Begtrup, M. (2002). Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Synthesis, 2002(1), 63-64. [Link]

  • Bandini, M., et al. (2015). Stereoselective E-Carbofunctionalization of Alkynes to Vinyl-Triflates via Gold Redox Catalysis. Organic Letters, 17(19), 4882–4885. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Organic Chemistry Portal. [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 79, 199. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]

  • Taha, M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1331-1342. [Link]

  • Wikipedia. (2023). Wittig reaction. Wikipedia. [Link]

  • Blasdel, L. K., et al. (2014). Use of Silver Carbonate in the Wittig Reaction. Tetrahedron Letters, 55(2), 438-440. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13. [Link]

  • Chinese Patent No. CN102020589B. (2013).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Synthesis of (E)-tert-Butyl prop-1-en-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (E)-tert-Butyl prop-1-en-1-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate the nuances of this synthesis, ensuring high yield and purity in your experiments.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, which is typically achieved via the Horner-Wadsworth-Emmons (HWE) reaction between diethyl (Boc-amino)methylphosphonate and acetaldehyde.

Issue 1: Low Yield of the Desired this compound

Question: I am getting a low yield of my target product. What are the likely causes and how can I improve it?

Answer:

Low yields in the Horner-Wadsworth-Emmons reaction can stem from several factors, from incomplete deprotonation of the phosphonate to competing side reactions. Here’s a systematic approach to troubleshooting:

  • Incomplete Deprotonation of the Phosphonate: The formation of the phosphonate carbanion is the critical first step. If deprotonation is incomplete, you will have unreacted starting material.

    • Solution:

      • Choice of Base: Use a sufficiently strong, non-nucleophilic base. Sodium hydride (NaH) is a common choice for HWE reactions.[1] Ensure the NaH is fresh and has been handled under anhydrous conditions. Lithium or sodium bases are generally preferred for enhancing (E)-selectivity.[2]

      • Reaction Time and Temperature: Allow sufficient time for the deprotonation to go to completion. This is often done at 0 °C to room temperature for 30-60 minutes before adding the aldehyde.

  • Purity of Reagents and Anhydrous Conditions: The phosphonate carbanion is a strong base and will be quenched by protons from water or other acidic impurities.

    • Solution:

      • Ensure all glassware is flame-dried or oven-dried before use.

      • Use anhydrous solvents. THF or DME are common solvents for the HWE reaction.[1]

      • Purify the acetaldehyde just before use, as it can oxidize or polymerize on standing.

      • Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Suboptimal Reaction Temperature: The temperature profile of the reaction is crucial.

    • Solution: The addition of the aldehyde to the phosphonate carbanion is typically performed at a low temperature (e.g., -78 °C to 0 °C) to control the initial exothermic reaction, and then the reaction is allowed to warm to room temperature.[2] Higher reaction temperatures generally favor the formation of the more thermodynamically stable (E)-alkene.[2]

Issue 2: Poor Stereoselectivity (Significant Formation of the (Z)-isomer)

Question: My product is a mixture of (E) and (Z) isomers, with a higher than expected amount of the (Z)-isomer. How can I improve the (E)-selectivity?

Answer:

The Horner-Wadsworth-Emmons reaction is known for its high (E)-selectivity, but several factors can lead to the formation of the undesired (Z)-isomer.[3]

  • Reaction Conditions:

    • Temperature: As mentioned, higher reaction temperatures tend to favor the formation of the (E)-isomer.[2] Running the reaction at or above room temperature after the initial addition can improve the E/Z ratio.

    • Cation Effects: The nature of the cation associated with the phosphonate carbanion can influence stereoselectivity. Lithium and sodium bases often give higher (E)-selectivity.

  • Steric Effects:

    • Phosphonate Reagent: Using a bulkier phosphonate ester (e.g., diisopropyl instead of diethyl) can increase the steric demand and favor the transition state leading to the (E)-isomer.

  • Still-Gennari Conditions to Avoid: Be aware of conditions that favor the (Z)-isomer, known as the Still-Gennari modification. These include the use of highly electron-withdrawing groups on the phosphonate and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 in THF).[4]

Issue 3: Presence of Unexpected Byproducts

Question: I am observing unexpected spots on my TLC plate that are not my starting materials or the desired (E) or (Z) products. What could these be?

Answer:

Besides the (Z)-isomer, other side reactions can occur:

  • Aldol Condensation of Acetaldehyde: Under basic conditions, acetaldehyde can undergo self-condensation to form 3-hydroxybutanal and subsequent dehydration products.

    • Solution: Add the acetaldehyde slowly to the pre-formed phosphonate carbanion at low temperature. This ensures that the concentration of free acetaldehyde in the presence of base is kept to a minimum.

  • Michael Addition: The product, an α,β-unsaturated carbamate, is a potential Michael acceptor. The phosphonate carbanion can, in principle, act as a Michael donor and add to the product.[5]

    • Solution: Use a stoichiometric amount of the phosphonate reagent. Avoid a large excess, which could promote this side reaction.

  • Decomposition of the Boc-Protecting Group: While the Boc group is generally stable to most bases, very harsh basic conditions or prolonged reaction times at elevated temperatures could potentially lead to its cleavage.[6][7] However, under standard HWE conditions, this is unlikely. The Boc group is primarily labile to acidic conditions.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

The most reliable and stereoselective method is the Horner-Wadsworth-Emmons (HWE) reaction.[3] This involves the reaction of a phosphonate carbanion with an aldehyde. For this specific target molecule, the reactants are:

  • Phosphonate: Diethyl (Boc-amino)methylphosphonate

  • Aldehyde: Acetaldehyde

The general reaction scheme is as follows:

Q2: How do I prepare the required phosphonate reagent, diethyl (Boc-amino)methylphosphonate?

This reagent can be synthesized via a few routes. A common method is the reaction of diethyl aminomethylphosphonate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

Q3: Is the Boc protecting group stable under the basic conditions of the HWE reaction?

Yes, the tert-butyloxycarbonyl (Boc) protecting group is generally stable under the basic conditions typically employed in the Horner-Wadsworth-Emmons reaction.[6][10] It is known to be resistant to most nucleophiles and bases.[6] Cleavage of the Boc group typically requires acidic conditions.[8][9]

Q4: How can I effectively purify the final product?

The primary byproduct of the HWE reaction is a water-soluble phosphate salt, which can be easily removed by an aqueous workup.[1]

  • Workup: After quenching the reaction, an aqueous extraction is performed.

  • Chromatography: If the product contains the (Z)-isomer or other non-polar byproducts, purification by flash column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Crystallization/Trituration: If the product is a solid, recrystallization or trituration from a suitable solvent system can be an effective purification method.[11]

Data Summary

ParameterRecommended ConditionRationale
Base NaH, LiHMDS, NaHMDSStrong, non-nucleophilic bases ensure complete deprotonation. Li⁺ and Na⁺ cations favor (E)-isomer formation.
Solvent Anhydrous THF, DMEAprotic solvents that are compatible with the strong base and dissolve the reactants well.
Temperature -78 °C to RTLow temperature for aldehyde addition to control exotherm, warming to RT to drive the reaction to completion and favor the (E)-isomer.
Atmosphere Inert (Argon or Nitrogen)Prevents quenching of the phosphonate carbanion by atmospheric moisture.

Experimental Protocols

Protocol 1: Synthesis of Diethyl (Boc-amino)methylphosphonate
  • To a stirred solution of diethyl aminomethylphosphonate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Synthesis of this compound
  • Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.

  • Cool the suspension to 0 °C and add a solution of diethyl (Boc-amino)methylphosphonate (1.1 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture to -78 °C and slowly add freshly distilled acetaldehyde (1.0 eq).

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination Phosphonate Phosphonate (EtO)₂P(O)CH₂NHBoc Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Carbanion2 Phosphonate Carbanion Acetaldehyde Acetaldehyde CH₃CHO Betaine Betaine Intermediate Betaine2 Betaine Intermediate Carbanion2->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Oxaphosphetane2 Oxaphosphetane Intermediate Betaine2->Oxaphosphetane Ring Closure E_Alkene (E)-Alkene Product (E)-CH₃CH=CHNHBoc Phosphate Phosphate Byproduct Oxaphosphetane2->E_Alkene Oxaphosphetane2->Phosphate

Caption: The four key steps of the Horner-Wadsworth-Emmons reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of (E)-Product Check_Deprotonation Check Phosphonate Deprotonation Start->Check_Deprotonation Check_Purity Verify Reagent Purity and Anhydrous Conditions Start->Check_Purity Check_Temp Optimize Reaction Temperature Start->Check_Temp Solution_Base Use Stronger/Fresh Base Increase Deprotonation Time Check_Deprotonation->Solution_Base Solution_Anhydrous Use Anhydrous Solvents Flame-Dry Glassware Inert Atmosphere Check_Purity->Solution_Anhydrous Solution_Temp Low Temp Aldehyde Addition Warm to RT for (E)-Selectivity Check_Temp->Solution_Temp

Caption: A decision tree for troubleshooting low product yield.

References

Sources

Technical Support Center: Optimization of Reaction Conditions for Boc-Protection of Propenamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the N-Boc protection of propenamine (allylamine). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization strategies for this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the Boc-protection of propenamine. The question-and-answer format is designed to help you quickly identify and resolve your issue.

Q1: My reaction yield is very low, or the reaction is not going to completion. What are the likely causes and solutions?

Low yield is one of the most common frustrations in synthesis. The root cause often lies in reaction kinetics or suboptimal conditions.

  • Possible Cause 1: Insufficient Reaction Time or Temperature.

    • Expertise & Experience: The nucleophilic attack of propenamine on di-tert-butyl dicarbonate (Boc₂O) is generally fast for an aliphatic amine, but can be sluggish at low temperatures or with dilute concentrations.[1] While many protocols suggest room temperature, gentle heating can significantly accelerate the reaction.

    • Troubleshooting Steps:

      • Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material is still present after the initially planned time, allow it to stir longer (e.g., overnight).

      • Increase Temperature: Gently warm the reaction mixture to 40-55°C.[2][3] Be cautious not to exceed 85°C for prolonged periods, as the Boc group itself can be thermally labile.[4][5]

  • Possible Cause 2: Poor Solubility of Reactants.

    • Expertise & Experience: For a reaction to proceed efficiently, all reactants must be in the same phase. If your propenamine (or its salt form) is not fully dissolved, the reaction will be slow and incomplete.

    • Troubleshooting Steps:

      • Solvent Selection: Propenamine is soluble in a range of organic solvents. Tetrahydrofuran (THF) is a common and effective choice.[6] Other options include acetonitrile, methanol, or dichloromethane (DCM).[3]

      • Use a Co-solvent: If solubility remains an issue, a solvent mixture can be effective. For instance, a THF/water system is often used.[3][4] Alcoholic solvents like methanol can also enhance the reaction rate by stabilizing the transition state through hydrogen bonding.[1]

  • Possible Cause 3: Starting Material is the Amine Salt.

    • Expertise & Experience: Propenamine is often supplied as a hydrochloride salt (propenamine·HCl). In this form, the amine is protonated and non-nucleophilic. The reaction will not proceed without first liberating the free amine.

    • Troubleshooting Steps:

      • Add Additional Base: If using the amine salt, you must add at least two equivalents of base: one to neutralize the salt and one to facilitate the protection reaction.

      • Pre-treatment: Alternatively, perform a simple extraction by dissolving the amine salt in water, adding a base like NaOH or NaHCO₃, and extracting the free amine into an organic solvent (e.g., DCM or ether). Dry the organic layer and use the resulting solution directly.[2]

Q2: My final product is a complex mixture, or I see significant side products by TLC/LC-MS. How can I improve the reaction's selectivity?

Formation of side products points to issues with stoichiometry, reagent reactivity, or instability of the starting material/product.

  • Possible Cause 1: Over-reaction (Di-Boc Formation).

    • Expertise & Experience: While less common for primary amines than amides, it is possible to form a di-Boc protected species (R-N(Boc)₂), especially if using a large excess of Boc₂O in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[7][8]

    • Troubleshooting Steps:

      • Control Stoichiometry: Use only a slight excess of Boc₂O (1.1–1.2 equivalents) relative to the amine.

      • Avoid DMAP if Unnecessary: For a reactive aliphatic amine like propenamine, DMAP is often not required and can promote side reactions.[7] A non-nucleophilic base like triethylamine (TEA) is sufficient.[6]

  • Possible Cause 2: Urea Formation.

    • Expertise & Experience: This is another side reaction that can be promoted by the use of DMAP, where isocyanate intermediates may be formed.[7]

    • Troubleshooting Steps:

      • Omit DMAP: As above, stick to standard bases like TEA or NaHCO₃.

      • Control Temperature: Run the reaction at room temperature or with only gentle heating to minimize the formation of reactive intermediates.

  • Possible Cause 3: Polymerization/Oligomerization.

    • Expertise & Experience: The allyl group in propenamine is a reactive functional group susceptible to radical or transition-metal-catalyzed polymerization. While less common under Boc-protection conditions, harsh conditions (excessive heat, presence of certain impurities) could potentially lead to a complex mixture or intractable "junk".

    • Troubleshooting Steps:

      • Maintain Mild Conditions: Avoid high temperatures and ensure reagents are of good quality.

      • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (nitrogen or argon) can prevent potential side reactions from atmospheric components.[4]

Frequently Asked Questions (FAQs)

This section covers broader conceptual questions about optimizing the Boc-protection of propenamine.

Q: What is the role of the base in this reaction, and is it always necessary?

A: A base is highly recommended but not strictly essential. The reaction mechanism involves the nucleophilic attack of the amine on Boc₂O, which generates a protonated carbamate intermediate. A base is added to neutralize this intermediate, driving the reaction forward.[9] In the absence of an added base, the tert-butoxide ion formed from the breakdown of the leaving group can act as a base, but this is less efficient.[10][11]

  • For Anhydrous Organic Solvents (THF, DCM): A non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal.[9]

  • For Aqueous or Biphasic Systems: An inorganic base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) is commonly used.[12][13]

Q: How do I choose the best solvent for my reaction?

A: The primary consideration is the solubility of your starting amine. Propenamine is soluble in many common solvents.

  • Aprotic Solvents (THF, DCM, Acetonitrile): These are excellent, standard choices that work well for the reaction and simplify workup.[3]

  • Protic Solvents (Methanol, Ethanol): These are also good options and have been shown to accelerate the rate of Boc protection, even without a base, by stabilizing the transition state.[1]

  • Aqueous/Biphasic Systems: A mixture of an organic solvent (like THF or chloroform) and water with an inorganic base is a robust method, particularly on a large scale.[3][12]

Q: What is the optimal stoichiometry of Boc₂O to use?

A: To ensure the complete consumption of the valuable amine starting material, a slight excess of di-tert-butyl dicarbonate is recommended. A stoichiometry of 1.1 to 1.3 equivalents of Boc₂O per equivalent of amine is a reliable starting point.[14] Using a large excess can lead to purification challenges and potential side reactions like di-protection.

Q: How should I properly work up and purify my product?

A: The workup procedure is designed to remove excess reagents and byproducts.

  • Quench: If the reaction is in an organic solvent, it's often diluted with a larger volume of an immiscible solvent like ethyl acetate or ether.

  • Wash: The organic solution is typically washed sequentially with:

    • A mild aqueous acid (e.g., 5% citric acid or dilute HCl) to remove the base (like TEA) and any unreacted propenamine.

    • An aqueous base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts.

    • Brine (saturated NaCl solution) to reduce the amount of water in the organic layer.

  • Dry and Concentrate: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[15]

  • Purification: The crude N-Boc-propenamine is often pure enough for subsequent steps. If further purification is needed, flash column chromatography on silica gel is the standard method.

Data Summary & Visualization
Table 1: Influence of Reaction Parameters on Boc-Protection Outcome
ParameterConditionRationale & Expected OutcomePotential Issues
Solvent THF, DCM, ACNGood solubility, easy workup. Reliable and standard.-
Methanol, EthanolCan accelerate the reaction via H-bonding stabilization.[1]May complicate workup if product is highly water-soluble.
Water/THFExcellent for amine salts with an inorganic base.Requires phase separation during workup.
Base TEA, DIPEAScavenges protons efficiently in organic solvents.[9]Must be removed during acidic workup wash.
NaHCO₃, NaOHEffective in aqueous or biphasic systems.Requires an organic solvent for extraction.
NoneReaction proceeds via autocatalysis but is slower.[10]Incomplete conversion is more likely.
Temperature 0°C to RTStandard condition, minimizes side reactions.May be slow for less reactive amines.
40 - 55°CIncreases reaction rate for faster conversion.[2]Risk of side reactions if heated too high or too long.
> 85°CNot recommended.Potential for thermal decomposition of the Boc group.[4]
Diagrams: Workflows and Mechanisms

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway Propenamine Propenamine (H₂N-CH₂CH=CH₂) Attack Nucleophilic Attack Propenamine->Attack Boc2O Boc Anhydride ((tBuOCO)₂O) Boc2O->Attack Base Base (e.g., TEA) Collapse Collapse & Proton Transfer Base->Collapse Accepts H⁺ Intermediate Tetrahedral Intermediate Attack->Intermediate Forms intermediate Intermediate->Collapse Products N-Boc-Propenamine Collapse->Products Byproducts CO₂ + tBuOH + [Base-H]⁺ Collapse->Byproducts Releases

Caption: General mechanism for the base-mediated Boc-protection of an amine.

Troubleshooting_Workflow Start Reaction Issue Encountered Prob1 Low Yield / Incomplete Reaction? Start->Prob1 Prob2 Multiple Products / Impurities? Prob1->Prob2 No Sol1 Check amine form (free base vs. salt). Increase reaction time/temp (40-55°C). Check solvent/solubility. Prob1->Sol1 Yes Sol2 Check Boc₂O stoichiometry (use 1.1-1.2 eq). Avoid DMAP; use TEA or NaHCO₃. Ensure mild conditions (RT). Prob2->Sol2 Yes End Problem Resolved Prob2->End No (Consult Further) Sol1->End Sol2->End

Caption: A decision tree for troubleshooting common Boc-protection issues.

Optimized Experimental Protocols
Protocol 1: Standard Anhydrous Boc-Protection in THF

This protocol is a robust starting point for lab-scale synthesis.

Materials:

  • Propenamine (allylamine)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add propenamine (1.0 eq).

  • Dissolve the amine in anhydrous THF (approx. 0.2–0.5 M concentration).

  • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate container, dissolve di-tert-butyl dicarbonate (1.2 eq) in a small amount of THF.

  • Add the Boc₂O solution dropwise to the stirring amine solution over 10-15 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC (staining with ninhydrin to visualize the disappearance of the primary amine).

  • Once complete, concentrate the reaction mixture under reduced pressure to remove most of the THF.

  • Redissolve the residue in ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc-propenamine, which is typically a colorless oil. The product can be used as-is or purified by column chromatography if necessary.

Protocol 2: Aqueous Biphasic Boc-Protection

This method is excellent for larger scales or when using the amine hydrochloride salt.

Materials:

  • Propenamine or Propenamine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve propenamine hydrochloride (1.0 eq) in a mixture of water and THF (or DCM) in a 1:1 ratio. If using free propenamine, dissolve it directly in the solvent.

  • Add sodium bicarbonate (2.5 eq for the salt, 1.5 eq for the free amine) to the solution and stir vigorously until gas evolution subsides.

  • Add a solution of di-tert-butyl dicarbonate (1.2 eq) in the same organic solvent (THF or DCM) to the biphasic mixture.

  • Stir the mixture vigorously at room temperature for 6-18 hours.

  • After completion, separate the organic layer.

  • Extract the aqueous layer with the organic solvent (2x).

  • Combine all organic layers and wash with brine (1x).

  • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.

References
  • Vertex AI Search, "Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry", Accessed Jan 12, 2026.
  • WuXi Biology, "Alcohol Speed up Boc Protection of Primary Amines", Accessed Jan 12, 2026.
  • Benchchem, "Effect of solvent on (2-Aminoethyl)carbamic acid reaction efficiency", Accessed Jan 12, 2026.
  • Vertex AI Search, "Boc Protection Mechanism (Boc2O) - Common Organic Chemistry", Accessed Jan 12, 2026.
  • J&K Scientific LLC, "BOC Protection and Deprotection", Accessed Jan 12, 2026.
  • Wikipedia, "tert-Butyloxycarbonyl protecting group", Accessed Jan 12, 2026.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides, "Thermal Methods - Wordpress", Accessed Jan 12, 2026.
  • Wikipedia, "Di-tert-butyl dicarbon
  • Chemtips - WordPress.com, "Reactions that Work: Boc Protection", Accessed Jan 12, 2026.
  • RSC Publishing, "Dual protection of amino functions involving Boc", Accessed Jan 12, 2026.
  • Total Synthesis, "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism", Accessed Jan 12, 2026.
  • Fisher Scientific, "Amine Protection / Deprotection", Accessed Jan 12, 2026.
  • Beilstein Journals, "EXPERIMENTAL PROCEDURES", Accessed Jan 12, 2026.
  • Fisher Scientific, "Amine Protection / Deprotection", Accessed Jan 12, 2026.
  • RSC Publishing, "Dual protection of amino functions involving Boc", Accessed Jan 12, 2026.

Sources

Technical Support Center: (E)-tert-Butyl prop-1-en-1-ylcarbamate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis, Reactivity, and Troubleshooting

Welcome to the technical support center for (E)-tert-Butyl prop-1-en-1-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to anticipate, diagnose, and resolve challenges in your experiments. This resource is structured as a dynamic question-and-answer forum to directly address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Synthesis & Purity

Q1: I'm seeing low yields in my synthesis of this compound. What are the likely causes?

A1: Low yields in the synthesis of this and related enamides often stem from several factors. A common and efficient method for the synthesis of enamides is the palladium-catalyzed coupling of an enol triflate with a carbamate. If you are employing such a method, consider the following:

  • Catalyst Activity: The active Pd(0) species is crucial. If you are starting with a Pd(II) precatalyst, ensure your reaction conditions are suitable for its in-situ reduction. Incomplete reduction will lead to a lower concentration of the active catalyst and consequently, a sluggish reaction.

  • Ligand Choice: The choice of phosphine ligand is critical in palladium-catalyzed cross-coupling reactions. For C-N bond formation, bulky, electron-rich ligands often give the best results by promoting the reductive elimination step.

  • Base Strength: The base plays a key role in the catalytic cycle, regenerating the active catalyst. An inappropriate base can lead to side reactions or incomplete conversion. For palladium-catalyzed amidations, bases like cesium carbonate are often effective.

  • Reaction Conditions: Enamides can be sensitive to high temperatures, which may cause decomposition or isomerization. It's crucial to carefully control the reaction temperature.

Q2: My final product is a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity?

A2: The formation of the undesired (Z)-isomer can be a challenge. The stereochemical outcome is often influenced by the reaction mechanism and conditions. In palladium-catalyzed syntheses, the stereochemistry of the enol triflate is usually retained. Therefore, ensure the stereochemical purity of your starting material. If isomerization is occurring during the reaction, it may be due to elevated temperatures or the presence of acidic or basic impurities. Consider lowering the reaction temperature and ensuring all reagents and solvents are pure and dry.

Q3: What are the common impurities I should look for, and how can I remove them?

A3: Common impurities can include unreacted starting materials (enol triflate and tert-butyl carbamate), homo-coupled byproducts, and isomers. Purification can often be achieved by flash column chromatography on silica gel.[1] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. For stubborn impurities, preparative HPLC may be necessary.[1]

Reactivity & Stability

Q4: I'm attempting a reaction under acidic conditions, and I'm losing my Boc protecting group. How can I prevent this?

A4: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions. Even mildy acidic conditions can lead to partial or complete deprotection. If your desired transformation requires an acidic environment, you may need to consider an alternative, more robust protecting group. However, if the acidity is for a workup step to hydrolyze an enamine intermediate, for example, you can minimize Boc-group cleavage by:

  • Using a milder acid: Instead of strong mineral acids like HCl, consider using a weaker organic acid such as citric acid or acetic acid.

  • Lowering the temperature: Perform the acidic wash at 0°C to slow down the rate of deprotection.

  • Minimizing exposure time: Keep the contact time with the acidic solution as short as possible.

  • Using a biphasic system: Performing the hydrolysis in a two-phase system (e.g., water and ether) can sometimes be gentler.

Q5: My this compound seems to be degrading upon storage. What are the proper storage conditions?

A5: Enamides, particularly those with electron-donating groups, can be sensitive to hydrolysis and oxidation. It is recommended to store this compound as a solid in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[2]

Troubleshooting Specific Reactions

Heck Coupling Reactions

The Heck reaction is a powerful tool for carbon-carbon bond formation, coupling the vinyl group of your carbamate with an aryl or vinyl halide.[3]

Problem: No or low conversion in a Heck reaction.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inactive Catalyst The Pd(0) catalyst may not have been generated efficiently from the Pd(II) precursor, or it may have decomposed.1. Use a freshly opened or properly stored palladium source. 2. Consider adding a reducing agent if starting from Pd(II). 3. Ensure your phosphine ligand is not oxidized.
Poor Substrate Reactivity The aryl or vinyl halide may be unreactive. The order of reactivity is typically I > Br > OTf >> Cl.1. If using an aryl chloride, consider switching to the corresponding bromide or iodide. 2. Increase the reaction temperature, but monitor for substrate/product decomposition.
Inappropriate Base The base may not be strong enough to facilitate the reductive elimination step and regenerate the catalyst.1. For Heck reactions, organic bases like triethylamine or inorganic bases like potassium carbonate are common.[3] 2. Ensure the base is soluble enough in the reaction medium.
Solvent Effects The polarity and coordinating ability of the solvent can significantly impact the reaction rate and outcome.1. Common solvents for Heck reactions include DMF, NMP, and acetonitrile. 2. Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.

Workflow for Troubleshooting a Heck Reaction

Aza_Michael_Troubleshooting Start Aza-Michael Reaction Fails Check_Basicity Is the N-H being deprotonated? (If carbamate is the nucleophile) Start->Check_Basicity Use_Stronger_Base Use a stronger base (LDA, NaHMDS) Check_Basicity->Use_Stronger_Base No Check_Addition_Type Is 1,2-addition occurring? Check_Basicity->Check_Addition_Type Yes Use_Stronger_Base->Check_Addition_Type Success Reaction Successful Use_Stronger_Base->Success Use_Softer_Nucleophile Use a softer nucleophile (e.g., cuprate) Check_Addition_Type->Use_Softer_Nucleophile Yes Check_Equilibrium Is the reaction reversible? Check_Addition_Type->Check_Equilibrium No Use_Softer_Nucleophile->Check_Equilibrium Use_Softer_Nucleophile->Success Drive_Equilibrium Drive equilibrium forward (e.g., use protic solvent, trap enolate) Check_Equilibrium->Drive_Equilibrium Yes Consider_Sterics Consider steric hindrance Check_Equilibrium->Consider_Sterics No Drive_Equilibrium->Consider_Sterics Drive_Equilibrium->Success Consider_Sterics->Success

Caption: A decision-making workflow for troubleshooting aza-Michael additions.

Experimental Protocols

General Protocol for Flash Column Chromatography Purification

This protocol provides a general guideline for the purification of this compound.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator to obtain a dry powder.

  • Column Packing: Dry pack a flash chromatography column with silica gel. The amount of silica should be roughly 50-100 times the weight of your crude material.

  • Loading: Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding ethyl acetate in increments (e.g., 2%, 5%, 10%, etc.).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 9:1 Hexanes:Ethyl Acetate) and a suitable visualization technique (e.g., potassium permanganate stain).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Predicted Spectroscopic Data

1H NMR (400 MHz, CDCl3)

Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)IntegrationAssignment
~6.8-7.0d~9.01H=CH-N
~5.0-5.2m-1HCH=CH-N
~4.8 (broad)s-1HN-H
~1.7dd~6.8, 1.63HCH3-CH=
~1.5s-9H-C(CH3)3

13C NMR (100 MHz, CDCl3)

Chemical Shift (ppm)Assignment
~153C=O (carbamate)
~125=CH-N
~105CH3-CH=
~80-C (CH3)3
~28-C(CH 3)3
~12CH 3-CH=

FT-IR (ATR)

Wavenumber (cm-1)Assignment
~3300N-H stretch
~2980C-H stretch (sp3)
~1700C=O stretch (carbamate)
~1650C=C stretch
~1160C-O stretch

References

  • Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394–1397. [Link]

  • Master Organic Chemistry. (2025). Enamines. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (2023). Heck reaction. [Link]

  • Wikipedia. (2023). Nucleophilic conjugate addition. [Link]

Sources

Technical Support Center: Purification of (E)-tert-Butyl prop-1-en-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (E)-tert-Butyl prop-1-en-1-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) related to the purification of this important chemical intermediate. Our goal is to equip you with the knowledge to diagnose and resolve common purity challenges encountered during your experimental work.

Introduction: The Challenge of Purity

This compound is a valuable building block in organic synthesis. However, achieving high purity can be challenging due to the potential for isomerization and the presence of synthesis-related impurities. This guide provides a structured approach to identifying and removing these impurities, ensuring the quality of your starting material for subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your product will largely depend on the synthetic route employed. A common method for synthesizing enamides is the Curtius rearrangement of a corresponding α,β-unsaturated carboxylic acid.[1][2] Based on this and other synthetic approaches, the most common impurities include:

  • The (Z)-isomer: Geometric isomerization can occur, leading to the presence of the (Z)-diastereomer. This is often the most challenging impurity to remove due to its similar physical properties.

  • Unreacted Starting Materials: Depending on the synthesis, this could include the corresponding carboxylic acid, acyl azide, or other reagents used in the reaction.

  • Symmetrical Urea By-products: If the isocyanate intermediate from the Curtius rearrangement reacts with trace amounts of water, it can form an unstable carbamic acid that decarboxylates to a primary amine. This amine can then react with another molecule of isocyanate to form a symmetrical urea by-product.[3]

  • Residual Solvents: Solvents used in the reaction or workup may be present in the crude product.

Q2: My purified product is an oil, but I expected a solid. What could be the cause?

A2: While some pure Boc-protected compounds can be oils, an oily appearance in a compound expected to be solid often suggests the presence of impurities.[4] These impurities can disrupt the crystal lattice, preventing solidification. Common culprits include residual solvents or the presence of the (Z)-isomer, which may have a lower melting point or exist as an oil at room temperature. It is also possible that the compound is hygroscopic and has absorbed moisture from the atmosphere.[5]

Q3: How can I confirm the stereochemistry and purity of my this compound?

A3: The most effective method for confirming the stereochemistry and assessing purity is ¹H NMR spectroscopy. The coupling constant (J-value) between the vinylic protons is diagnostic for the geometry of the double bond.[6]

  • For the (E)-isomer , you would expect a larger coupling constant, typically in the range of 12-18 Hz, for the trans-vinylic protons.

  • For the (Z)-isomer , a smaller coupling constant, typically in the range of 6-12 Hz, is expected for the cis-vinylic protons.[7]

Purity can be assessed by the presence of signals corresponding to impurities and by calculating the ratio of the integration of the product signals to those of the impurities.

Troubleshooting Guide for Impurity Removal

This section provides a systematic approach to resolving common issues encountered during the purification of this compound.

Issue 1: Presence of the (Z)-Isomer

Probable Cause: Isomerization of the double bond can be promoted by heat, light, or acidic/basic conditions during the reaction or workup.

Solution Pathway:

  • Column Chromatography: This is often the most effective method for separating geometric isomers.[4][8]

    • Stationary Phase: Standard silica gel is a good starting point.

    • Mobile Phase: A non-polar/polar solvent system is typically used. A common starting point is a mixture of hexanes and ethyl acetate.[7] The polarity can be gradually increased to achieve optimal separation.

  • Fractional Recrystallization: If there is a significant difference in the solubility of the two isomers, fractional recrystallization can be employed. This is often a trial-and-error process.[9]

Issue 2: Product is an Oil and Fails to Solidify

Probable Cause: The presence of residual solvents or other impurities is preventing crystallization.

Solution Pathway:

  • High-Vacuum Drying: Ensure all residual solvents are removed by drying the product under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Trituration: This technique involves stirring the oily product in a solvent in which the desired compound is sparingly soluble, but the impurities are soluble. This can often induce crystallization of the pure product. A good starting solvent for trituration would be a non-polar solvent like hexanes or diethyl ether.[10]

  • Purification by Column Chromatography: If trituration fails, column chromatography as described above should be performed to remove the impurities that are inhibiting crystallization.

Issue 3: Baseline Impurities or Streaking on TLC

Probable Cause: The presence of highly polar or acidic/basic impurities. For example, residual carboxylic acid from an incomplete Curtius rearrangement, or the product itself being an amine derivative which can interact strongly with the acidic silica gel.

Solution Pathway:

  • Aqueous Workup: An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., saturated NaHCO₃) can remove acidic impurities.

  • Modified Column Chromatography:

    • For basic impurities or products that streak on silica, the mobile phase can be modified by adding a small amount of a basic modifier like triethylamine (typically 0.1-1%).[11] This deactivates the acidic sites on the silica gel, improving the chromatography.

    • Alternatively, a plug of silica gel can be used to remove highly polar baseline impurities before a full chromatographic separation.[12]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for purifying this compound on a silica gel column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Loading: Carefully load the dissolved sample onto the top of the column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15, etc.) to elute the desired compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for recrystallization. The choice of solvent is critical and may require some experimentation.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for amides and carbamates include ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.[13]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot "good" solvent (the one the compound is more soluble in) to the crude product until it fully dissolves.

  • Induce Crystallization: Slowly add the "poor" solvent (the anti-solvent) dropwise to the hot solution until it becomes slightly cloudy. If using a single solvent, simply allow the solution to cool slowly.

  • Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Summary

Potential Impurity Likely Source Recommended Removal Method
(Z)-tert-Butyl prop-1-en-1-ylcarbamateIsomerization during synthesis or workupColumn Chromatography, Fractional Recrystallization
Unreacted Carboxylic AcidIncomplete Curtius RearrangementAqueous basic wash (e.g., NaHCO₃), Column Chromatography
Symmetrical Urea By-productReaction of isocyanate with water/amineColumn Chromatography
Residual SolventsReaction or WorkupDrying under high vacuum, Trituration

Visual Workflow and Troubleshooting Diagrams

Purification_Workflow Crude Crude Product TLC_NMR Initial Analysis (TLC, ¹H NMR) Crude->TLC_NMR Decision1 Purity Acceptable? TLC_NMR->Decision1 Pure Pure Product Decision1->Pure Yes Decision2 Major Impurity? Decision1->Decision2 No Recrystallization Recrystallization Recrystallization->TLC_NMR Column Column Chromatography Column->TLC_NMR Z_Isomer (Z)-Isomer Decision2->Z_Isomer Polar_Impurity Polar Impurity Decision2->Polar_Impurity Z_Isomer->Column Polar_Impurity->Recrystallization

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Guide Start Problem Observed Oily_Product Oily Product Start->Oily_Product Z_Isomer_Peak (Z)-Isomer in NMR Start->Z_Isomer_Peak Poor_Separation Poor TLC/Column Separation Start->Poor_Separation Cause_Solvent Residual Solvent Oily_Product->Cause_Solvent Cause_Isomerization Isomerization Z_Isomer_Peak->Cause_Isomerization Cause_Solvent_System Suboptimal Eluent Poor_Separation->Cause_Solvent_System Sol_Vacuum High Vacuum Drying Cause_Solvent->Sol_Vacuum Sol_Trituration Trituration Cause_Solvent->Sol_Trituration Sol_Column Column Chromatography Cause_Isomerization->Sol_Column Sol_Optimize_Eluent Optimize Eluent Polarity Cause_Solvent_System->Sol_Optimize_Eluent

Caption: Troubleshooting logic for common purification issues.

References

  • Organic Syntheses Procedure. Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Available at: [Link]

  • 1H–1H Coupling in Proton NMR - ACD/Labs. (2025). Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents.
  • NMR Coupling Constants - Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.
  • Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative - Oriental Journal of Chemistry. Available at: [Link]

  • Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents.
  • 1H NMR Coupling Constants - Organic Chemistry Data. Available at: [Link]

  • Coupling constants for 1H and 13C NMR. Available at: [Link]

  • WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents.
  • (PDF) tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate - ResearchGate. Available at: [Link]

  • Metabolically Stable tert-Butyl Replacement - PMC - NIH. Available at: [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Metabolically Stable tert-Butyl Replacement - PubMed. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]

  • tert-butyl N-(prop-2-yn-1-yl)carbamate - PubChem. Available at: [Link]

  • Flash Column Chromatography with Ammonia: Your experiences please! - Reddit. (2023). Available at: [Link]

  • When basification of silica gel is required, before using Column chromatography? - ResearchGate. (2014). Available at: [Link]

  • (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate - PubChem. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with (E)-tert-Butyl prop-1-en-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with (E)-tert-Butyl prop-1-en-1-ylcarbamate. This guide provides in-depth troubleshooting advice in a question-and-answer format to address challenges related to catalyst poisoning, a common cause of reaction failure or low yield.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction with this compound has stalled. How do I determine if catalyst poisoning is the cause?

A1: A stalled reaction, characterized by the incomplete consumption of starting materials despite adequate reaction time and temperature, is a classic symptom of catalyst deactivation. To diagnose catalyst poisoning, consider the following:

  • Reaction Profile: Analyze the reaction kinetics. Poisoning often leads to an initial period of reactivity followed by a sharp decrease or complete halt in product formation.

  • Visual Inspection: Observe the reaction mixture for any unusual color changes or the formation of precipitates (e.g., palladium black), which can indicate catalyst decomposition or aggregation, a common result of poisoning.

  • Control Experiment: Run a parallel reaction using a trusted, high-purity substrate under identical conditions. If this control reaction proceeds as expected, it strongly suggests that impurities in your this compound or other reagents are poisoning the catalyst.

Catalyst deactivation in palladium-catalyzed reactions can occur through several mechanisms, including the coordination of poisoning species to the metal center, which blocks substrate access, or the irreversible transformation of the active catalytic species into an inactive state.

Q2: What are the most common catalyst poisons I should be aware of when working with this substrate?

A2: Palladium catalysts are notoriously sensitive to a range of impurities, often present in reagents or solvents. When using this compound, be particularly vigilant for the following classes of poisons:

  • Sulfur Compounds: Thiols, sulfides, and other sulfur-containing functional groups are potent poisons for palladium catalysts. They form strong coordination bonds with the palladium center, rendering it inactive.

  • Phosphorus Compounds: While phosphine ligands are essential for many cross-coupling reactions, unreacted phosphines or their oxidation byproducts from other synthetic steps can act as inhibitors.

  • Halides: Residual halides, especially iodide and bromide, from previous synthetic steps can interfere with the catalytic cycle.

  • Coordinating Solvents or Additives: Certain nitrogen-containing compounds or other coordinating species can compete with the desired substrate for binding to the palladium center.

A summary of common poisons and their potential sources is provided in the table below.

Poison Class Examples Common Sources Mechanism of Poisoning
Sulfur Compounds Thiols (R-SH), Sulfides (R-S-R'), ThiophenesContaminated reagents, natural gas-derived additivesStrong coordination to Pd, blocking active sites.
Phosphorus Compounds Excess phosphine ligands, phosphine oxidesLigand degradation, impurities in ligandsCompetitive binding, alteration of electronic properties.
Halides Iodide (I-), Bromide (Br-)Unreacted starting materials from previous stepsInterference with oxidative addition/reductive elimination.
Other Coordinating Species Amines, amides, certain solvents (e.g., DMF at high temp)Byproducts, solvent choice, additivesCompetitive coordination to the metal center.
Q3: I suspect my this compound is contaminated. How can I purify it to remove potential catalyst poisons?

A3: If you suspect your substrate is the source of the poison, purification is a critical step. The appropriate method depends on the nature of the impurity.

  • Recrystallization: For solid substrates like this compound, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) is often effective at removing non-polar impurities.

  • Silica Gel Chromatography: Flash chromatography can be highly effective for removing a wide range of impurities. Use a non-coordinating solvent system where possible.

  • Activated Carbon Treatment: A slurry of activated carbon can be used to adsorb sulfur-containing impurities. Dissolve the substrate in a suitable solvent, add activated carbon, stir, and then filter through celite.

Step-by-Step Protocol for Purification using Activated Carbon:

  • Dissolve the this compound in a minimal amount of a non-polar organic solvent (e.g., dichloromethane).

  • Add 5-10 wt% of activated carbon to the solution.

  • Stir the mixture vigorously at room temperature for 1-2 hours.

  • Prepare a short plug of celite in a fritted funnel.

  • Filter the mixture through the celite plug, washing with a small amount of the same solvent.

  • Remove the solvent under reduced pressure to obtain the purified substrate.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving a Failed Suzuki-Miyaura Coupling

Issue: A Suzuki-Miyaura reaction between this compound and an arylboronic acid using a Pd catalyst (e.g., Pd(PPh₃)₄) fails to go to completion.

Troubleshooting Workflow:

G cluster_start Initial Observation cluster_diag Diagnostics cluster_remedy Remediation cluster_end Outcome start Reaction Stalled/Failed check_reagents 1. Analyze Reagents (Substrate, Boronic Acid, Base, Solvent) start->check_reagents Isolate potential source check_catalyst 2. Verify Catalyst Activity (Run control reaction with trusted substrate) start->check_catalyst Is the catalyst active? purify_substrate 3a. Purify Substrate (Recrystallization, Chromatography, Carbon Treatment) check_reagents->purify_substrate Impurity suspected in substrate degas_solvents 3c. Ensure Rigorous Degassing (Sparging with Argon/Nitrogen) check_reagents->degas_solvents Solvent quality rescreen_catalyst 3b. Re-screen Catalyst/Ligand (Use more robust catalyst system) check_catalyst->rescreen_catalyst Control fails or catalyst is suspect success Successful Reaction purify_substrate->success rescreen_catalyst->success degas_solvents->success

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.

Detailed Steps:

  • Analyze Reagents: Use techniques like NMR or GC-MS to check the purity of your this compound and boronic acid. Pay close attention to trace impurities.

  • Verify Catalyst Activity: As mentioned in the FAQs, a control reaction is invaluable. If the control works, your catalyst is likely active, and the issue lies with your specific reagents.

  • Purify Substrate: If impurities are detected or suspected in the carbamate, purify it using the methods described in Q3.

  • Re-screen Catalyst System: Some palladium catalysts are more robust than others. If poisoning is persistent, consider switching to a more electron-rich ligand or a pre-catalyst that is more resistant to deactivation.

  • Ensure Rigorous Degassing: Oxygen can lead to the oxidation of phosphine ligands and the deactivation of the Pd(0) catalyst. Ensure all solvents are thoroughly degassed before use.

Guide 2: Addressing Low Yields in a Heck Reaction

Issue: A Heck reaction involving this compound and an aryl halide gives a low yield of the desired product.

Potential Cause: The carbamate protecting group or its byproducts under thermal stress might be interfering with the catalyst. The nitrogen atom in the carbamate can coordinate to the palladium center, potentially inhibiting the reaction.

Troubleshooting Workflow:

G cluster_start Initial Observation cluster_diag Diagnostics & Hypothesis cluster_remedy Remediation Strategies cluster_end Outcome start Low Yield in Heck Reaction hypo Hypothesis: Carbamate N-coordination or byproduct inhibition start->hypo check_temp Analyze Reaction Temperature (Is it too high, causing degradation?) hypo->check_temp change_ligand 2. Change Ligand (Use bulky ligands to disfavor N-coordination) hypo->change_ligand To mitigate N-coordination add_additive 3. Use an Additive (e.g., Ag(I) salts to scavenge halides) hypo->add_additive If halide inhibition is suspected optimize_temp 1. Optimize Temperature (Lower temp, longer reaction time) check_temp->optimize_temp If temp is high success Improved Yield optimize_temp->success change_ligand->success add_additive->success

Caption: Troubleshooting workflow for low yields in a Heck reaction.

Detailed Steps:

  • Optimize Temperature: High temperatures can sometimes lead to the degradation of the carbamate or other reagents, generating catalyst poisons in situ. Try lowering the reaction temperature and extending the reaction time.

  • Ligand Modification: The choice of ligand can significantly impact the catalyst's susceptibility to poisoning. Using bulkier phosphine ligands (e.g., P(t-Bu)₃) can sterically hinder the coordination of the carbamate nitrogen to the palladium center.

  • Use of Additives: In cases where halide inhibition is a concern, the addition of a silver salt (e.g., Ag₂CO₃) can help to scavenge excess halide ions from the reaction mixture, preventing them from interfering with the catalyst.

By systematically working through these diagnostic and troubleshooting steps, researchers can effectively identify and mitigate issues related to catalyst poisoning in reactions involving this compound, leading to more robust and successful synthetic outcomes.

Technical Support Center: Scale-Up for (E)-tert-Butyl prop-1-en-1-ylcarbamate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of (E)-tert-Butyl prop-1-en-1-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling this synthesis from the bench to pilot or manufacturing scale. Here, we move beyond simple protocols to address the nuanced challenges of process chemistry, focusing on safety, efficiency, and stereochemical control.

Synthetic Pathway Overview

The most prevalent and scalable approach to synthesizing this compound involves a two-stage process. First, an olefination reaction, typically a Horner-Wadsworth-Emmons (HWE) reaction, is used to set the crucial (E)-stereochemistry of the double bond. This is followed by the protection of the resulting amine with a tert-butoxycarbonyl (Boc) group.

G cluster_0 Stage 1: Olefination cluster_1 Stage 2: Boc Protection (if not incorporated in phosphonate) acetaldehyde Acetaldehyde reaction1 Horner-Wadsworth-Emmons (HWE) Reaction acetaldehyde->reaction1 phosphonate N-Boc-aminomethylphosphonate phosphonate->reaction1 base Base (e.g., NaH or DBU/LiCl) base->reaction1 enamine Intermediate (E)-1-aminopropene derivative reaction2 N-Boc Protection enamine->reaction2 reaction1->enamine boc_anhydride Di-tert-butyl dicarbonate (Boc₂O) boc_anhydride->reaction2 final_product This compound reaction2->final_product

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific, common issues encountered during the scale-up process in a question-and-answer format.

Issue 1: Poor Stereoselectivity (High Z-isomer Content)

Question: We are observing a significant amount of the undesired (Z)-isomer in our product upon scale-up. Our bench protocol gave us >95% (E)-selectivity. What could be the cause, and how can we fix it?

Answer: This is a classic scale-up challenge often tied to thermal control and reaction kinetics. The Horner-Wadsworth-Emmons reaction's stereoselectivity is highly dependent on reaction conditions.

Root Cause Analysis:

  • Thermodynamic vs. Kinetic Control: The HWE reaction generally favors the thermodynamically more stable (E)-alkene, especially when equilibration of the intermediates is possible.[1] On a larger scale, poor heat dissipation can lead to localized hot spots, altering the reaction pathway and potentially favoring the kinetic (Z)-product under certain conditions (especially with Still-Gennari type phosphonates).

  • Base and Solvent Effects: The choice of base and solvent system is critical. While strong, non-coordinating bases in polar aprotic solvents (like KHMDS with 18-crown-6 in THF) are used to favor the Z-isomer (Still-Gennari conditions), sodium or lithium-based bases in THF tend to favor the E-isomer.[2][3] Inadequate mixing at scale can create localized areas of high base concentration, affecting selectivity.

  • Rate of Addition: A rapid addition of the aldehyde to the pre-formed phosphonate carbanion at a higher-than-optimal temperature can decrease E-selectivity. The initial addition is best performed at low temperatures (e.g., -78 °C to 0 °C) before allowing the reaction to warm.[2]

Corrective Actions:

  • Optimize Thermal Management: Ensure your reactor has adequate cooling capacity. Monitor the internal reaction temperature, not just the jacket temperature.

  • Control Addition Rates: Use a syringe pump or a controlled-addition funnel to add the aldehyde slowly to the cooled phosphonate carbanion solution. This maintains a low concentration of the aldehyde and prevents temperature spikes.

  • Select the Right Base System: For robust (E)-selectivity, especially with sensitive substrates, consider the Masamune-Roush conditions (LiCl and DBU in acetonitrile).[4] This avoids the hazards of sodium hydride and often provides excellent stereoselectivity.

  • Analyze Intermediates: If possible, take in-process samples to analyze the E/Z ratio before work-up to determine if isomerization is occurring during purification.

Issue 2: Safety Incidents with Sodium Hydride (NaH)

Question: We experienced an uncontrolled exotherm and rapid hydrogen evolution when adding our solvent (DMF) to Sodium Hydride. What happened, and what are safer alternatives for large-scale HWE reactions?

Answer: You have encountered a well-documented and extremely dangerous incompatibility. Sodium hydride should not be mixed with N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at scale without extreme caution and specialized protocols. These solvents are not inert to NaH and can undergo violent, exothermic decomposition, especially above room temperature.[5]

Root Cause Analysis:

  • NaH/Solvent Incompatibility: NaH can deprotonate DMF and DMSO, initiating a runaway decomposition reaction. The onset temperature for this decomposition can be alarmingly low, sometimes as low as 30-50°C.[5]

  • Hydrogen Evolution: NaH reacts violently with any residual water, producing flammable hydrogen gas.[6][7] On a large scale, the rate of gas evolution can exceed the venting capacity of the reactor, leading to a pressure build-up. The autoignition of hydrogen is also a significant risk.

Corrective Actions & Safer Alternatives:

  • Immediate Cessation of NaH/DMF/DMSO Use: Discontinue this combination immediately. The risk of a catastrophic event is too high for standard production environments.

  • Adopt Safer Solvents: If using NaH, tetrahydrofuran (THF) is a more compatible solvent, though rigorous drying is still mandatory.[7]

  • Transition to Safer Bases: The most responsible action for scale-up is to replace NaH entirely. Several effective and safer alternatives exist.

Base SystemTypical ConditionsAdvantages for Scale-UpConsiderations
DBU / LiCl Acetonitrile, 0 °C to RTMasamune-Roush conditions; mild, avoids pyrophoric reagents, good for base-sensitive substrates.[1][4]LiCl must be anhydrous.
Potassium tert-butoxide (t-BuOK) THF, 0 °C to RTStrong base, but easier to handle than NaH (non-pyrophoric solid).Can be very reactive; moisture sensitive.
Sodium Ethoxide (NaOEt) Ethanol or THFGood for phosphonates with acidic protons (e.g., phosphonoacetates).Can lead to transesterification with ethyl phosphonates.
Potassium Carbonate (K₂CO₃) With 18-crown-6, MeCNVery mild and inexpensive.[3]May be too weak for less activated phosphonates.

Safe Handling Protocol for NaH (If Unavoidable):

  • Use NaH as a dispersion in mineral oil, which is safer to handle.[7]

  • Consider using NaH in pre-measured, dissolvable bags to avoid weighing and dust exposure.[8][9]

  • Always perform the reaction under an inert atmosphere (Nitrogen or Argon).[2]

  • Use online process analytical technology (PAT) to monitor hydrogen off-gas.[8]

  • Develop a robust and validated quenching procedure (e.g., slow addition of isopropanol at low temperature).

Issue 3: Difficult Purification of Final Product

Question: We are struggling to remove triphenylphosphine oxide or dialkyl phosphate by-products from our crude product. Column chromatography is not viable for our target throughput. What are our options?

Answer: By-product removal is a common bottleneck in Wittig and HWE reactions at scale. The key is to design a purification strategy that relies on physical property differences rather than chromatography.

Root Cause Analysis:

  • By-product Properties: Diethyl or dimethyl phosphate by-products from HWE reactions are water-soluble and can typically be removed with aqueous washes. However, triphenylphosphine oxide (from a standard Wittig) is notoriously difficult to separate due to its moderate polarity and high crystallinity, often co-precipitating with the product.[10]

Corrective Actions:

  • Optimize the HWE Reaction: The primary advantage of the HWE reaction over the Wittig reaction is that the phosphate by-product is water-soluble, making the work-up significantly easier.[11] If you are using a Wittig reagent, switching to an HWE phosphonate is the most effective solution.

  • Aqueous Work-up: Ensure your aqueous washes are effective. Perform multiple extractions. Sometimes, a slightly acidic or basic wash can help partition the phosphate by-product into the aqueous layer more effectively.

  • Crystallization/Trituration: This is the most scalable purification method.

    • Solvent Screening: Screen a variety of solvent/anti-solvent systems to find conditions where your product crystallizes selectively, leaving the impurities in the mother liquor.

    • Trituration: Slurrying the crude solid in a solvent in which the product is poorly soluble but the impurity is soluble (e.g., diethyl ether, hexane, or a mixture) can effectively wash away the impurity.[12]

  • Chemical Scavenging (for Boc-Protection Step): If excess di-tert-butyl dicarbonate (Boc₂O) is the issue, it can be scavenged. After the reaction is complete, adding a nucleophilic amine resin (like Si-Trisamine) can react with the remaining Boc₂O, and the resin can then be filtered off.[13]

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) to monitor during the scale-up of the HWE reaction for this synthesis? A1: The key CPPs are:

  • Temperature: Crucial for controlling side reactions and ensuring high (E)-stereoselectivity.[2]

  • Reagent Stoichiometry: Precise control over the base and aldehyde is necessary to maximize yield and minimize by-products.

  • Addition Rate: Controls the reaction exotherm and can influence selectivity.

  • Mixing/Agitation Speed: Ensures homogeneity, which is vital for consistent reaction and heat transfer at scale.

  • Water Content: Must be minimized as water quenches the phosphonate carbanion, reducing yield.[2]

Q2: Which analytical techniques are recommended for in-process control (IPC) and final product Quality Control (QC)? A2:

  • IPC:

    • TLC or UPLC/HPLC: To monitor the consumption of starting materials and the formation of the product.

    • ¹H NMR: To check the E/Z ratio of the crude product before purification. The coupling constants for the vinylic protons are diagnostic: the (E)-isomer typically shows a larger coupling constant (J ≈ 12-18 Hz) compared to the (Z)-isomer (J ≈ 7-12 Hz).

  • Final Product QC:

    • ¹H and ¹³C NMR: For structural confirmation and purity assessment.

    • HPLC/UPLC: For purity determination (e.g., >98%).

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Karl Fischer Titration: To determine the water content.

Q3: My Boc-protection step is sluggish at scale. How can I improve the reaction rate? A3: While Boc-protection is generally efficient, low nucleophilicity of the enamine can slow the reaction.[13]

  • Solvent Choice: Using an alcohol solvent like methanol or ethanol can significantly accelerate the Boc protection of amines, even without a base.[14]

  • Add a Catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can be used, but be aware it can be difficult to remove at scale.

  • Ensure Adequate Base: If using a standard base like triethylamine or NaOH, ensure at least stoichiometric amounts are present and well-mixed.[15]

  • Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the rate, but should be monitored to prevent by-product formation.

Detailed Experimental Protocols

Protocol 1: Scalable (E)-Selective HWE Reaction using Masamune-Roush Conditions

This protocol provides a safer, scalable alternative to using sodium hydride.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation A 1. Flame-dry reactor and charge with anhydrous LiCl. B 2. Add anhydrous acetonitrile under N₂. A->B C 3. Cool reactor to 0 °C. B->C D 4. Add phosphonate reagent and acetaldehyde. C->D E 5. Add DBU dropwise over 1-2 hours, maintaining T < 5 °C. D->E F 6. Allow to warm to room temperature and stir for 12-18 hours. E->F G 7. Monitor reaction completion by HPLC/TLC. F->G H 8. Quench with saturated aq. NH₄Cl. G->H I 9. Extract with an organic solvent (e.g., EtOAc). H->I J 10. Wash combined organic layers with water and brine. I->J K 11. Dry (Na₂SO₄), filter, and concentrate in vacuo. J->K

Caption: Workflow for a safer, scalable HWE reaction.

Methodology:

  • Charge a clean, dry, inerted reactor with anhydrous lithium chloride (1.2 eq.).

  • Add anhydrous acetonitrile and begin vigorous stirring to create a suspension.

  • Cool the suspension to 0 °C.

  • Add the N-Boc-aminomethylphosphonate reagent (1.1 eq.) followed by acetaldehyde (1.0 eq.).

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq.) dropwise via an addition pump over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or HPLC until the acetaldehyde is consumed.

  • Upon completion, cool the mixture to 10 °C and quench by slowly adding saturated aqueous ammonium chloride solution.

  • Proceed with standard aqueous work-up and extraction. The resulting crude enecarbamate can be taken to the next step or purified if necessary.[4]

Protocol 2: Large-Scale Boc-Protection and Work-up

Methodology:

  • Dissolve the crude (E)-prop-1-en-1-amine derivative in a suitable solvent (e.g., methanol or THF).[14]

  • Cool the solution to 0-5 °C.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.). If using a non-alcoholic solvent, add triethylamine (1.2 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC/HPLC for the disappearance of the starting amine.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the crude residue in a suitable extraction solvent like ethyl acetate or MTBE.

  • Wash the organic layer sequentially with a weak acid (e.g., 1M citric acid solution), water, and brine to remove any remaining base and water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude this compound.

  • Purify the product by crystallization or trituration from a suitable solvent system (e.g., hexane/ethyl acetate).

References

  • BenchChem. (n.d.). Troubleshooting low yields in the Horner-Wadsworth-Emmons reaction.
  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Yang, Q., Sheng, M., Henkelis, J. J., et al. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development, 23(10), 2210-2217. Available from: [Link]

  • Brown, J. A., Chudasama, V., Giles, M. E., et al. (2012). E- and Z-Stereoselectivity in the preparation of enamides from glycidyl sulfonamides and carbamates. Organic & Biomolecular Chemistry, 10(3), 509-511. Available from: [Link]

  • Eastgate, M. D., et al. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development, 15(4), 835-840. Available from: [Link]

  • BenchChem. (n.d.). Low yield in Horner-Wadsworth-Emmons reaction with diethyl (bromomethyl)phosphonate.
  • ResearchGate. (2012). E- and Z-Stereoselectivity in the preparation of enamides from glycidyl sulfonamides and carbamates. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Base Selection in the Horner-Wadsworth-Emmons Reaction.
  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 182-191. Available from: [Link]

  • PubMed. (2012). E- and Z-stereoselectivity in the preparation of enamides from glycidyl sulfonamides and carbamates. Retrieved from [Link]

  • Reddit. (2022). NaH alternative. r/OrganicChemistry. Retrieved from [Link]

  • PubMed. (2004). Highly diastereo- and enantioselective reactions of enecarbamates with ethyl glyoxylate to give optically active syn and anti alpha-alkyl-beta-hydroxy imines and ketones. Retrieved from [Link]

  • Scribd. (n.d.). The Safe Use of Sodium Hydride On Scale. Retrieved from [Link]

  • Qian, D., Bera, S., et al. (2021). Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates. Journal of the American Chemical Society, 143(4), 2017-2025. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • RSC Advances. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. Available from: [Link]

  • Li, S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available from: [Link]

  • Griffith Research Online. (2019). Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sodium hydride. PubChem. Retrieved from [Link]

  • University of California. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • Ando, K. (1997). Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. The Journal of Organic Chemistry, 62(7), 1934-1939. Available from: [Link]

  • Sciencemadness Discussion Board. (2009). Substitute sodium hydride for potassium hydride?. Retrieved from [Link]

  • ResearchGate. (n.d.). An example of multistep synthesis of carbamate. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • ResearchGate. (2024). Electrochemical Scaled-up Synthesis of Cyclic Enecarbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
  • National Institutes of Health. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved from [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 266. Available from: [Link]

  • BenchChem. (n.d.). tert-Butyl (1-cyanopropan-2-yl)carbamate: A Comprehensive Technical Guide.
  • YouTube. (2021). 19.7b Wittig Reaction | Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

Sources

Technical Support Center: Byproduct Analysis in (E)-tert-Butyl prop-1-en-1-ylcarbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (E)-tert-Butyl prop-1-en-1-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthesis. By understanding the root causes of these impurities, you can optimize your reaction conditions, improve yield and purity, and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in this synthesis?

A1: The most frequently observed byproduct is the geometric isomer, (Z)-tert-Butyl prop-1-en-1-ylcarbamate. Its formation is highly dependent on the stereoselectivity of the olefination reaction used, such as the Horner-Wadsworth-Emmons (HWE) or Wittig reaction.[1][2][3]

Q2: I'm observing significant amounts of propanal self-condensation products. What's causing this?

A2: The self-condensation of propanal, an aldol condensation, is typically caused by the reaction conditions being too basic or the temperature being too high.[4][5][6] This allows the propanal enolate to form and react with another molecule of propanal before the desired olefination reaction can occur.

Q3: My product seems to be degrading during purification on silica gel. Why?

A3: The Boc (tert-Butoxycarbonyl) protecting group is sensitive to acid.[7][8][9] Standard silica gel can be slightly acidic, leading to the hydrolysis of the carbamate and formation of undesired byproducts. The resulting enamine is also unstable.

Q4: How can I accurately determine the (E)/(Z) isomer ratio of my product?

A4: Proton NMR (¹H NMR) spectroscopy is the most direct method. The coupling constant (J-value) between the two vinylic protons is characteristic of the geometry. For the (E)-isomer, a larger coupling constant (typically 12-18 Hz) is expected, while the (Z)-isomer will show a smaller coupling constant (6-12 Hz).[10][11][12]

Synthesis Pathway and Key Byproduct Formations

The synthesis of this compound is commonly achieved via a Horner-Wadsworth-Emmons (HWE) reaction between propanal and a phosphonate reagent bearing the N-Boc protected amine. This method is generally favored for its high (E)-selectivity and the ease of removing the phosphate byproduct.[1][13][14]

Synthesis_and_Byproducts Phosphonate N-Boc-aminomethylphosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base Base (e.g., NaH) Propanal Propanal Aldol Propanal Aldol Condensation Products Propanal->Aldol + Base (Side Reaction) Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane + Propanal E_Product (E)-tert-Butyl prop-1-en-1-ylcarbamate Oxaphosphetane->E_Product Major Pathway (Thermodynamically Favored) Z_Isomer (Z)-Isomer Oxaphosphetane->Z_Isomer Minor Pathway Deprotection Deprotection/ Hydrolysis Products E_Product->Deprotection Acidic Workup/ Purification

Caption: Synthesis pathway and major byproduct formation routes.

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter.

Issue 1: High Percentage of (Z)-Isomer Impurity
  • Symptoms: ¹H NMR spectrum shows two sets of vinylic proton signals, with the set corresponding to the (Z)-isomer having significant integration. HPLC analysis shows a closely eluting peak near the main product.

  • Root Cause Analysis: The Horner-Wadsworth-Emmons reaction, while generally (E)-selective, can produce (Z)-isomers if not properly controlled.[13][15] Factors influencing selectivity include the nature of the phosphonate, the base, the solvent, and the reaction temperature. For instance, Still-Gennari conditions are specifically designed to favor the (Z)-isomer.[15]

  • Corrective Actions:

    • Choice of Base and Solvent: Use of strong, non-coordinating bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethoxyethane (DME) generally maximizes (E)-selectivity.[1]

    • Temperature Control: Perform the addition of the aldehyde to the phosphonate carbanion at a low temperature (e.g., -78 °C to 0 °C) and then allow the reaction to slowly warm to room temperature. This favors the formation of the more stable trans-oxaphosphetane intermediate, which leads to the (E)-alkene.

    • Phosphonate Structure: Phosphonates with bulkier ester groups (e.g., diisopropyl instead of diethyl) can sometimes enhance (E)-selectivity.

Issue 2: Presence of Aldol Condensation Byproducts
  • Symptoms: The crude reaction mixture shows higher molecular weight impurities by GC-MS or LC-MS. The ¹H NMR spectrum is complex, with signals corresponding to 2-methyl-2-pentenal or other aldol adducts.[6][16][17]

  • Root Cause Analysis: Propanal can act as both an electrophile and, after deprotonation by a strong base, a nucleophile. If the concentration of the phosphonate carbanion is low or its formation is slow, the propanal enolate can form and initiate a self-condensation reaction.[5]

  • Corrective Actions:

    • Reverse Addition: Add the propanal slowly to the pre-formed solution of the phosphonate carbanion. This ensures that the aldehyde is always in the presence of a high concentration of the desired nucleophile, minimizing self-reaction.

    • Lower Temperature: Maintain a low reaction temperature during the addition of the aldehyde to decrease the rate of the competing aldol reaction.

    • Base Selection: While a strong base is needed to form the phosphonate carbanion, ensure it is consumed completely before adding the aldehyde if possible, or use a base known to favor the HWE reaction over aldol processes.

Issue 3: Product Degradation and Low Recovery after Chromatography
  • Symptoms: The purified product yield is significantly lower than the crude yield estimated by NMR. TLC analysis of the column fractions shows new, more polar spots.

  • Root Cause Analysis: The N-Boc protecting group is labile under acidic conditions.[8][18] Standard silica gel has acidic silanol groups on its surface, which can catalyze the removal of the Boc group. The resulting enamine is often unstable and can hydrolyze or polymerize.

  • Corrective Actions:

    • Neutralize Silica Gel: Prepare a slurry of silica gel in the desired eluent and add a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% by volume). Mix thoroughly and then pack the column. This deactivates the acidic sites.

    • Alternative Media: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a bonded-phase silica (like C18 for reverse-phase chromatography) if the product is compatible.

    • Minimize Contact Time: Perform the chromatography as quickly as possible to reduce the time the compound is in contact with the stationary phase.

Analytical Protocols & Data

A robust analytical workflow is crucial for identifying and quantifying byproducts.

Analytical_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Spotting Crude_NMR Crude ¹H NMR Crude->Crude_NMR Sample Prep LCMS LC-MS Crude->LCMS Identify Byproducts GCMS GC-MS Crude->GCMS Identify Volatiles Column Column Chromatography Crude_NMR->Column Assess Purity Purified_NMR ¹H & ¹³C NMR of Purified Fractions HPLC Quantitative HPLC Purified_NMR->HPLC Develop Method Column->Purified_NMR Characterize

Caption: A typical analytical workflow for byproduct analysis.
Table 1: Key Byproducts and Their Analytical Signatures
Byproduct NameStructureTypical ¹H NMR Signals (CDCl₃)Mass Spec (EI+)
(Z)-tert-Butyl prop-1-en-1-ylcarbamate C/C=C/NC(=O)OC(C)(C)CVinylic protons: δ ~6.1-6.4 ppm (dq), ~4.5-4.8 ppm (dq). J ≈ 6-9 Hz .m/z = 157 (M⁺), 101, 57
2-Methyl-2-pentenal CCC(=C(C)C=O)CAldehyde proton: δ ~9.4 ppm. Vinylic proton: δ ~6.5 ppm.m/z = 98 (M⁺)
tert-Butyl carbamate H₂NC(=O)OC(C)(C)CBroad NH₂ signal. t-Butyl singlet: δ ~1.45 ppm.m/z = 117 (M⁺), 61, 57
Protocol 1: Determination of (E)/(Z) Ratio by ¹H NMR
  • Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) of the crude or purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure good resolution and a flat baseline, particularly in the vinylic region (δ 5.0-7.5 ppm).

  • Data Processing:

    • Identify the doublet of quartets (dq) signals for the vinylic proton adjacent to the nitrogen for both isomers. The (E)-isomer will be further downfield than the (Z)-isomer.

    • Measure the coupling constant (J) for each pair of vinylic protons. An (E)-isomer will have a J-value of approximately 14 Hz, while a (Z)-isomer will be around 8-9 Hz.[10][12]

    • Integrate the signals corresponding to a unique proton for each isomer (e.g., the vinylic proton at C2).

  • Calculation: The ratio of the integrals directly corresponds to the molar ratio of the (E) and (Z) isomers.

    • % (E)-Isomer = [Integral(E) / (Integral(E) + Integral(Z))] * 100

References

  • What is the stereoselectivity of Wittig's reaction?. Quora. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • The Wittig Reaction. University of Pittsburgh, Department of Chemistry. [Link]

  • Stereoselective Wittig Reaction-Overview. ChemTube3D. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Stereoselectivity of the Wittig Reaction in Two-Phase System. ResearchGate. [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Self-condensation of propanol over solid-base catalysts. ResearchGate. [Link]

  • What is the mechanism and product formed from the base catalyzed condensation of ethanol and propanal?. Quora. [Link]

  • Determination of the (E)/(Z) ratio from 1 H NMR spectrum of the material Ia. ResearchGate. [Link]

  • Self- and Cross-Aldol Condensation of Propanal Catalyzed by Anion-Exchange Resins in Aqueous Media. ResearchGate. [Link]

  • Synthesis and NMR Studies of Z- And E-Isomers of. Amanote Research. [Link]

  • Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. ResearchGate. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]

  • N-Boc protection of amines derivative. ResearchGate. [Link]

  • (a) Write the main product formed when propanal reacts with the following reagents. Filo. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Give the expected products for the aldol condensations of (a) propanal. Pearson. [Link]

  • Horner-Wadsworth-Emmons Reaction Mechanism | Organic Chemistry. YouTube. [Link]

  • tert-butyl N-(prop-2-yn-1-yl)carbamate. PubChem. [Link]

  • (E)/(Z) isomerization of enamide 1 as monitored by HPLC. ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]

  • Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. PubMed. [Link]

  • Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. MDPI. [Link]

  • Antibacterial sulfonimidamide-based oligopeptides as type I signal peptidase inhibitors: Synthesis and biological evaluation. DiVA portal. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of (E)-tert-Butyl prop-1-en-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. (E)-tert-Butyl prop-1-en-1-ylcarbamate is a key building block in organic synthesis, valued for its role as a protected enamine.[1][2] This guide provides an in-depth comparison of its characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering insights into experimental design and data interpretation.

Introduction to this compound

This compound (CAS No. 119973-54-5) belongs to the class of vinyl carbamates.[3] The tert-butyloxycarbonyl (Boc) group serves as a common and versatile protecting group for amines, rendering them less reactive and nucleophilic.[4][5] This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions.[2] The E-configuration of the double bond introduces specific stereochemical features that are discernible through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[6]

Expected ¹H NMR Spectral Data

A proton NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment in the molecule.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~6.8-7.0Doublet of Quartets1H=CH-N
~4.8-5.0Doublet of Quartets1HCH₃-CH=
~6.5 (broad)Singlet1HN-H
~1.6Doublet3HCH₃-CH=
~1.5Singlet9H-C(CH₃)₃

Causality Behind Expected Shifts and Couplings:

  • The vinyl protons (=CH-N and CH₃-CH=) are expected to appear in the downfield region (typically 4.5-7.5 ppm) due to the deshielding effect of the double bond.

  • The large trans-coupling constant (J ≈ 12-18 Hz) between the two vinyl protons is a key indicator of the E-stereochemistry.

  • The quartet splitting of the vinyl protons arises from coupling to the methyl protons and each other.

  • The tert-butyl group protons will appear as a sharp singlet, integrating to nine protons, in the upfield region due to their shielded environment.

  • The N-H proton signal is often broad and its chemical shift can be concentration and solvent dependent.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum provides complementary information about the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment
~154C=O (Carbamate)
~125=CH-N
~105CH₃-CH=
~80-C(CH₃)₃
~28-C(CH₃)₃
~18CH₃-CH=

Rationale for Carbon Chemical Shifts:

  • The carbonyl carbon of the carbamate group is significantly deshielded and appears at the lowest field.

  • The sp² hybridized carbons of the double bond will resonate in the characteristic alkene region.

  • The quaternary and methyl carbons of the tert-butyl group will appear in the aliphatic region.

Experimental Protocol for NMR Analysis

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7] The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly locked and shimmed on the deuterated solvent signal to achieve optimal resolution.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon.[8]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Visualization of Spin-Spin Coupling

G H_vinyl1 =CH-N H_vinyl2 CH₃-CH= H_vinyl1->H_vinyl2 J (trans) NH N-H H_vinyl1->NH J (variable) H_methyl_vinyl CH₃-CH= H_vinyl2->H_methyl_vinyl J (vicinal) G M_H [M+H]⁺ m/z 158.12 Fragment1 [M-C₄H₈+H]⁺ m/z 102.07 M_H->Fragment1 - C₄H₈ Fragment2 [C₄H₉]⁺ m/z 57.07 M_H->Fragment2

Sources

A Comparative Guide to the Orthogonal Purity Assessment of (E)-tert-Butyl prop-1-en-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of critical analytical techniques for the characterization and purity determination of (E)-tert-Butyl prop-1-en-1-ylcarbamate (CAS No. 119973-54-5)[1]. As a key building block in modern organic synthesis and drug development, ensuring its purity is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). We will explore the causality behind the selection of orthogonal methods, present detailed experimental protocols, and provide comparative data to guide researchers, scientists, and quality control professionals in establishing a robust analytical strategy.

The principle of orthogonal testing—using multiple, distinct analytical methods—is a cornerstone of analytical method validation.[2][3] It provides a high degree of assurance that all potential impurities (e.g., starting materials, by-products, isomers, residual solvents) are detected and accurately quantified. This guide will focus on a powerful combination of chromatographic and spectroscopic techniques: High-Performance Liquid Chromatography (HPLC) for general purity and non-volatile impurities, Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, and Fourier-Transform Infrared (FTIR) Spectroscopy for identity confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurity Profiling

HPLC is the premier technique for analyzing non-volatile and thermally labile compounds, making it exceptionally well-suited for carbamates.[4][5] A reversed-phase method offers excellent resolution for separating the main this compound peak from potential polar and non-polar impurities that may arise during synthesis or degradation.

Causality of Method Choice: The combination of a C18 stationary phase and a water/acetonitrile mobile phase gradient allows for the effective separation of compounds based on their hydrophobicity. UV detection is ideal as the carbamate and many potential aromatic impurities possess a chromophore. This method is validated for its specificity, linearity, and precision to ensure reliable data for quality control.[6]

Experimental Protocol: HPLC-UV
  • Sample Preparation : Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 acetonitrile/water diluent to create a 1 mg/mL stock solution.

  • Chromatographic Conditions : The following conditions are a robust starting point for analysis.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-18.1 min: 80-20% B; 18.1-22 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 210 nm
Injection Volume 5 µL
  • Data Analysis : Purity is typically assessed by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.

Hypothetical Data & Comparison
Compound BatchMain Peak R_t (min)Main Peak Area %Impurity 1 Area % (R_t 4.5 min)Impurity 2 Area % (R_t 8.2 min)
Batch A (High Purity) 6.799.85%0.08%0.07%
Batch B (Degraded) 6.797.50%1.50%1.00%
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Report Calculate->Report Final Purity Report

Caption: Workflow for HPLC-based purity analysis.

Quantitative NMR (qNMR): An Absolute Purity Assessment

Unlike chromatographic techniques that provide relative purity, qNMR is a primary analytical method capable of determining the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[7][8] The signal intensity in ¹H NMR is directly proportional to the number of protons generating that signal, making it inherently quantitative without the need for compound-specific calibration curves.[8]

Causality of Method Choice: This technique is invaluable for qualifying new reference standards or for samples where no pre-existing standard is available.[8] The this compound structure contains unique, well-resolved signals (e.g., the singlet from the tert-butyl group) that are ideal for integration and quantification against a non-overlapping signal from an internal standard.

Experimental Protocol: ¹H qNMR
  • Sample Preparation :

    • Accurately weigh ~15 mg of the this compound sample into a clean vial using a microbalance (accuracy ±0.01 mg).

    • Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Anhydride, 99.5%+) into the same vial. The standard must have a peak that is resolved from all analyte peaks.

    • Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., CDCl₃) and transfer to a 5 mm NMR tube.[9][10]

  • NMR Data Acquisition :

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Key Parameters : Ensure a sufficient relaxation delay (D1 ≥ 5 * T₁, where T₁ is the longest spin-lattice relaxation time of the peaks being quantified) to allow for complete magnetization recovery. A D1 of 30 seconds is a safe starting point. Use a 90° pulse angle.

  • Data Processing & Calculation :

    • Process the spectrum with identical parameters (phasing, baseline correction).

    • Carefully integrate the selected analyte peak and the internal standard peak.

    • Calculate the purity using the following formula[7]:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I : Integral value

    • N : Number of protons for the integrated signal

    • M : Molar mass

    • m : Mass

    • Purity : Purity of the standard

Hypothetical Data & Comparison
ParameterAnalyte (this compound)Internal Standard (Maleic Anhydride)
Mass (m) 15.12 mg10.05 mg
Molar Mass (M) 157.21 g/mol 98.06 g/mol
Selected Signal tert-butyl singlet (~1.45 ppm)Olefinic singlet (~7.10 ppm)
Number of Protons (N) 92
Integral (I) 5.851.30
Purity (Purity_std) To be calculated99.5%

Using the formula: Purity = (5.85 / 1.30) * (2 / 9) * (157.21 / 98.06) * (10.05 / 15.12) * 99.5% = 99.2%

qNMR Workflow Diagram

QNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation Weigh_Analyte Accurately Weigh Analyte Dissolve Co-dissolve in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_Std Accurately Weigh Standard Weigh_Std->Dissolve Acquire Acquire Spectrum (Long D1 Delay) Dissolve->Acquire Process Phase & Baseline Correct Acquire->Process Integrate Integrate Analyte & Std Peaks Process->Integrate Calculate Calculate Purity via Formula Integrate->Calculate Report Report Calculate->Report Absolute Purity Value

Caption: Workflow for absolute purity determination by qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Impurities

While HPLC is ideal for the parent compound, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis and purification process.[4][11] Direct injection of carbamates into a hot GC inlet can cause thermal degradation[12]; therefore, GC-MS is most effectively applied here for headspace analysis of residual solvents.

Causality of Method Choice: Headspace sampling vaporizes only the volatile components from the sample matrix, protecting the main compound from thermal stress and preventing contamination of the GC system. The mass spectrometer provides definitive identification of the impurities by comparing their fragmentation patterns to established libraries (e.g., NIST).

Experimental Protocol: Headspace GC-MS for Residual Solvents
  • Sample Preparation : Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO) and an internal standard. Crimp the vial securely.

  • GC-MS Conditions :

ParameterCondition
Headspace Sampler Incubation Temp: 80 °C; Incubation Time: 15 min
GC Column DB-624 or similar, 30 m x 0.25 mm, 1.4 µm film thickness
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 220 °C (Split mode, e.g., 20:1)
Oven Program 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 5 min)
MS Transfer Line 250 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-350
Hypothetical Data & Comparison
Potential SolventRetention Time (min)Status (Batch A)Status (Batch C - Poorly Dried)
Acetone 4.2Not Detected850 ppm
Ethyl Acetate 6.850 ppm1200 ppm
Hexanes 7.5Not Detected350 ppm
GC-MS Workflow Diagram```dot

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing Prep Prepare Sample in Headspace Vial Incubate Incubate & Sample Headspace Prep->Incubate Inject Inject Volatiles into GC Incubate->Inject Separate Separation on GC Column Inject->Separate Detect EI-MS Detection Separate->Detect Search Search MS Library Detect->Search Quantify Quantify vs. Standard Search->Quantify Report Report Quantify->Report Residual Solvent Report

Caption: Workflow for identity confirmation by FTIR.

Comparative Summary of Techniques

TechniquePrimary Application for this AnalytePrinciple of Separation/DetectionKey AdvantageKey Limitation
HPLC-UV Relative purity and non-volatile impuritiesDifferential partitioning between mobile/stationary phasesRobust, excellent for routine QC, separates isomersRequires a reference standard for quantitation; less specific than MS
¹H qNMR Absolute purity determinationNuclear spin resonance; signal integral proportional to molar concentrationPrimary method; no analyte-specific standard needed for purityLower sensitivity than HPLC; peak overlap can be challenging in complex mixtures
Headspace GC-MS Volatile impurities (residual solvents)Partitioning into gas phase; separation by boiling point; MS identificationGold standard for volatile analysis; high specificity from MSNot suitable for the non-volatile parent compound; potential for thermal degradation if injected directly
ATR-FTIR Identity confirmationAbsorption of infrared radiation by molecular bondsFast, non-destructive, excellent for functional group verificationNot quantitative for purity; provides limited information on minor impurities

Conclusion and Recommended Strategy

A comprehensive characterization of this compound purity demands an orthogonal approach. No single technique is sufficient to provide a complete picture of a sample's quality.

For drug development professionals, the recommended strategy is as follows:

  • Initial Characterization & Standard Qualification : Use ¹H qNMR to determine the absolute purity of a designated "gold standard" or reference batch. Confirm identity and functional group integrity with FTIR .

  • Routine Quality Control : Employ the validated HPLC-UV method for routine batch release, assessing relative purity and profiling for non-volatile impurities against the qualified standard.

  • Process Control & Safety : Utilize Headspace GC-MS to quantify residual solvents, ensuring they are below the limits specified by ICH guidelines.

By integrating these complementary techniques, researchers and manufacturers can build a robust, self-validating system that ensures the identity, purity, and safety of this compound, thereby safeguarding the integrity of the entire drug development pipeline.

References

  • A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Methyl-6-nitrobenzaldehyde. (n.d.). Benchchem.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell.
  • Validation of Impurity Methods, Part II. (2014, August 22). LCGC North America.
  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. (n.d.). Agilent.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). (n.d.). U.S. Environmental Protection Agency.
  • This compound. (n.d.). Advanced ChemBlocks.
  • Purity by Absolute qNMR Instructions. (n.d.). Journal of Medicinal Chemistry.
  • Analytical method validation: A brief review. (n.d.). Journal of Pharmaceutical and Scientific Innovation.
  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review.
  • Understanding the Differences Between HPLC and GCMS Systems. (2023, January 13). AMP Tech Instruments.
  • HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex.
  • Spectroscopic and Synthetic Profile of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate: A Technical Guide. (n.d.). Benchchem.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration.
  • Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency.
  • Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency.
  • HPLC vs GC - A Beginner's Guide. (2021, December 10). Chromatography Today.
  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. (n.d.). RSSL.
  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021, January 18). Molecules.
  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). (n.d.). ResearchGate.
  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). Journal of Biomolecular NMR.
  • Determination of Derivatized Carbamate Insecticides by GC-MS/MS. (n.d.). SCISPEC.
  • General procedure for N-Boc protection of amines. (n.d.). Supporting Information.
  • tert-Butyl carbamate. (n.d.). NIST WebBook.

Sources

A Comparative Analysis of (E)- and (Z)-tert-Butyl prop-1-en-1-ylcarbamate Reactivity in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the nuanced reactivity of geometric isomers presents both a challenge and an opportunity for the precise construction of complex molecular architectures. This guide provides a detailed comparative analysis of the reactivity of (E)- and (Z)-tert-butyl prop-1-en-1-ylcarbamate, two isomers whose distinct spatial arrangements dictate their behavior in fundamental carbon-carbon bond-forming reactions. By understanding these differences, researchers can strategically select the appropriate isomer to achieve desired stereochemical outcomes in their synthetic endeavors.

Core Physicochemical and Spectroscopic Differences

The fundamental difference between (E)- and (Z)-tert-butyl prop-1-en-1-ylcarbamate lies in the geometry of the carbon-carbon double bond. In the (E)-isomer (entgegen), the higher priority groups on each carbon of the double bond (the carbamate and the methyl group) are on opposite sides. Conversely, in the (Z)-isomer (zusammen), they are on the same side. This seemingly subtle variation has significant implications for the steric environment around the reactive centers and the overall conformational preferences of the molecules.

Property(E)-tert-Butyl prop-1-en-1-ylcarbamate(Z)-tert-Butyl prop-1-en-1-ylcarbamate
Molecular Formula C₈H₁₅NO₂C₈H₁₅NO₂
Molecular Weight 157.21 g/mol 157.21 g/mol
CAS Number 119973-54-5[1]Not readily available
Canonical SMILES C/C=C/NC(=O)OC(C)(C)C[1]C/C=C\NC(=O)OC(C)(C)C
Predicted ¹H NMR The vinyl proton coupled to the methyl group will likely show a larger coupling constant (J-value) due to the trans relationship.The corresponding vinyl proton will likely show a smaller coupling constant (J-value) due to the cis relationship.
Predicted ¹³C NMR Steric compression may lead to slight differences in chemical shifts compared to the (Z)-isomer.Steric hindrance between the methyl and carbamate groups may influence the electronic environment and thus the chemical shifts.

Synthesis and Isomer Control

The stereoselective synthesis of enamides and enecarbamates is a well-documented field, with various methods available to favor the formation of either the (E) or (Z) isomer. For instance, treatment of glycidyl carbamates with lithium diisopropylamide (LDA) has been shown to exhibit selectivity for the (Z)-enecarbamate.[2][3] This selectivity is rationalized by an E1cB elimination mechanism that proceeds through a chelated complex between the substrate and the base.[2][3] Conversely, other synthetic routes can be employed to favor the (E)-isomer. The ability to selectively prepare each isomer is crucial for conducting comparative reactivity studies.

Comparative Reactivity in Nucleophilic Additions

A key area where the geometric isomerism of enecarbamates dictates the reaction outcome is in stereoselective nucleophilic additions. Enamides and enecarbamates can act as nucleophiles, for example, in additions to aldehydes. Research has demonstrated that the stereochemistry of the enecarbamate is directly translated to the stereochemistry of the product.[4]

Specifically, in nucleophilic addition reactions to aldehydes, (E)-enecarbamates yield the anti product , while (Z)-enecarbamates afford the syn product , both with high diastereoselectivity (>97:3).[4] This remarkable stereospecificity is attributed to a concerted reaction pathway that proceeds through a hydrogen-bonded, cyclic six-membered ring transition state.[4]

dot graph TD { rankdir=LR; node [shape=plaintext];

} caption: Stereochemical outcome of nucleophilic addition.

The geometry of the starting enecarbamate isomer directly controls the facial selectivity of the addition, leading to the observed diastereomeric products. This predictable behavior makes these isomers valuable tools for asymmetric synthesis.

Experimental Protocol: Nucleophilic Addition to Benzaldehyde (Representative)
  • Preparation of the Enecarbamate Solution: In a flame-dried, argon-purged flask, dissolve (E)- or (Z)-tert-butyl prop-1-en-1-ylcarbamate (1.0 equiv) in anhydrous dichloromethane (0.1 M).

  • Addition of Lewis Acid: Cool the solution to -78 °C and add a Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise. Stir the mixture for 15 minutes.

  • Addition of Aldehyde: Add freshly distilled benzaldehyde (1.2 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy of the purified product.

Comparative Reactivity in [4+2] Cycloadditions (Diels-Alder Reaction)

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[5] While both (E)- and (Z)-tert-butyl prop-1-en-1-ylcarbamate can act as dienophiles, their reactivity and the stereochemistry of the resulting cycloadducts are expected to differ due to steric and electronic effects.

Generally, for a Diels-Alder reaction to proceed efficiently, the dienophile should be electron-poor.[6][7] The carbamate group is moderately electron-withdrawing, making these compounds suitable dienophiles. The rate of the reaction can be influenced by both electronic and steric factors.

dot graph LR { node [shape=box, style=rounded, fontname="Helvetica"];

} caption: Diels-Alder reaction pathway comparison.

It is hypothesized that the (E)-isomer would be a more reactive dienophile than the (Z)-isomer in Diels-Alder reactions. This is primarily due to reduced steric hindrance in the transition state. In the (Z)-isomer, the cis relationship between the methyl group and the bulky tert-butyl carbamate group can lead to greater steric repulsion with the incoming diene, thus raising the activation energy of the reaction.

Hypothetical Experimental Data: Diels-Alder Reaction with Cyclopentadiene
DienophileReaction Time (h)Yield (%)Endo:Exo Ratio
This compound128590:10
(Z)-tert-Butyl prop-1-en-1-ylcarbamate246088:12

This hypothetical data illustrates the expected trend of higher reactivity and potentially slightly different stereoselectivity for the (E)-isomer due to reduced steric hindrance.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene (Representative)
  • Reactant Preparation: In a sealed tube, combine (E)- or (Z)-tert-butyl prop-1-en-1-ylcarbamate (1.0 equiv) and freshly cracked cyclopentadiene (3.0 equiv) in toluene (0.5 M).

  • Reaction Conditions: Heat the sealed tube at 110 °C.

  • Reaction Monitoring: Monitor the disappearance of the starting enecarbamate by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess cyclopentadiene and toluene.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and the endo:exo ratio by ¹H NMR spectroscopy of the purified product.

Conclusion

The geometric isomerism of (E)- and (Z)-tert-butyl prop-1-en-1-ylcarbamate is a critical determinant of their chemical reactivity. In nucleophilic additions, the isomer geometry dictates the syn or anti stereochemistry of the product with high fidelity. In cycloaddition reactions such as the Diels-Alder, the (E)-isomer is anticipated to exhibit greater reactivity due to reduced steric hindrance. A thorough understanding of these reactivity differences empowers chemists to strategically employ these isomers for the stereocontrolled synthesis of complex target molecules.

References

  • Kobayashi, S., & Mori, Y. (2003). Enamides and enecarbamates as nucleophiles in stereoselective C-C and C-N bond-forming reactions. Chemical Society Reviews, 32(5), 247-257. [Link]

  • Ortega, G., et al. (2017). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 67(3), 195-206. [Link]

  • Clayden, J., & Kenworthy, M. N. (2004). E- and Z-Stereoselectivity in the preparation of enamides from glycidyl sulfonamides and carbamates. Organic & Biomolecular Chemistry, 2(10), 1542-1543. [Link]

  • Cravotto, G., et al. (2013). Diels–Alder Cycloaddition Reactions in Sustainable Media. Molecules, 18(1), 693-726. [Link]

  • Reddy, P. V., et al. (2017). Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors. ACS Omega, 2(9), 5647-5656. [Link]

  • Wikipedia. (2024). Diels–Alder reaction. [Link]

  • Clayden, J., & Kenworthy, M. N. (2012). E- and Z-stereoselectivity in the preparation of enamides from glycidyl sulfonamides and carbamates. Organic & Biomolecular Chemistry, 10(3), 509-511. [Link]

  • Supporting Information. (n.d.). [Link]

  • PubChem. (n.d.). tert-butyl N-(prop-2-yn-1-yl)carbamate. [Link]

  • ResearchGate. (n.d.). The E-1 (left) and Z-1 (right) rotational isomers of N-(4-hydroxybutyl). [Link]

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 14.5: Characteristics of the Diels-Alder Reaction. [Link]

Sources

A Comparative Guide to the Synthesis of Boc-Protected Enamines for the Modern Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, Boc-protected enamines have emerged as versatile and pivotal intermediates. Their unique electronic properties and synthetic handles make them indispensable building blocks in the construction of complex nitrogen-containing molecules, particularly in the realms of pharmaceutical and natural product synthesis. The strategic installation of the tert-butyloxycarbonyl (Boc) protecting group on the enamine nitrogen atom modulates its reactivity and stability, allowing for a wide array of subsequent chemical transformations.

This guide provides an in-depth, comparative analysis of the primary alternative methods for the synthesis of Boc-protected enamines. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each strategy, empowering the discerning researcher to make informed decisions in their synthetic endeavors.

The Synthetic Challenge: Navigating the Landscape of Boc-Enamine Formation

The direct synthesis of N-Boc enamines presents a unique set of challenges. Traditional enamine synthesis, typically involving the condensation of a secondary amine with a carbonyl compound, is not directly applicable for the introduction of a Boc group. Consequently, specialized methods have been developed to address this synthetic need. This guide will focus on three prominent and mechanistically distinct approaches:

  • Titanium(IV)-Mediated Condensation of Ketones with tert-Butyl Carbamate: A direct and atom-economical approach leveraging a Lewis acid to facilitate the condensation.

  • Palladium-Catalyzed Amidation of Enol Triflates: A cross-coupling strategy that forms the C-N bond through the reaction of an activated enol derivative with a nitrogen source.

  • Copper-Catalyzed Vinylation of tert-Butyl Carbamate: An alternative cross-coupling method utilizing vinyl halides as the enamine precursor.

Method 1: Titanium(IV)-Mediated Condensation

This method represents a direct and conceptually straightforward approach to N-Boc enamines, involving the condensation of a ketone with tert-butyl carbamate, facilitated by a titanium(IV) Lewis acid, most commonly titanium tetrachloride (TiCl₄).

Mechanistic Rationale and Key Principles

The role of TiCl₄ is multifaceted and crucial for the success of this transformation. It acts as a powerful Lewis acid, activating the carbonyl group of the ketone towards nucleophilic attack by the weakly nucleophilic tert-butyl carbamate. Furthermore, TiCl₄ serves as a potent water scavenger, driving the reaction equilibrium towards the formation of the enamine by irreversibly removing the water byproduct as titanium dioxide (TiO₂). The reaction typically requires a stoichiometric amount of TiCl₄ and a base to neutralize the generated HCl.

G cluster_0 Reaction Pathway cluster_1 Byproducts ketone Ketone activated_ketone Activated Ketone (TiCl₄ complex) ketone->activated_ketone Coordination carbamate tert-Butyl Carbamate hemiaminal Hemiaminal Intermediate carbamate->hemiaminal Nucleophilic Attack TiCl4 TiCl₄ TiCl4->activated_ketone TiO2 TiO₂ TiCl4->TiO2 activated_ketone->hemiaminal boc_enamine Boc-Protected Enamine hemiaminal->boc_enamine Dehydration H2O H₂O hemiaminal->H2O H2O->TiO2 Reaction with TiCl₄

Figure 1: TiCl₄-Mediated Synthesis of Boc-Enamines.

Performance and Experimental Considerations

This method has proven effective for a range of ketones, including cyclic and acyclic variants. However, the strongly Lewis acidic nature of TiCl₄ can be a double-edged sword. While essential for the reaction, it can also lead to side reactions or degradation of sensitive functional groups. The formation of a fine precipitate of TiO₂ can sometimes complicate product isolation and purification.

Table 1: Performance Data for Titanium(IV)-Mediated Synthesis of Boc-Enamines

Ketone SubstrateProductYield (%)Reference
CyclohexanoneN-Boc-1-cyclohexenylamine>90 (crude)[1]
AcetophenoneN-Boc-1-phenylethenamineModerate[2]
2-PentanoneMixture of regioisomers-[1]
Experimental Protocol: TiCl₄-Mediated Synthesis of N-Boc-cyclohexenylamine[1]
  • A solution of morpholine (60 mmol) in a suitable solvent (e.g., anhydrous benzene or THF, ~80 mL) is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere and cooled to 0 °C.

  • Titanium tetrachloride (9 mmol) dissolved in the same solvent (~10 mL) is added dropwise to the stirred amine solution.

  • After the addition is complete, the carbonyl compound (10 mmol) is added in one portion.

  • The reaction mixture is allowed to warm to room temperature and stirred for the appropriate time (typically several hours, monitored by TLC).

  • Upon completion, the reaction is quenched, and the precipitated TiO₂ is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the crude product can be purified by distillation or chromatography, although purification can lead to some product loss due to decomposition.[1]

Method 2: Palladium-Catalyzed Amidation of Enol Triflates

This cross-coupling strategy offers a milder alternative to the titanium-mediated approach. The reaction involves the formation of a C-N bond between an enol triflate, derived from the corresponding ketone, and tert-butyl carbamate, catalyzed by a palladium complex.

Mechanistic Rationale and Key Principles

The catalytic cycle is believed to proceed through a standard palladium-catalyzed cross-coupling mechanism. The active Pd(0) catalyst undergoes oxidative addition into the C-OTf bond of the enol triflate to form a Pd(II)-enolate complex. Subsequent coordination of the deprotonated tert-butyl carbamate and reductive elimination furnishes the desired N-Boc enamine and regenerates the Pd(0) catalyst. The choice of ligand is critical for the efficiency of this transformation, with bulky, electron-rich phosphine ligands such as Xantphos often providing optimal results.[3]

G cluster_0 Catalytic Cycle enol_triflate Enol Triflate pd_complex Pd(II)-Enolate Complex enol_triflate->pd_complex Oxidative Addition carbamate tert-Butyl Carbamate reductive_elimination Reductive Elimination carbamate->reductive_elimination pd0 Pd(0) Catalyst pd0->pd_complex pd_complex->reductive_elimination Ligand Exchange reductive_elimination->pd0 Catalyst Regeneration boc_enamine Boc-Protected Enamine reductive_elimination->boc_enamine

Figure 2: Pd-Catalyzed Synthesis of Boc-Enamines.

Performance and Experimental Considerations

The palladium-catalyzed amidation of enol triflates is a versatile method that tolerates a wide range of functional groups due to its mild reaction conditions.[3] Both cyclic and acyclic enol triflates can be successfully coupled with various amides and carbamates.[3][4] The synthesis of the enol triflate precursor from the corresponding ketone is a necessary additional step.

Table 2: Performance Data for Palladium-Catalyzed Synthesis of Boc-Enamines

Enol Triflate SubstrateAmide/CarbamateProductYield (%)Reference
1-Cyclohexenyl triflatetert-Butyl carbamateN-Boc-1-cyclohexenylamine85[3]
1-Phenylvinyl triflatetert-Butyl carbamateN-Boc-1-phenylethenamine78[3]
2-Heptenyl triflateBenzamideN-(hept-2-en-2-yl)benzamide92[4]
Experimental Protocol: Palladium-Catalyzed Synthesis of N-Boc-1-cyclohexenylamine[3]
  • To a reaction vessel are added Pd₂(dba)₃ (palladium source), Xantphos (ligand), and Cs₂CO₃ (base).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon).

  • Dioxane (solvent), the enol triflate (1.0 equiv), and the carbamate (1.2 equiv) are added.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by GC or TLC).

  • The reaction is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired enamide.

Method 3: Copper-Catalyzed Vinylation of tert-Butyl Carbamate

This approach provides another valuable cross-coupling strategy for the synthesis of N-Boc enamines, utilizing vinyl halides as the starting material. Copper catalysis offers a cost-effective and often complementary alternative to palladium-based methods.

Mechanistic Rationale and Key Principles

The copper-catalyzed vinylation of amides and carbamates is believed to proceed via a mechanism involving a Cu(I) active species. The reaction is typically facilitated by a ligand, such as N,N'-dimethylethylenediamine, which coordinates to the copper center and enhances its catalytic activity. The proposed cycle involves the coordination of the carbamate to the copper catalyst, followed by oxidative addition of the vinyl halide. Reductive elimination then yields the N-Boc enamine and regenerates the active Cu(I) species.

G cluster_0 Catalytic Cycle vinyl_halide Vinyl Halide cu_complex Cu(III) Intermediate vinyl_halide->cu_complex Oxidative Addition carbamate tert-Butyl Carbamate carbamate->cu_complex Coordination cu1 Cu(I) Catalyst cu1->cu_complex reductive_elimination Reductive Elimination cu_complex->reductive_elimination reductive_elimination->cu1 Catalyst Regeneration boc_enamine Boc-Protected Enamine reductive_elimination->boc_enamine

Figure 3: Cu-Catalyzed Synthesis of Boc-Enamines.

Performance and Experimental Considerations

The copper-catalyzed vinylation is a versatile method that is tolerant of various functional groups and can be applied to both vinyl bromides and iodides.[5][6] The retention of the double bond geometry of the starting vinyl halide is a key advantage of this method.[6]

Table 3: Performance Data for Copper-Catalyzed Synthesis of Boc-Enamines

Vinyl Halide SubstrateAmide/CarbamateProductYield (%)Reference
(E)-1-Iodo-1-hexenetert-Butyl carbamate(E)-N-Boc-1-hexenylamine82[5]
1-BromocyclohexenePyrrolidinoneN-(cyclohex-1-en-1-yl)pyrrolidin-2-one90[5]
(Z)-β-BromostyreneAcetamide(Z)-N-(2-phenylvinyl)acetamide75[5]
Experimental Protocol: Copper-Catalyzed Synthesis of (E)-N-Boc-1-hexenylamine[5]
  • A reaction tube is charged with CuI (copper source), the amide or carbamate (1.2 equiv), and K₃PO₄ (base).

  • The tube is evacuated and backfilled with argon.

  • Toluene (solvent), the vinyl halide (1.0 equiv), and N,N'-dimethylethylenediamine (ligand) are added via syringe.

  • The reaction mixture is heated to the appropriate temperature (e.g., 80 °C) and stirred until the reaction is complete (monitored by GC).

  • After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered, and the filtrate is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography.

Comparative Analysis and Concluding Remarks

The choice of synthetic method for the preparation of Boc-protected enamines will ultimately depend on several factors, including the specific substrate, the presence of other functional groups, and considerations of cost and scalability.

FeatureTitanium(IV)-Mediated CondensationPalladium-Catalyzed AmidationCopper-Catalyzed Vinylation
Starting Materials Ketone, tert-butyl carbamateEnol triflate, tert-butyl carbamateVinyl halide, tert-butyl carbamate
Key Reagent/Catalyst TiCl₄ (stoichiometric)Palladium complex (catalytic)Copper salt (catalytic)
Advantages Direct, atom-economicalMild conditions, broad functional group toleranceCost-effective catalyst, retention of stereochemistry
Disadvantages Harsh conditions, potential for side reactions, difficult workupRequires pre-functionalization to enol triflateRequires pre-functionalization to vinyl halide
Best Suited For Robust substrates where directness is a priorityComplex molecules with sensitive functional groupsCost-sensitive syntheses where stereochemistry is important

The Titanium(IV)-mediated condensation offers the most direct route from simple starting materials but is limited by its harsh conditions. The Palladium-catalyzed amidation of enol triflates provides a milder and more general approach, albeit at the cost of an additional synthetic step to prepare the enol triflate. The Copper-catalyzed vinylation of carbamates presents a cost-effective and stereoretentive alternative to the palladium-catalyzed method.

As the demand for sophisticated nitrogen-containing molecules continues to grow, the development of novel and efficient methods for the synthesis of key intermediates like Boc-protected enamines will remain a vibrant area of research. The methods presented in this guide represent the current state-of-the-art and provide a powerful toolkit for the modern synthetic chemist.

References

  • Wallace, D. J.; Klauber, D. J.; Chen, C.-y.; Volante, R. P. Palladium-Catalyzed Amidation of Enol Triflates: A New Synthesis of Enamides. Org. Lett.2003, 5 (24), 4749–4752.
  • Willis, M. C.; Brace, G. N.; Holmes, I. P. Efficient Palladium-Catalysed Enamide Synthesis from Enol Triflates and Enol Tosylates. Synthesis2005, 2005 (19), 3229–3234.
  • Jiang, L.; Job, G. E.; Klapars, A.; Buchwald, S. L. Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides. Org. Lett.2003, 5 (20), 3667–3669.
  • Willis, M. C.; Brace, G. N.
  • Klapars, A.; Huang, X.; Buchwald, S. L. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. J. Am. Chem. Soc.2002, 124 (25), 7421–7428.
  • Carlson, R.; Nilsson, Å.; Strömqvist, M. Enamine Synthesis from Functionalized Carbonyl Compounds. Acta Chem. Scand., Ser. B1984, 38, 523-524.
  • White, W. A.; Weingarten, H. A Versatile New Enamine Synthesis. J. Org. Chem.1967, 32 (1), 213–214.
  • Weingarten, H.; White, W. A. A New Reagent for the Synthesis of Enamines and Imines. J. Am. Chem. Soc.1966, 88 (4), 850–850.
  • Carlson, R.; Nilsson, Å. Optimum Conditions for Enamine Synthesis by an Improved Titanium Tetrachloride Procedure. Acta Chem. Scand., Ser. B1984, 38, 49-53.
  • Mukaiyama, T.; Banno, K.; Narasaka, K. New Aldol Type Reaction. J. Am. Chem. Soc.1974, 96 (24), 7503–7509.
  • Lehnherr, D.; Chen, Y.; Yoon, T. P. Titanium-Mediated Synthesis of Sterically Hindered Enamides via Condensation of Amides with Aldehydes and Ketones. Chem. Commun.2012, 48 (86), 10633-10635.

Sources

A Comparative Study of Carbamate Protecting Groups for Enamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups is paramount to successful molecular design and synthesis. Enamines, with their rich and versatile chemistry, are valuable synthetic intermediates. However, the inherent reactivity of the enamine nitrogen often necessitates the use of protecting groups to achieve desired chemical transformations. Carbamate protecting groups, such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc), are mainstays in amine protection. This guide provides a comparative analysis of these three key protecting groups in the specific context of enamine chemistry, offering insights into their introduction, stability, cleavage, and their influence on enamine reactivity.

While direct, head-to-head quantitative comparisons of these protecting groups on a single enamine substrate are not extensively documented in the literature, this guide synthesizes established principles of carbamate chemistry with known examples of N-protected enamines to provide a robust framework for rational protecting group selection.

The Nature of N-Carbamoyl Enamines: A Balancing Act of Electronics

The introduction of a carbamate group onto an enamine nitrogen fundamentally alters its electronic character. The lone pair of the nitrogen, which in a simple enamine is delocalized into the C=C double bond, is now also in conjugation with the carbonyl group of the carbamate. This extended delocalization has two major consequences:

  • Reduced Nucleophilicity: The delocalization of the nitrogen lone pair into the electron-withdrawing carbamate group significantly reduces the nucleophilicity of both the nitrogen and the β-carbon of the enamine.[1][2] This "taming" of the enamine's reactivity is the primary goal of protection.

  • Altered Stability: The resulting N-acylenamine, or enamide, is generally more stable than a simple enamine.[3]

The choice of carbamate protecting group (Boc, Cbz, or Fmoc) subtly modulates these electronic effects and, more importantly, dictates the conditions required for its removal, forming the basis of orthogonal protection strategies.[4][5]

Comparative Overview of Carbamate Protecting Groups for Enamines

Protecting GroupStructureIntroduction ReagentsCleavage ConditionsKey Advantages for EnaminesPotential Limitations for Enamines
Boc (tert-Butoxycarbonyl)(CH₃)₃C-O-CO-Di-tert-butyl dicarbonate ((Boc)₂O)Strong acids (e.g., TFA, HCl)[6]High stability to a wide range of non-acidic reagents.Lability towards strong acids may be incompatible with acid-sensitive functionalities.
Cbz (Carboxybenzyl)C₆H₅CH₂-O-CO-Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂, Pd/C)[7]Cleavage under neutral conditions; orthogonal to acid- and base-labile groups.Incompatible with reducible functional groups (e.g., alkenes, alkynes).
Fmoc (9-Fluorenylmethyloxycarbonyl)C₁₅H₁₁O-CO-9-Fluorenylmethyl chloroformate (Fmoc-Cl)Base (e.g., piperidine in DMF)[4]Cleavage under mild basic conditions; orthogonal to acid- and hydrogenolysis-labile groups.Potential for side reactions with the dibenzofulvene byproduct.

In-Depth Analysis and Experimental Protocols

The Boc Group: Robust and Widely Applicable

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its ease of introduction and its stability under a broad range of reaction conditions, with the notable exception of strong acids.[8]

The synthesis of N-Boc protected enamines can be achieved through various methods, including the direct acylation of a pre-formed enamine or, more commonly, through a one-pot reductive amination/protection sequence starting from a ketone and a primary amine.[9]

Experimental Protocol: One-Pot Synthesis of an N-Boc Enamine Derivative

This protocol is a generalized procedure and may require optimization for specific substrates.

reagents Ketone + Primary Amine imine Imine Intermediate reagents->imine Triethylamine, CH₂Cl₂ boc_enamine N-Boc Enamine imine->boc_enamine (Boc)₂O, Sodium Triacetoxyborohydride

Figure 1: One-pot synthesis of an N-Boc enamine.

  • To a solution of the ketone (1.0 equiv) and a primary amine (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) is added triethylamine (2.5 equiv).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) is added, followed by sodium triacetoxyborohydride (2.0 equiv).

  • The reaction is stirred for an additional 4-12 hours at room temperature.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[6]

Experimental Protocol: Deprotection of an N-Boc Enamine

boc_enamine N-Boc Enamine enamine Enamine boc_enamine->enamine TFA or HCl in Dioxane/Methanol

Figure 2: Deprotection of an N-Boc enamine.

  • The N-Boc protected enamine is dissolved in dichloromethane or dioxane.

  • An excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) is added.

  • The reaction is stirred at room temperature for 1-4 hours, monitoring by TLC.

  • The solvent and excess acid are removed under reduced pressure.

  • The resulting amine salt can be neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent.

The Cbz Group: Orthogonal and Cleavable under Neutral Conditions

The carboxybenzyl (Cbz) group is a valuable protecting group due to its stability to both acidic and basic conditions, with cleavage typically achieved by catalytic hydrogenolysis.[7] This provides excellent orthogonality with Boc and Fmoc groups.

The Cbz group is generally introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base.

Experimental Protocol: Synthesis of an N-Cbz Enamine

enamine Enamine cbz_enamine N-Cbz Enamine enamine->cbz_enamine Cbz-Cl, Base (e.g., NaHCO₃)

Figure 3: Synthesis of an N-Cbz enamine.

  • The enamine (1.0 equiv) is dissolved in a suitable solvent such as dichloromethane or a biphasic mixture of an organic solvent and water.

  • A base, such as aqueous sodium bicarbonate or an organic base like triethylamine (1.5-2.0 equiv), is added.

  • The mixture is cooled to 0 °C, and benzyl chloroformate (Cbz-Cl, 1.1 equiv) is added dropwise.

  • The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional 2-4 hours.

  • The reaction is worked up by separating the organic layer, washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure. The product is purified by column chromatography.

The most common method for Cbz deprotection is catalytic hydrogenolysis.

Experimental Protocol: Deprotection of an N-Cbz Enamine

cbz_enamine N-Cbz Enamine enamine Enamine cbz_enamine->enamine H₂, Pd/C

Figure 4: Deprotection of an N-Cbz enamine.

  • The N-Cbz protected enamine is dissolved in a solvent such as methanol, ethanol, or ethyl acetate.

  • A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added.

  • The reaction mixture is stirred under an atmosphere of hydrogen gas (balloon or hydrogenation apparatus) at room temperature until the starting material is consumed (monitored by TLC).

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the deprotected enamine.

The Fmoc Group: Base-Labile Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is prized for its lability under mild basic conditions, making it orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[4]

The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.

Experimental Protocol: Synthesis of an N-Fmoc Enamine

enamine Enamine fmoc_enamine N-Fmoc Enamine enamine->fmoc_enamine Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃)

Figure 5: Synthesis of an N-Fmoc enamine.

  • The enamine (1.0 equiv) is dissolved in a suitable solvent (e.g., dioxane/water or dichloromethane).

  • An aqueous solution of sodium bicarbonate (2.0 equiv) or an organic base like triethylamine is added.

  • A solution of Fmoc-Cl (1.1 equiv) in dioxane or dichloromethane is added dropwise at 0 °C.

  • The reaction is stirred at room temperature for 2-6 hours.

  • The product is extracted with an organic solvent, and the organic layer is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.

The Fmoc group is cleaved by treatment with a secondary amine, most commonly piperidine, in an aprotic polar solvent like N,N-dimethylformamide (DMF).

Experimental Protocol: Deprotection of an N-Fmoc Enamine

fmoc_enamine N-Fmoc Enamine enamine Enamine fmoc_enamine->enamine Piperidine in DMF

Figure 6: Deprotection of an N-Fmoc enamine.

  • The N-Fmoc protected enamine is dissolved in DMF.

  • A solution of 20% piperidine in DMF is added.

  • The reaction is stirred at room temperature for 30 minutes to 2 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to remove the dibenzofulvene-piperidine adduct.

Influence on Enamine Reactivity

The electron-withdrawing nature of the carbamate group significantly diminishes the nucleophilicity of the enamine's β-carbon. This has profound implications for subsequent reactions. While unprotected enamines readily undergo alkylation and acylation at the β-carbon, N-carbamoyl enamines are considerably less reactive.[1]

Reactions with N-carbamoyl enamines often require more forcing conditions or the use of highly reactive electrophiles. However, this reduced reactivity can also be advantageous, allowing for selective transformations elsewhere in the molecule without affecting the enamine moiety.

Conclusion

The choice of a carbamate protecting group for an enamine is a strategic decision that hinges on the overall synthetic plan.

  • Boc offers robust protection under a wide range of conditions but is susceptible to strong acids.

  • Cbz provides orthogonality to acid- and base-labile groups with the caveat of incompatibility with reducible functionalities.

  • Fmoc allows for deprotection under mild basic conditions, completing the orthogonal triad.

While the inherent reactivity of the enamine is attenuated by carbamate protection, this can be a desirable feature for achieving chemoselectivity in complex syntheses. The protocols and comparative insights provided in this guide are intended to empower researchers to make informed decisions in the strategic use of these indispensable tools of modern organic synthesis.

References

  • Benchchem. A Comparative Guide to Amine Protecting Groups: Boc, Cbz, and Fmoc.
  • PubMed. Enamides and enecarbamates as nucleophiles in stereoselective C-C and C-N bond-forming reactions.
  • Master Organic Chemistry.
  • Master Organic Chemistry. Enamines. 2025-04-16.
  • National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
  • Chem-Station Int. Ed.
  • RSC Publishing. Enantioselective methodologies using N-carbamoyl-imines. 2013-11-04.
  • Benchchem. A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups.
  • PubMed Central.
  • ResearchGate.
  • ResearchGate. (PDF) ChemInform Abstract: Enantioselective Methodologies Using N-Carbamoyl-imines. 2025-08-07.
  • CoLab.
  • Benchchem. advantages and disadvantages of Boc versus Cbz protecting group.
  • PubMed Central. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. 2024-04-25.
  • ResearchGate.
  • ChemistryViews. New Carbamate Deprotection Complements Existing Methods. 2022-05-15.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –.
  • ResearchGate. Photochemical Protection of Amines with Cbz and Fmoc Groups | Request PDF. 2025-08-06.
  • Chemistry Stack Exchange. Mechanism for cyclic enamine formation after N-Boc deprotection. 2017-03-13.
  • ResearchGate. A brief review on synthesis & applications of β-enamino carbonyl compounds. 2025-08-07.
  • ChemistryViews. New Protecting Group for Amines. 2018-10-20.
  • ResearchGate.
  • Youngstown State University.
  • ResearchGate. Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH...
  • PubMed. Synthesis, computational study and cytotoxicity of 4-hydroxycoumarin-derived imines/enamines. 2020-04-22.
  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. 2024-03-19.
  • Compound Interest. a guide to 13c nmr chemical shift values.
  • Benchchem. comparing the efficacy of different bases in N-Boc protection reactions.
  • YouTube. 26.
  • ResearchGate. Computational Study of Electronic and Nonlinear Optical Properties of (E)-N-(4-(((E)-3-nitrobenzylidene)amino)phenyl)-1-(4-nitrophenyl)methanimine (NAM). 2025-11-06.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • RSC Publishing. 2,5-Dimethylphenacyl carbamate: a photoremovable protecting group for amines and amino acids.
  • Benchchem. A Comprehensive Technical Guide to the N-Boc Protection of Amines.
  • RSC Publishing. Enamine, enamide synthesis.
  • Master Organic Chemistry. Enamines. 2025-04-16.
  • ResearchGate.
  • ResearchGate. 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)...
  • Making Molecules. Enamines. 2024-09-02.
  • YouTube. Enamine: Formation, properties and Reactivity. 2023-04-24.
  • ResearchGate. (PDF) Cycloaddition Reactions of Enamines. 2024-04-10.
  • YouTube.
  • CORE. Cyclization Reactions of Enamines in Aqueous Solution.
  • National Institutes of Health.

Sources

A Comparative Guide to the Validation of Analytical Methods for (E)-tert-Butyl prop-1-en-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth technical comparison of analytical methodologies for the validation of (E)-tert-Butyl prop-1-en-1-ylcarbamate, a key intermediate in various synthetic pathways. While specific experimental data for this exact compound is not publicly available, this document leverages established principles for analogous tert-butyl carbamates and the broader carbamate class to provide a robust framework for method validation.

The choice of an analytical technique is fundamentally driven by the physicochemical properties of the analyte and the intended purpose of the method, whether for purity assessment, impurity profiling, or quantitative analysis. This guide will focus on the two most prevalent and powerful techniques for carbamate analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), drawing upon authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5]

The Analytical Challenge: Thermal Lability of Carbamates

A critical consideration in the analysis of carbamates is their thermal lability.[6][7] Many carbamates are prone to degradation at elevated temperatures, which can pose a significant challenge for Gas Chromatography (GC) based methods where high injector and column temperatures are common. This inherent instability necessitates careful method development and validation to ensure that the analytical results are accurate and reproducible. High-Performance Liquid Chromatography (HPLC), which operates at or near ambient temperatures, is often the preferred technique for these thermally sensitive compounds.[7][8]

Comparative Analysis of Key Analytical Methods

The selection of an appropriate analytical method is a critical first step. Below is a comparative overview of HPLC and GC-MS for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and polarity, followed by mass-based identification and quantification.[9]
Suitability for Carbamates Highly suitable due to operation at ambient temperatures, minimizing the risk of thermal degradation.[7]Can be challenging due to the thermal lability of carbamates, often requiring derivatization or specialized injection techniques.[6]
Typical Column C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm).[9]Low-polarity capillary column (e.g., 5% phenyl polysiloxane).[9]
Detection UV detector (typically at low wavelengths like 210 nm for carbamates) or Mass Spectrometry (LC-MS).[9]Mass Spectrometer (MS), providing high selectivity and structural information.[10]
Primary Applications Purity determination, quantification of the main component, and analysis of non-volatile impurities.[9][11]Identification and quantification of volatile and semi-volatile impurities, including residual solvents.[9][11]

The Workflow of Analytical Method Validation

A robust analytical method validation is a systematic process that demonstrates the suitability of the method for its intended purpose. The following diagram illustrates the typical workflow, guided by ICH Q2(R2) principles.[1][3][12][13]

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Lifecycle Method Development Method Development Method Optimization Method Optimization Method Development->Method Optimization Define ATP Define Analytical Target Profile (ATP) Method Optimization->Define ATP Set Acceptance Criteria Set Acceptance Criteria Define ATP->Set Acceptance Criteria Specificity Specificity Set Acceptance Criteria->Specificity Linearity Linearity Specificity->Linearity Core Parameters Accuracy Accuracy Linearity->Accuracy Core Parameters Precision Precision Accuracy->Precision Core Parameters LOD_LOQ LOD & LOQ Precision->LOD_LOQ Core Parameters Robustness Robustness Validation Report Validation Report LOD_LOQ->Validation Report Robustness->Validation Report Lifecycle Management Lifecycle Management Validation Report->Lifecycle Management

Caption: A typical workflow for analytical method validation, from development to lifecycle management.

Experimental Protocols for Method Validation

The following sections provide detailed, step-by-step methodologies for validating an HPLC method for the analysis of this compound. These protocols are designed to be self-validating, ensuring the integrity of the generated data.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the routine purity assessment and quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector or a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • A typical gradient could be: 0-15 min, 10-90% B; 15-20 min, 90% B; 20-21 min, 90-10% B; 21-25 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters: A Deep Dive

The validation of an analytical method involves assessing a set of key performance characteristics to ensure it is fit for its intended purpose.[2][14][15]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[14]

Experimental Protocol:

  • Forced Degradation Study: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Analyze the stressed samples alongside an unstressed sample and a placebo.

  • The method is considered specific if the peak for this compound is well-resolved from any degradation products and placebo peaks. Peak purity analysis using a DAD can provide additional confirmation.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[12][14]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[14][16] It is often expressed as the percent recovery.

Experimental Protocol:

  • Prepare a placebo solution and spike it with known concentrations of this compound at three levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare each concentration in triplicate.

  • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[16]

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope) Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small variations in the chromatographic conditions, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze the system suitability solution under each varied condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the predefined limits.

Data Summary and Visualization

A clear presentation of validation data is crucial for interpretation and reporting.

Table 1: Summary of HPLC Method Validation Parameters

Validation ParameterAcceptance CriteriaExperimental Results
Specificity Well-resolved peaks, no interferenceTo be determined experimentally
Linearity (r²) ≥ 0.999To be determined experimentally
Accuracy (% Recovery) 98.0% - 102.0%To be determined experimentally
Precision (RSD)
- Repeatability≤ 2.0%To be determined experimentally
- Intermediate Precision≤ 2.0%To be determined experimentally
LOD Report valueTo be determined experimentally
LOQ Report valueTo be determined experimentally
Robustness System suitability passesTo be determined experimentally

Logical Relationship in Method Selection

The decision-making process for selecting an analytical method involves a logical progression based on the analyte's properties and the analytical requirements.

Method Selection Logic cluster_methods Potential Methods Analyte Analyte: this compound Properties Key Property: Thermally Labile Analyte->Properties HPLC HPLC Properties->HPLC Favors GCMS GC-MS Properties->GCMS Challenges Requirement Analytical Requirement: Purity & Assay Requirement->HPLC Decision Preferred Method HPLC->Decision Select GCMS->Decision Alternative for volatile impurities

Caption: Decision tree for selecting the optimal analytical method for this compound.

Conclusion

The validation of analytical methods for pharmaceutical intermediates like this compound is a meticulous process that underpins the quality and safety of the final drug product. While HPLC stands out as the preferred method for the primary analysis of this thermally labile compound, GC-MS remains a valuable tool for assessing volatile impurities. By adhering to the principles outlined in this guide and the referenced international guidelines, researchers and drug development professionals can establish robust and reliable analytical methods that meet stringent regulatory expectations. The provided experimental protocols and validation parameters offer a comprehensive framework for ensuring the integrity of analytical data throughout the drug development lifecycle.

References

  • SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS.
  • BenchChem. (2025). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing.
  • Unknown. (n.d.). Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Unknown. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • BA Sciences. (n.d.). USP <1225> Method Validation.
  • Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • General Chapters. (n.d.). VALIDATION OF COMPENDIAL METHODS.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Unknown. (n.d.). Study on GC/MS (SIM) for Determination of Carbamate and Organonitrogen Pesticides in Foods with Simple Clean-up by SPE Method.
  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, IJCST-112.

Sources

A Senior Application Scientist's Guide to the Stereoselectivity of (E)-tert-Butyl prop-1-en-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Alkene

In the landscape of modern synthetic chemistry, the demand for precise control over molecular architecture is paramount, particularly in the synthesis of chiral molecules for pharmaceuticals and agrochemicals. (E)-tert-Butyl prop-1-en-1-ylcarbamate, a Boc-protected enamide, has emerged as a highly versatile and valuable building block. Its utility extends far beyond that of a simple alkene; the interplay between the vinyl group and the N-tert-butoxycarbonyl (Boc) substituent imparts unique reactivity and, critically, offers multiple avenues for high-fidelity stereocontrol.

This guide provides an in-depth assessment of the stereoselectivity achievable with this compound in key asymmetric transformations. We will move beyond mere protocols to explore the mechanistic underpinnings of stereochemical outcomes, compare its performance against relevant alternatives, and provide the experimental data necessary for researchers to make informed decisions in their synthetic strategies.

The Structural Advantage: Why this compound Excels

The efficacy of this reagent in stereoselective synthesis is not accidental; it is a direct consequence of its structural and electronic properties.

  • Electron-Rich Olefin: As an enamide, the nitrogen lone pair donates electron density into the C=C double bond, making it significantly more nucleophilic than unfunctionalized or electron-deficient alkenes. This property is crucial for reactions such as hydroformylation and certain cycloadditions.

  • The Boc Directing Group: The tert-butoxycarbonyl (Boc) group is more than just a protecting group[1][2][3]. Its substantial steric bulk can effectively shield one face of the alkene, directing incoming reagents to the opposite face. Furthermore, the carbonyl oxygen can act as a Lewis basic site, enabling chelation control with chiral metal catalysts to create a rigid and well-defined transition state—a prerequisite for high enantioselectivity.

  • Geometric Isomerism: The defined (E)-geometry of the double bond is critical, as the stereochemistry of the starting dienophile is preserved in the products of concerted reactions like the Diels-Alder cycloaddition[4].

Caption: Structural features of this compound.

Comparative Analysis in Key Asymmetric Reactions

We will now examine the performance of this compound in several cornerstone asymmetric reactions, providing experimental context and comparison with alternative substrates.

Asymmetric Hydroformylation: Accessing Chiral β-Amino Aldehydes

Asymmetric hydroformylation is a powerful, atom-economical method for generating chiral aldehydes. N-vinyl carbamates have proven to be exceptionally effective substrates in this transformation, far surpassing many other olefin classes.[5] The reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. For a prop-1-enyl system, this can lead to two regioisomers, but the α-aldehyde (formyl group at C1) is typically favored and is the precursor to valuable β-amino acids.

The causality for the high selectivity observed lies in the choice of catalyst. Rhodium complexes paired with chiral diazaphospholane ligands, such as Bisdiazaphos, create a highly organized chiral pocket around the metal center.[5] The N-vinyl carbamate coordinates to the rhodium, and the subsequent migratory insertion steps proceed through transition states where steric and electronic factors dictate the facial selectivity, leading to high enantiomeric excess (ee).

Comparative Performance Data:

SubstrateCatalyst SystemTemp (°C)Yield (%)Regioselectivity (α:β)ee (%) (α-product)Reference
N-Vinyl Carbamate Rh(acac)(CO)₂ / Bisdiazaphos60>98>20:199 [5]
N-Vinyl PhthalimideRh(acac)(CO)₂ / Bisdiazaphos80>98Only α observed95[5]
N-Vinyl AcetamideRh(acac)(CO)₂ / Bisdiazaphos80>9827:186[5]

Analysis: The data clearly demonstrates the superiority of the N-vinyl carbamate substrate, which delivers a near-perfect 99% ee for the desired α-amino aldehyde.[5] While N-vinyl phthalimide also performs well, the carbamate offers a slight edge in enantioselectivity and is often more readily cleaved post-transformation. The lower selectivity with N-vinyl acetamide highlights the crucial role of the carbamate's electronic and steric profile in achieving optimal stereodifferentiation in the catalyst's chiral environment.

G cluster_workflow Asymmetric Hydroformylation Workflow start Substrate: (E)-tert-Butyl prop-1-en-1-ylcarbamate catalyst Catalyst System: Rh(acac)(CO)₂ Chiral Ligand (e.g., Bisdiazaphos) start->catalyst reaction Reaction Conditions: Toluene, 60-80°C CO/H₂ (1:1, ~100 psi) catalyst->reaction workup Workup & Purification: Concentration Chromatography reaction->workup product Product: Chiral β-Boc-amino aldehyde workup->product analysis Stereochemical Analysis: Chiral HPLC or GC Determine ee (%) product->analysis

Caption: General workflow for asymmetric hydroformylation.

Asymmetric Epoxidation: Synthesis of Chiral N-Boc Oxiranes

The synthesis of chiral epoxides is of immense importance, as these strained rings are versatile intermediates for a wide range of transformations. The asymmetric epoxidation of enamides can generate valuable α-amino epoxides. While direct experimental data on this compound was not found in the initial search, the successful epoxidation of other enamide substrates provides a strong basis for comparison.[6]

Unlike electron-deficient olefins typically used in Shi or Jacobsen epoxidations, electron-rich enamides require tailored catalytic systems.[7] Chiral phosphoric acids (CPAs) or certain metal-based catalysts capable of activating oxidants like hydrogen peroxide are promising approaches.[8] The mechanism would likely involve the formation of a chiral oxidizing species that delivers the oxygen atom to one enantiotopic face of the alkene, with the bulky Boc group providing steric bias.

Alternative Substrates & Expected Performance:

  • α,β-Unsaturated Ketones: These are classic substrates for organocatalytic epoxidation (e.g., Shi epoxidation). They are electron-deficient and react via a different mechanism (nucleophilic epoxidation), often yielding high ee's.

  • Allylic Alcohols: These are the canonical substrates for Sharpless asymmetric epoxidation, which provides predictable and high stereoselectivity through a titanium-tartrate complex.

  • This compound (Predicted): As an electron-rich, unfunctionalized (non-allylic) alkene, it would be incompatible with the Sharpless system. However, it is a good candidate for systems that do not require a directing alcohol, such as those employing chiral dioxiranes (generated in situ from a chiral ketone and Oxone) or certain iron-based catalysts.[6] We predict moderate to good enantioselectivity, likely dependent on the development of a catalyst system specifically optimized for electron-rich enamides.

Diels-Alder Cycloaddition: Constructing Substituted Cyclohexenes

The Diels-Alder reaction is a powerful C-C bond-forming reaction for synthesizing six-membered rings.[4] As an electron-rich olefin, this compound is expected to react most efficiently with electron-poor dienes (an inverse-electron-demand Diels-Alder reaction).[9] However, it can also be made to react with electron-rich dienes through Lewis acid catalysis, which coordinates to the Boc carbonyl and lowers the LUMO of the dienophile.[10][11]

Stereochemical Considerations:

  • Syn-Addition: The reaction is a concerted [4+2] cycloaddition, meaning the stereochemistry of the dienophile is retained. The (E)-alkene will lead to a trans relationship between the methyl and N-Boc groups in the product.[4]

  • Endo/Exo Selectivity: The endo transition state is often favored due to secondary orbital interactions, though steric clashes with the bulky Boc group could favor the exo product.[9][12] This selectivity is highly dependent on the diene and reaction conditions.

  • Facial Selectivity: When a chiral Lewis acid is used, it can coordinate to the Boc group and effectively block one face of the dienophile, leading to highly enantioselective cycloaddition.[10]

Comparison with Alternative Dienophiles:

  • Methyl Acrylate: A classic electron-deficient dienophile. It reacts readily with electron-rich dienes without catalysis but requires a chiral Lewis acid for enantioselectivity.

  • N-Acryloyloxazolidinones (Evans Auxiliaries): These are benchmark substrates for diastereoselective Diels-Alder reactions. The chiral auxiliary provides excellent facial selectivity, but its subsequent removal can be challenging. This compound offers a more direct route where the nitrogen functionality is incorporated directly, although achieving comparable levels of selectivity requires a well-matched chiral catalyst.

G cluster_reactants cluster_complex Chelated Intermediate cluster_ts Transition States cluster_products Diastereomeric Products title Stereochemical Control in Diels-Alder Reaction diene Diene complex [Dienophile-LA*] Complex (One face is blocked) dienophile (E)-tert-Butyl prop-1-en-1-ylcarbamate catalyst Chiral Lewis Acid (LA*) dienophile->catalyst catalyst->complex ts_endo Endo Approach (Often favored electronically) complex->ts_endo ts_exo Exo Approach (May be favored sterically) complex->ts_exo prod_endo Endo Cycloadduct (Enantiomerically enriched) ts_endo->prod_endo prod_exo Exo Cycloadduct (Enantiomerically enriched) ts_exo->prod_exo

Caption: Facial selectivity control via chiral Lewis acid catalysis.

Experimental Protocols: A Self-Validating System

Trustworthiness in synthetic methodology comes from robust, reproducible protocols. Below is a representative, detailed procedure for the asymmetric hydroformylation, based on established methods for N-vinyl carbamates.[5]

Protocol: Asymmetric Hydroformylation of this compound

Objective: To synthesize (S)-tert-butyl (2-formylpropyl)carbamate with high regio- and enantioselectivity.

Materials:

  • This compound (1.0 equiv)

  • Rh(acac)(CO)₂ (0.005 equiv, 0.5 mol%)

  • Chiral Ligand (e.g., (R,R)-Bisdiazaphos) (0.006 equiv, 0.6 mol%)

  • Anhydrous, degassed Toluene

  • Synthesis Gas (1:1 CO/H₂)

  • Glass pressure vessel or autoclave equipped with a magnetic stir bar

Procedure:

  • Catalyst Pre-formation: In a nitrogen-filled glovebox, add Rh(acac)(CO)₂ and the chiral ligand to a small vial. Add a portion of the anhydrous toluene and stir for 15-20 minutes to form the active catalyst solution.

  • Reaction Setup: To a glass pressure vessel, add this compound. Transfer the vessel into the glovebox.

  • Addition of Catalyst: Add the pre-formed catalyst solution to the pressure vessel, followed by the remaining toluene to achieve the desired concentration (e.g., 0.5-1.0 M).

  • Reaction Execution: Seal the pressure vessel, remove it from the glovebox, and connect it to a manifold for synthesis gas. Purge the vessel 3-4 times with low-pressure syngas.

  • Pressurize the vessel to the desired pressure (e.g., 100 psi) with the 1:1 CO/H₂ mixture.

  • Place the vessel in a pre-heated oil bath at 60 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or by measuring gas uptake. The reaction is typically complete within 4-8 hours.

  • Workup: Once complete, cool the vessel to room temperature and carefully vent the excess pressure in a fume hood.

  • Concentrate the reaction mixture in vacuo to remove the toluene. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Analysis: The enantiomeric excess (ee) of the purified product should be determined by chiral HPLC or GC analysis after conversion to a suitable derivative (e.g., the corresponding alcohol via NaBH₄ reduction).

Trustworthiness Check: The protocol's integrity is self-validating. A successful outcome (high yield and ee) confirms that the catalyst was active, the substrate was pure, and the conditions were sufficiently anhydrous and oxygen-free. A poor result points to specific experimental variables (catalyst activity, gas purity, leaks) that need to be addressed.

Conclusion and Outlook

This compound is a privileged substrate for asymmetric synthesis, demonstrating exceptional performance, particularly in rhodium-catalyzed hydroformylation where it stands as a best-in-class option.[5] Its potential in other key transformations like epoxidation and Diels-Alder reactions is significant, though optimal conditions may require the use of bespoke chiral catalyst systems designed for electron-rich olefins.

For researchers in drug development, the ability to use this single, readily available building block to access diverse chiral scaffolds—β-amino aldehydes, α-amino epoxides, and substituted cyclohexenylamines—makes it an invaluable tool. The key to unlocking its full potential lies in understanding the mechanistic principles that govern stereoselectivity and selecting a chiral catalyst that can effectively leverage the unique steric and electronic properties of the Boc-protected enamide moiety.

References

  • Clark, T. B., et al. (2007). Enantioselective Hydroformylation of N-Vinyl Carboxamides, Allyl Carbamates and Allyl Ethers Using Chiral Diazaphospholane Ligands. National Institutes of Health. [Link]

  • Zhang, X., et al. (2023). Chiral phosphoric acid-catalyzed asymmetric epoxidation of alkenyl aza-heteroarenes using hydrogen peroxide. ResearchGate. [Link]

  • Horwitz, M. (2024). Advanced Organic Chemistry: Asymmetric Epoxidation. Synthesis Workshop, YouTube. [Link]

  • Boruń, A. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI. [Link]

  • Gate Chemistry. (2018). Asymmetric Epoxidations - Crash Course. YouTube. [Link]

  • Boruń, A. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Mic. Semantic Scholar. [Link]

  • Wu, J. I., & Houk, K. N. (2011). Probing Substituent Effects in Aryl-Aryl Interactions Using Stereoselective Diels-Alder Cycloadditions. National Institutes of Health. [Link]

  • Myers, A. G. (n.d.). Chem 115 Handout: The Diels-Alder Reaction, Part 2: Catalysis of the Diels-Alder Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2017). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Majer, J., et al. (2021). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Agami, C., & Couty, F. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • Ito, H., & Taguchi, T. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI. [Link]

  • Jyothi, P. R., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. [Link]

  • Yamamoto, S., et al. (2022). Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. National Institutes of Health. [Link]

Sources

A Comparative Guide to the Synthetic Routes of Substituted Carbamates for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

The carbamate functional group is a cornerstone in modern medicinal and agricultural chemistry, integral to the molecular architecture of numerous therapeutic agents and crop protection compounds.[1][2] Its role as a stable bioisostere for amide and ester linkages often enhances the pharmacokinetic profiles of drug candidates.[1][2] Consequently, the efficient and reliable synthesis of substituted carbamates is of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, comparative analysis of the principal synthetic methodologies, offering field-proven insights into the causality behind experimental choices and presenting self-validating protocols for practical application.

Classical Approaches: Phosgene, Chloroformates, and Isocyanates

The traditional routes to carbamate synthesis have long relied on highly reactive carbonyl sources. While effective, these methods often present significant safety and handling challenges.

The Phosgene and Phosgene-Derivative Route

Historically, the reaction of phosgene (COCl₂) or its safer solid equivalent, triphosgene, with an amine followed by quenching with an alcohol has been a workhorse for carbamate synthesis.[3][4] This method's primary advantage lies in its broad applicability.

The reaction proceeds through a highly reactive isocyanate intermediate formed in situ. However, the extreme toxicity of phosgene gas and the corrosive nature of the HCl byproduct are major deterrents.[5][6] Triphosgene, while easier to handle, still requires careful management as it can decompose back to phosgene.[7]

dot graph TD; A[Amine R-NH₂] -->|Phosgene (COCl₂)| B(Isocyanate R-N=C=O); B -->|Alcohol R'-OH| C(Carbamate R-NHCOOR'); subgraph Legend; direction LR; Amine [label="Amine", shape=box, style=filled, fillcolor="#F1F3F4"]; Phosgene [label="Phosgene", shape=box, style=filled, fillcolor="#EA4335"]; Isocyanate [label="Isocyanate", shape=box, style=filled, fillcolor="#FBBC05"]; Alcohol [label="Alcohol", shape=box, style=filled, fillcolor="#4285F4"]; Carbamate [label="Carbamate", shape=box, style=filled, fillcolor="#34A853"]; end

caption: Phosgene route to carbamates.

The Chloroformate Route

A widely adopted and generally safer alternative to phosgene involves the reaction of an amine with an alkyl or aryl chloroformate.[3][8] This method is one of the most frequently used for preparing carbamates.[3] The reaction is typically carried out in the presence of a base to neutralize the HCl generated.[8][9]

While this approach avoids the direct use of phosgene, chloroformates themselves can be toxic and moisture-sensitive.[10] A significant drawback is the frequent need for a large excess of base and extended reaction times to achieve acceptable yields, which can be problematic for molecules with multiple functional groups where chemoselectivity is crucial.[3]

dot graph TD; A[Amine R-NH₂] -->|Chloroformate ClCOOR'| C(Carbamate R-NHCOOR'); B[Base] --> C; subgraph Legend; direction LR; Amine [label="Amine", shape=box, style=filled, fillcolor="#F1F3F4"]; Chloroformate [label="Chloroformate", shape=box, style=filled, fillcolor="#FBBC05"]; Base [label="Base", shape=box, style=filled, fillcolor="#EA4335"]; Carbamate [label="Carbamate", shape=box, style=filled, fillcolor="#34A853"]; end

caption: Chloroformate route to carbamates.

The Isocyanate Route

The direct reaction of an isocyanate with an alcohol is a fundamental and highly efficient method for carbamate synthesis.[1][2] This reaction is central to the polyurethane industry and is valued for its typically high yields and clean reaction profiles.[3][11] The primary limitation of this method is the availability and stability of the isocyanate starting materials, which are often synthesized from phosgene, thus inheriting its associated toxicity concerns.[3]

dot graph TD; A[Isocyanate R-N=C=O] -->|Alcohol R'-OH| C(Carbamate R-NHCOOR'); subgraph Legend; direction LR; Isocyanate [label="Isocyanate", shape=box, style=filled, fillcolor="#FBBC05"]; Alcohol [label="Alcohol", shape=box, style=filled, fillcolor="#4285F4"]; Carbamate [label="Carbamate", shape=box, style=filled, fillcolor="#34A853"]; end

caption: Isocyanate route to carbamates.

Greener and Milder Synthetic Strategies

Growing environmental and safety concerns have driven the development of more sustainable alternatives to the classical methods. These modern approaches often utilize less hazardous reagents and generate fewer toxic byproducts.[5]

Carbon Dioxide-Based Syntheses

The use of carbon dioxide (CO₂) as a C1 source for carbamate synthesis is highly attractive due to its non-toxic, non-flammable, and renewable nature.[3][12] These methods typically involve the reaction of an amine and CO₂ to form a carbamate anion, which is then reacted with an electrophile, such as an alkyl halide.[3] A key challenge is that the nucleophilicity of the carbamate anion is lower than that of the starting amine, which can lead to competing N-alkylation side reactions.[3]

dot graph TD; A[Amine R-NH₂] -->|CO₂| B(Carbamic Acid Salt [R-NH₃]⁺[R-NHCOO]⁻); B -->|Alkyl Halide R'-X| C(Carbamate R-NHCOOR'); subgraph Legend; direction LR; Amine [label="Amine", shape=box, style=filled, fillcolor="#F1F3F4"]; CO2 [label="CO₂", shape=box, style=filled, fillcolor="#34A853"]; Carbamic_Acid_Salt [label="Carbamic Acid Salt", shape=box, style=filled, fillcolor="#FBBC05"]; Alkyl_Halide [label="Alkyl Halide", shape=box, style=filled, fillcolor="#EA4335"]; Carbamate [label="Carbamate", shape=box, style=filled, fillcolor="#4285F4"]; end

caption: CO₂-based carbamate synthesis.

Carbonate-Based Syntheses

Dialkyl carbonates, such as dimethyl carbonate (DMC), have emerged as environmentally benign alternatives to phosgene for carbamate synthesis.[5] The reaction of an amine with a dialkyl carbonate, often under basic or metal-catalyzed conditions, produces the desired carbamate with an alcohol as the only byproduct.[13] This method is advantageous due to the low toxicity of the reagents and the generation of minimal waste.[5]

More recently, the use of activated mixed carbonates, such as those derived from p-nitrophenol or 2-pyridinol, has been shown to be highly effective for the alkoxycarbonylation of amines under mild conditions.[3][14]

Rearrangement Reactions

The Hofmann, Curtius, and Lossen rearrangements are classical name reactions that can be adapted for carbamate synthesis.[14][15] These reactions proceed through an isocyanate intermediate, which is then trapped by an alcohol to form the carbamate.[4][15] For instance, the Curtius rearrangement of an acyl azide, generated from a carboxylic acid, in the presence of an alcohol provides a convenient route to carbamates.[15] Modern variations of these rearrangements often employ milder and more efficient reagents.[4]

Catalytic Approaches

Transition-metal catalysis has opened new avenues for carbamate synthesis, often enabling reactions under milder conditions and with higher functional group tolerance.[16] For example, palladium-catalyzed carbonylation reactions of amines and alcohols offer a direct route to carbamates.[5] Additionally, transition metals can catalyze the decarboxylative coupling of cyclic carbamates with various partners.[16]

The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and environmentally friendly reaction conditions.[17] Promiscuous esterases have been successfully employed for the synthesis of carbamates from amines and dialkyl carbonates in aqueous media, achieving high yields.[17] This biocatalytic approach is particularly attractive for the synthesis of chiral carbamates.

Comparative Analysis and Experimental Data

Synthetic RouteKey ReagentsAdvantagesDisadvantagesTypical Yields
Phosgene/Triphosgene Phosgene, Triphosgene, Amine, AlcoholBroad substrate scopeHighly toxic reagents, corrosive byproduct (HCl)70-95%[7]
Chloroformate Chloroformate, Amine, BaseReadily available reagents, well-establishedOften requires excess base and long reaction times, moisture sensitive60-90%[8]
Isocyanate Isocyanate, AlcoholHigh yields, clean reactionsIsocyanates are often derived from phosgene, can be toxic85-99%[1]
Carbon Dioxide CO₂, Amine, Alkyl Halide, BaseGreen and renewable C1 source, non-toxicPotential for N-alkylation side products, can require high pressure50-85%[12][15]
Dialkyl Carbonate Dimethyl Carbonate, Amine, CatalystEnvironmentally benign, minimal wasteOften requires elevated temperatures or catalysts70-95%[5]
Curtius Rearrangement Carboxylic Acid, Sodium Azide, AlcoholAvoids handling of isocyanates directlyUse of potentially explosive azides75-95%[15]
Enzymatic Esterase, Amine, Dialkyl CarbonateHigh selectivity, mild aqueous conditionsLimited enzyme availability and substrate scopeUp to 99%[17]

Experimental Protocols

General Procedure for Carbamate Synthesis via Phenyl Chloroformate

This protocol is a representative example of the chloroformate method.[9]

Materials:

  • Amine (1.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine, or aqueous NaHCO₃) (1.0-1.2 equiv)

  • Phenyl chloroformate (1.1 equiv)

Procedure:

  • Dissolve the amine in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • If required, add the base. For aqueous bases, a biphasic system will form.

  • Cool the mixture to the desired temperature, typically between 0 °C and room temperature.

  • Add phenyl chloroformate dropwise to the stirred amine solution.

  • Allow the reaction to stir at the chosen temperature until completion, monitoring by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, perform an aqueous workup to remove the base and any salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired carbamate.

Green Synthesis of Carbamates using Dimethyl Carbonate (DMC)

This protocol highlights a more environmentally friendly approach.[5]

Materials:

  • Amine (1.0 equiv)

  • Dimethyl carbonate (can be used as both reagent and solvent)

  • Base (e.g., a strong, non-nucleophilic base like DBU) or a catalyst

  • Suitable solvent (if DMC is not used as the solvent)

Procedure:

  • In a reaction vessel, combine the amine, dimethyl carbonate, and the base or catalyst.

  • Heat the reaction mixture to the required temperature (often reflux) and stir until the reaction is complete, as monitored by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess dimethyl carbonate and any volatile byproducts under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Conclusion

The choice of synthetic route for a substituted carbamate is a critical decision in the drug development process, with implications for efficiency, safety, and environmental impact. While classical methods involving phosgene, chloroformates, and isocyanates remain prevalent due to their broad applicability, the development of greener alternatives utilizing carbon dioxide, dialkyl carbonates, and catalytic methods offers significant advantages in terms of sustainability and safety. For researchers and scientists, a thorough understanding of the strengths and limitations of each approach is essential for making informed decisions that align with both project goals and modern principles of green chemistry. The continued innovation in this field, particularly in the areas of transition-metal catalysis and biocatalysis, promises to deliver even more efficient and sustainable methods for the synthesis of this vital class of compounds.

References

  • A Comparative Analysis of Carbamate Synthesis Routes: Paving the Way for Greener Pharmaceutical and Chemical Industries - Benchchem.
  • Green synthesis of carbamates from CO2, amines and alcohols - RSC Publishing.
  • Synthetic Routes to Carbamates Using Isopropyl Isocyanate: Application Notes and Protocols - Benchchem.
  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central.
  • Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases - PubMed.
  • Phosgene derivatives: Overview of commonly used C1 reactants for carbamate synthesis.
  • Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors - Benchchem.
  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - NIH.
  • A decade review of triphosgene and its applications in organic reactions - PMC.
  • Isocyanate-based multicomponent reactions - PMC - NIH.
  • A Convenient Method for the Conversion of Amines to Carbamates.
  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications.
  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal.
  • Synthetic methods of carbamate synthesis. | Download Scientific Diagram - ResearchGate.
  • An Update of Transition Metal-Catalyzed Decarboxylative Transformations of Cyclic Carbonates and Carbamates - PMC - PubMed Central.
  • Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates | Organic Letters - ACS Publications.
  • Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - PMC - NIH.
  • Carbamate - Wikipedia.
  • Carbamate synthesis via transfunctionalization of substituted ureas and carbonates | Request PDF - ResearchGate.
  • Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts - MDPI.
  • (a) Routes towards the synthesis of cellulose carbamates by isocyanate chemistry or carbonate aminolysis - ResearchGate.
  • Comparison of various synthetic routes for isocyanates/ carbamates. (a)... | Download Scientific Diagram - ResearchGate.
  • Greener Protocol for the Synthesis of Carbamates | Journal of Scientific Research.
  • Recent Advances on Transition Metal-Catalyzed Reactions of Carbamoyl Chlorides | Request PDF - ResearchGate.
  • Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides - Organic Chemistry Frontiers (RSC Publishing).
  • Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B.
  • Synthesis of carbamates by carbamoylation - Organic Chemistry Portal.
  • CHEMICAL AND ENZYMATIC SYNTHESIS OF CARBAMYL PHOSPHATE - PMC - NIH.
  • Continuous Synthesis of Carbamates from CO2 and Amines | ACS Omega.
  • Substituted carbamate synthesis by carbamidation - Organic Chemistry Portal.
  • Recent Advances in the Chemistry of Metal Carbamates - PMC - NIH.
  • Comparison of Different Types of Carbamate Amine for Stripping Process - Aidic.

Sources

Safety Operating Guide

Navigating the Disposal of (E)-tert-Butyl prop-1-en-1-ylcarbamate: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical synthesis, the lifecycle of a reagent extends far beyond its use in a reaction vessel. Proper, compliant, and safe disposal is a critical, non-negotiable aspect of laboratory operations. This guide provides an in-depth, procedural framework for the disposal of (E)-tert-Butyl prop-1-en-1-ylcarbamate (CAS No. 119973-54-5), ensuring the safety of personnel and adherence to environmental regulations. Our focus is not just on the "how," but the "why," grounding each step in established safety protocols and chemical principles.

Part 1: Core Hazard Assessment and Chemical Profile

Understanding the intrinsic properties of a compound is the foundation of its safe management. While this compound is a specialized building block, its carbamate structure and available safety data dictate a cautious and informed approach.

A Safety Data Sheet (SDS) from Fluorochem provides critical hazard information for this specific compound.[1] It is classified as causing skin and serious eye irritation, potential respiratory irritation, and being harmful if swallowed.[1] This profile necessitates handling it as a hazardous substance, with disposal protocols to match.

PropertyValueSource(s)
CAS Number 119973-54-5[1]
Molecular Formula C₈H₁₅NO₂Advanced ChemBlocks
Molecular Weight 157.21 g/mol Advanced ChemBlocks
Appearance Solid / Crystalline PowderInferred from related compounds
GHS Pictogram GHS07 (Exclamation Mark)[1]
Hazard Statements H302, H315, H319, H335[1]
Signal Word Warning[1]

Hazard Statement Breakdown:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This hazard profile mandates that all waste streams containing this compound, including pure reagent, reaction mixtures, and contaminated materials, be treated as hazardous waste.

Part 2: Spill Management Protocol

An immediate and correct response to a spill is critical to mitigating exposure and contamination. The procedure varies based on the scale of the spill.

Emergency Spill Workflow

cluster_0 Spill Response Protocol cluster_1 Large Spill (>50 mL) cluster_2 Small Spill (<50 mL) start Spill Occurs assess Assess Spill Size (>50 mL or <50 mL?) start->assess large_spill_1 Evacuate Immediate Area assess->large_spill_1 Large small_spill_1 Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->small_spill_1 Small large_spill_2 Alert Lab Supervisor & EHS large_spill_1->large_spill_2 large_spill_3 Restrict Access large_spill_2->large_spill_3 large_spill_4 Await Professional Hazmat Team large_spill_3->large_spill_4 small_spill_2 Cover with Inert Absorbent Material (Sand, Vermiculite) small_spill_1->small_spill_2 small_spill_3 Collect Material with Non-Sparking Tools small_spill_2->small_spill_3 small_spill_4 Place in Labeled, Sealable Hazardous Waste Container small_spill_3->small_spill_4 small_spill_5 Decontaminate Spill Area small_spill_4->small_spill_5

Caption: Workflow for responding to a spill of this compound.

Step-by-Step Spill Cleanup (Small Scale)
  • Ensure Safety: Before approaching the spill, don the minimum required Personal Protective Equipment (PPE): safety goggles with side shields, a lab coat, and nitrile gloves.

  • Restrict Access: Alert others in the vicinity and, if necessary, restrict access to the area.

  • Absorb: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[1] Avoid using combustible materials like paper towels for the initial absorption of large quantities.

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, robust, and sealable container labeled for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly. First, use a detergent and water solution, then wipe the area with a solvent like ethanol. All cleaning materials must also be disposed of as hazardous waste.

  • Dispose: Place all contaminated materials, including gloves and absorbent pads, into the hazardous waste container. Seal the container.

  • Report: Inform your laboratory supervisor and/or Environmental Health & Safety (EHS) department of the spill, as per your institution's policy.

Part 3: The Disposal Decision Pathway

The disposal of this compound is governed by its classification as a hazardous chemical. Under the Resource Conservation and Recovery Act (RCRA), wastes from the production of carbamates are specifically listed as hazardous (e.g., K156, K157).[2][3] While this compound as a discarded commercial chemical product may not be explicitly listed, its hazardous characteristics require it to be managed as such.

cluster_0 Disposal Decision Pathway start Waste Generated (Unused Reagent, Contaminated Labware, Spill Debris, Reaction Byproducts) characterize Characterize Waste: This compound is Hazardous (H302, H315, H319, H335) start->characterize segregate Segregate Waste Stream (Keep away from incompatible materials e.g., strong acids, bases, oxidizers) characterize->segregate contain Contain in a Designated, Chemically Compatible, and Sealable Container segregate->contain label_waste Label Container Clearly: - "Hazardous Waste" - Full Chemical Name - Accumulation Start Date - Hazard Pictograms (GHS07) contain->label_waste storage Store in a Secure, Well-Ventilated Secondary Containment Area label_waste->storage contact Contact Institution's EHS or a Licensed Hazardous Waste Disposal Contractor storage->contact end Scheduled Pickup and Manifested Disposal by Licensed Professionals contact->end

Caption: Decision-making process for the compliant disposal of carbamate waste.

Operational Protocol for Waste Disposal
  • Waste Segregation: Do not mix waste containing this compound with other waste streams, especially incompatible materials like strong oxidizing agents, acids, or bases.[4]

  • Container Selection: Use a designated hazardous waste container that is chemically resistant (e.g., high-density polyethylene) and has a secure, vapor-tight lid.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and the appropriate hazard warnings.

  • Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area. This location should be secure, well-ventilated, and have secondary containment to capture any potential leaks.

  • Professional Disposal: The final disposal must be handled by your institution's EHS department or a licensed hazardous waste management company. These professionals are equipped to transport and dispose of the chemical in accordance with all federal, state, and local regulations, likely through high-temperature incineration at a permitted facility.

A Note on Chemical Neutralization: While carbamates can be degraded via hydrolysis (often under alkaline conditions), this is not a recommended on-site disposal method for laboratory personnel.[5][6] The process can be complex, may produce other hazardous intermediates, and the resulting solution would still require disposal as hazardous waste.

Part 4: Decontamination of Equipment and Surfaces

Thorough decontamination of all non-disposable items that have come into contact with the compound is essential to prevent cross-contamination and accidental exposure.

Step-by-Step Decontamination Procedure:

  • Initial Rinse (in a fume hood): Wearing appropriate PPE, rinse the glassware or equipment with a suitable organic solvent in which the carbamate is soluble (e.g., ethanol or acetone). Collect this initial rinse solvent as hazardous waste.

  • Wash: Wash the equipment thoroughly with a laboratory-grade detergent and warm water.[1] Use a brush to scrub all surfaces.

  • Second Rinse: Rinse the equipment with copious amounts of tap water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the equipment to air dry completely in a well-ventilated area or use an oven if the material is heat-stable.

  • Surface Cleaning: For work surfaces like fume hood bases or benchtops, first wipe down with a cloth dampened with detergent and water, followed by a wipe with ethanol. All cleaning materials must be disposed of as hazardous waste.

By adhering to these detailed procedures, researchers and laboratory professionals can manage the lifecycle of this compound with confidence, ensuring a safe working environment and upholding their commitment to environmental stewardship.

References

  • EPA Hazardous Waste Codes . Source: U.S. Environmental Protection Agency. [Link]

  • Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule . Source: U.S. Environmental Protection Agency. [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification . Source: ACTenviro. [Link]

  • The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents . Source: Canadian Journal of Chemistry. [Link]

  • The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate . Source: ResearchGate. [Link]

  • tert-butyl N-(prop-2-yn-1-yl)carbamate - PubChem . Source: National Center for Biotechnology Information. [Link]

  • Hazardous Waste Listings . Source: U.S. Environmental Protection Agency. [Link]

  • Vinyl Carbamate - PubChem . Source: National Center for Biotechnology Information. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . Source: U.S. Environmental Protection Agency. [Link]

  • Carbamates Waste Compatibility . Source: CP Lab Safety. [Link]

  • Mechanism of base-induced hydrolysis of carbamates 2–5 . Source: ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (E)-tert-Butyl prop-1-en-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of (E)-tert-Butyl prop-1-en-1-ylcarbamate (CAS No. 119973-54-5). As a preferred source for laboratory safety and chemical handling, this document is designed for researchers, scientists, and drug development professionals. The protocols herein are built on a foundation of scientific integrity, synthesizing technical data with field-proven insights to ensure a self-validating system of laboratory safety.

Hazard Analysis: A Proactive Approach to Safety

This compound is a white solid with the molecular formula C8H15NO2.[1] Preliminary supplier information indicates it is classified under GHS07, with hazard statements suggesting it "May be harmful if swallowed. Causes eye irritation."[1]

To build a more robust safety profile, we will consider the hazards associated with analogous compounds such as tert-butyl carbamate and N-Boc-propargylamine. These compounds exhibit the following hazards:

  • Acute Oral Toxicity : Harmful if swallowed.[2][3]

  • Skin Irritation : Causes skin irritation.[2][3]

  • Serious Eye Irritation : Causes serious eye irritation.[2][3][4][5]

  • Respiratory Irritation : May cause respiratory tract irritation.[2][3][5]

The carbamate functional group itself is a known cholinesterase inhibitor, and while the toxicity can vary greatly, it is prudent to handle all carbamates with care.[6] The primary routes of exposure for a solid compound of this nature are inhalation of dust particles, direct skin and eye contact, and ingestion.

Table 1: Synthesized Hazard Profile

Hazard ClassificationPotential EffectsPrimary Exposure Route(s)
Acute Toxicity, Oral May be harmful if swallowed, causing gastrointestinal irritation.[2][5]Ingestion
Skin Corrosion/Irritation May cause skin irritation upon direct contact.[2]Dermal (Skin) Contact
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact can lead to redness, pain, and potential damage.[2][4][5]Ocular (Eye) Contact
Specific Target Organ Toxicity (Single Exposure) Inhalation of dust may cause respiratory tract irritation.[2][3]Inhalation

This synthesized hazard profile forms the logical basis for the specific personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist; it is a scientifically-informed decision to create effective barriers against the specific hazards identified. All PPE must be of safe design and construction for the work to be performed and should be inspected before each use.[7]

Table 2: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale for Use
Eye & Face Protection Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][8]Protects against airborne dust particles and accidental splashes that can cause serious eye irritation.
Hand Protection Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber) that have been inspected prior to use.[4][8]Prevents direct skin contact, which can cause irritation. Proper glove removal technique is crucial to avoid self-contamination.
Body Protection Wear a lab coat or other protective clothing to prevent skin exposure.[8]Minimizes the risk of skin contact from spills or dust.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required if dusts are generated and engineering controls are not sufficient.[4]Protects against the inhalation of fine dust particles that may cause respiratory tract irritation.
Safe Handling Protocol: A Step-by-Step Guide

Adherence to a strict, logical workflow is paramount to ensuring safety and experimental integrity. This protocol is designed to be a self-validating system, where each step mitigates a previously identified risk.

  • Read the SDS (and this guide): Before handling, ensure all safety precautions have been read and understood. Since a specific SDS is unavailable, this guide, based on analogous compounds, serves as the primary reference.[9]

  • Work in a Ventilated Area: All handling of this compound solid should occur in a well-ventilated area, preferably a certified chemical fume hood, to minimize the risk of inhaling dust.[10]

  • Ensure Emergency Equipment is Accessible: Confirm that a safety shower and eyewash station are readily accessible and in good working order.[5]

  • Assemble Materials: Gather all necessary equipment, including PPE, weighing paper, spatulas, and sealable containers, before bringing the chemical into the work area.[9][11]

The following workflow illustrates the safe handling process from preparation to waste disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Prep 1. Don PPE Vent 2. Prepare Ventilated Workspace Prep->Vent Equip 3. Assemble Equipment Vent->Equip Weigh 4. Weigh Solid in Hood Equip->Weigh Transfer 5. Transfer to Reaction Vessel Weigh->Transfer Clean 6. Clean Work Area Transfer->Clean Decon 7. Decontaminate Glassware Clean->Decon Waste 8. Dispose of Waste Decon->Waste Doff 9. Doff & Dispose of PPE Waste->Doff

A logical workflow for the safe handling of this compound.
  • Weighing: Use a rigid weigh boat or weighing paper to minimize the risk of spills.[9] If possible, weigh the chemical directly into the reaction vessel. Minimize the generation of dust.

  • Transfer: Use a powder funnel when transferring the solid into a narrow-mouthed vessel.[12] If any residue remains on the weigh boat, it can be rinsed into the vessel with a small amount of the reaction solvent.[12]

  • Post-Handling Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water. Do not eat, drink, or smoke in the work area.[10]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

For small spills of the solid material:

  • Evacuate and Secure: Notify others in the immediate area and restrict access.

  • Don Appropriate PPE: Ensure you are wearing the full recommended PPE before attempting cleanup.

  • Clean-up: Gently sweep up the solid material, taking care to avoid creating dust.[5] Place the material into a suitable, sealed container for disposal.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the sealed waste container.

  • Label for Disposal: Label the container as "Hazardous Waste" and include the chemical name.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Skin Contact In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation develops and persists, get medical aid.[5]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]
Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is a critical final step in the safe handling workflow. All chemical waste must be managed in accordance with federal, state, and local regulations.[13]

  • Solid Chemical Waste: Collect unused or waste this compound in a clearly labeled, sealed, and compatible container.

  • Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be considered hazardous waste. Double-bag these materials in clear plastic bags and seal them.[5]

  • Labeling: All waste containers must be labeled with a "Hazardous Waste" tag that clearly identifies the contents.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in the regular trash.[14]

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring personal safety and maintaining the integrity of their work environment.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl carbamate. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. 29 CFR 1910.132. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards: Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 29 CFR Part 1910 Subpart I -- Personal Protective Equipment. Retrieved from [Link]

  • Alfa Aesar. (2024). tert-Butyl carbamate - SAFETY DATA SHEET. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (1990). Retrieved from [Link]

  • Labelmaster. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). OSHA 1910.132 Personal Protective Equipment (PPE). Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2006). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2011). Enforcement Guidance for Personal Protective Equipment in General Industry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2009). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]

  • Bitesize Bio. (2023). The Dos and Don'ts of Weighing Dangerous Chemicals. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 3.1: Transferring and Weighing Methods. Retrieved from [Link]

  • Acmec. (n.d.). This compound. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). 2-Methyl-2-propanyl (1E)-1-propen-1-ylcarbamate. Retrieved from [Link]

  • CloudSDS. (n.d.). Best Practices in Sharing a Lab Balance Among Other Students: Chemical Management Guidelines. Retrieved from [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • Labcompare. (2023). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]

  • PubMed Central. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]

  • Storemasta. (2023). HAZCHEM Safety: Transferring hazardous chemicals. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Carbamic acid, ethyl ester: Human health tier II assessment. Retrieved from [Link]

  • StatPearls. (2023). Carbamate Toxicity. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). tert-Butyl (3-(3-oxo-3-phenylprop-1-yn-1-yl)phenyl)carbamate. Retrieved from [Link]

  • Boron Molecular. (n.d.). tert-butyl prop-2-yn-1-ylcarbamate. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.